molecular formula C8H8O3 B1662119 Acetylresorcinol CAS No. 102-29-4

Acetylresorcinol

Cat. No.: B1662119
CAS No.: 102-29-4
M. Wt: 152.15 g/mol
InChI Key: ZZPKZRHERLGEKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Resorcinol monoacetate is a member of the class of phenols that is resorcinol in which one of the phenolic hydroxy groups has been converted into its acetate ester. It has keratolytic properties and has been used for the treatment of acne. It has a role as an antibacterial agent and a dermatologic drug. It is a member of phenols and a member of phenyl acetates. It is functionally related to a resorcinol.

Properties

IUPAC Name

(3-hydroxyphenyl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c1-6(9)11-8-4-2-3-7(10)5-8/h2-5,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZPKZRHERLGEKA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1=CC=CC(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045901
Record name Resorcinol monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

102-29-4
Record name Acetylresorcinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Resorcinol monoacetate [USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000102294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Resorcinol monoacetate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB15480
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name RESORCINOL MONOACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758475
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name RESORCINOL MONOACETATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40511
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1,3-Benzenediol, 1-acetate
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Resorcinol monoacetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6045901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-hydroxyphenyl acetate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.002.748
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Resorcinol monoacetate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YL6O37RD1S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2,4-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 2,4-Dihydroxyacetophenone

2,4-Dihydroxyacetophenone, also known as Resacetophenone, is a cornerstone intermediate in the synthesis of a wide array of pharmaceuticals, agrochemicals, and specialty polymers.[1][2][3] Its molecular architecture, featuring a ketone and two hydroxyl groups on a benzene ring, provides a versatile scaffold for building more complex molecules. Notably, it is a key precursor for drugs treating allergic diseases, photosensitive materials, and anti-suntan cosmetics.[4] This guide offers an in-depth exploration of the primary synthesis mechanisms, providing researchers and drug development professionals with a robust understanding of the underlying chemistry and practical methodologies.

Primary Synthesis Pathway: The Fries Rearrangement

The most industrially significant and widely studied method for synthesizing 2,4-dihydroxyacetophenone is the Fries rearrangement of resorcinol monoacetate.[1][5] This reaction involves the intramolecular migration of an acyl group from a phenolic ester to the aromatic ring, catalyzed by a Lewis acid.[5]

Mechanism Deep Dive: An Electrophilic Aromatic Substitution

The Fries rearrangement is a classic example of electrophilic aromatic substitution, and its mechanism, while debated to have both intramolecular and intermolecular characteristics, is generally accepted to proceed through the formation of an acylium ion intermediate.[1][3][5]

  • Activation of the Ester: The reaction commences with the coordination of a Lewis acid, typically anhydrous aluminum chloride (AlCl₃) or zinc chloride (ZnCl₂), to the carbonyl oxygen of the resorcinol monoacetate.[3][6] This step is crucial as it polarizes the carbonyl group, rendering it highly electrophilic.

  • Formation of the Acylium Ion: The polarized complex then rearranges, leading to the cleavage of the ester's C-O bond and the formation of a highly reactive acylium ion (CH₃CO⁺) and an aluminum phenolate complex.[1][6][7] This acylium ion is the key electrophile that will attack the electron-rich aromatic ring.

  • Electrophilic Attack: The acylium ion then attacks the resorcinol ring, which is highly activated towards electrophilic substitution by the two hydroxyl groups. The attack predominantly occurs at the ortho and para positions relative to the hydroxyl groups. In the case of resorcinol, this corresponds to the 2, 4, and 6 positions. The formation of 2,4-dihydroxyacetophenone indicates a C-acylation event.

  • Rearomatization and Hydrolysis: Following the electrophilic attack, a proton is lost from the ring, restoring its aromaticity. The final step involves hydrolysis of the aluminum-phenolate complex, typically by the addition of acid, to liberate the final 2,4-dihydroxyacetophenone product.[3][7]

Fries_Rearrangement cluster_start Step 1: Activation cluster_intermediate Step 2: Acylium Ion Formation cluster_attack Step 3 & 4: Attack & Hydrolysis Resorcinol_Monoacetate Resorcinol Monoacetate Activated_Complex Activated Complex Resorcinol_Monoacetate->Activated_Complex + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Acylium_Ion Acylium Ion (CH₃CO⁺) Activated_Complex->Acylium_Ion Phenolate_Complex Aluminum Phenolate Complex Activated_Complex->Phenolate_Complex Sigma_Complex Sigma Complex (Intermediate) Acylium_Ion->Sigma_Complex Electrophilic Attack Final_Product 2,4-Dihydroxy- acetophenone Sigma_Complex->Final_Product - H⁺, then Hydrolysis

Caption: Mechanism of the Fries Rearrangement for 2,4-dihydroxyacetophenone synthesis.

Causality Behind Experimental Choices: A Scientist's Perspective

The success of the Fries rearrangement hinges on careful control of reaction parameters. Each choice of reagent and condition is deliberate and grounded in chemical principles.

  • Choice of Catalyst: While various Lewis acids like BF₃, TiCl₄, and SnCl₄ can be used, anhydrous aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) are most common.[7] ZnCl₂ is often favored in industrial settings for direct reaction of resorcinol with acetic acid, as it is effective and presents fewer waste disposal challenges than aluminum-based catalysts.[2][4] The catalyst must be used in stoichiometric amounts or greater because it complexes with both the starting material and the hydroxyl groups of the product.[7]

  • Temperature and Regioselectivity: Temperature is the most critical factor influencing the ratio of ortho to para isomers.[1][8]

    • Low Temperatures (<60°C): Favor the formation of the para-isomer. This is generally considered to be the thermodynamically controlled product, which is more stable.[1][5][8]

    • High Temperatures (>160°C): Favor the formation of the ortho-isomer. This is the kinetically controlled product.[1][5][8] The formation of the ortho product is often rationalized by the formation of a stable bidentate chelate complex between the Lewis acid, the ortho-hydroxyl group, and the carbonyl oxygen of the newly introduced acetyl group.[5][8][9]

For the synthesis of 2,4-dihydroxyacetophenone from resorcinol, the acylation occurs ortho to one hydroxyl group and para to the other, making the regioselectivity discussion slightly different than for a simple phenol. However, temperature control remains crucial to minimize side-product formation.[10] A temperature range of 100-130°C is often optimal for the reaction of resorcinol with acetic acid in the presence of zinc chloride.[2]

  • Solvent Effects: The choice of solvent also impacts regioselectivity.

    • Non-polar solvents: Tend to favor the ortho-product.[5][8]

    • Polar solvents (e.g., nitrobenzene): Increase the proportion of the para-product.[5][6][8] Many procedures, particularly on an industrial scale, are performed neat (without solvent), using the molten reactants as the reaction medium.[5][8]

Experimental Protocol: A Self-Validating System

This protocol is a representative example for the synthesis of 2,4-dihydroxyacetophenone.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
Resorcinol110.11110 g1.0
Anhydrous Zinc Chloride136.30165 g1.2
Glacial Acetic Acid60.05165 g2.7
Concentrated HCl36.46250 mL-
Water18.02As needed-
Step-by-Step Methodology
  • Catalyst Dissolution: In a 1-liter beaker, carefully dissolve 165 g of anhydrous zinc chloride in 165 g of glacial acetic acid with heating. This step should be performed in a well-ventilated fume hood.

  • Addition of Resorcinol: To the hot solution (approx. 140°C), add 110 g of resorcinol with constant stirring.[11]

  • Reaction: Heat the mixture on a sand bath until it just begins to boil (approx. 152°C). Immediately remove the heat source and allow the reaction to proceed without further heating for 20 minutes. The temperature should not exceed 159°C to avoid the formation of by-products.[11]

  • Quenching and Precipitation: After 20 minutes, carefully dilute the hot reaction mixture with a solution of 250 mL of concentrated hydrochloric acid and 250 mL of water. This step quenches the reaction and precipitates the crude product. Cool the mixture in an ice bath to 5°C to maximize precipitation.[11]

  • Filtration and Washing: Collect the precipitate by filtration. Wash the solid thoroughly with 1 liter of dilute hydrochloric acid (1:3) to remove any remaining zinc salts.[11]

  • Purification (Recrystallization): The crude product can be purified by recrystallization from hot water or dilute hydrochloric acid.[2][11] Dissolve the solid in hot dilute HCl (1:11), filter while hot to remove insoluble impurities, and then cool the filtrate to 5°C to obtain purified crystals.[11]

  • Drying and Characterization: Dry the purified crystals. The expected yield of tan-colored 2,4-dihydroxyacetophenone is 93-99 g (61-65% yield), with a melting point of 142-144°C.[11]

Process Monitoring and Validation

To ensure the integrity of the synthesis, in-process monitoring is recommended.

  • Thin-Layer Chromatography (TLC): The reaction progress can be monitored by TLC using a suitable mobile phase (e.g., ethyl acetate/hexanes). Spot the reaction mixture alongside standards of the starting material (resorcinol) and the product. The disappearance of the starting material spot and the appearance of the product spot will indicate the reaction's progression.[8][12]

  • High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC can be employed to determine the conversion of the starting material and the yield of the product.[12]

Workflow A Mix & Heat: Resorcinol, Acetic Acid, ZnCl₂ B Reaction at ~152°C (20 minutes) A->B C Quench with HCl/Water & Cool to 5°C B->C TLC Monitor with TLC/HPLC B->TLC D Filter & Wash (remove zinc salts) C->D E Recrystallize (Hot dilute HCl) D->E F Filter & Dry E->F G Final Product: 2,4-Dihydroxyacetophenone F->G

Caption: Experimental workflow for the synthesis of 2,4-dihydroxyacetophenone.

Alternative Synthesis Route: The Houben-Hoesch Reaction

An alternative, though less common for this specific compound, is the Houben-Hoesch reaction. This reaction involves the acylation of an electron-rich aromatic compound, like resorcinol, with a nitrile (e.g., acetonitrile) in the presence of a Lewis acid and hydrogen chloride.[13]

The mechanism involves the formation of a ketimine intermediate from the nitrile and HCl, which then acts as the electrophile. Subsequent hydrolysis of the ketimine yields the aryl ketone.[13] While effective for many polyhydroxy phenols, its application for resorcinol can be less straightforward compared to the Fries rearrangement.[13][14]

Physicochemical and Spectroscopic Data

Accurate characterization of the final product is paramount in research and drug development.

PropertyValueSource
Molecular FormulaC₈H₈O₃[15]
Molar Mass152.15 g/mol [15]
Melting Point143-146°C[2]
AppearanceWhite to light yellow/red powder[16]
SolubilitySoluble in hot alcohol, pyridine; sparingly soluble in water[17][18]
¹H NMR (DMSO-d₆, ppm)
2'-OH~12.5 (s, 1H)[15]
4'-OH~10.2 (s, 1H)[15]
H-6'7.62 (d, 1H)[15]
H-5'6.33 (d, 1H)[15]
H-3'6.22 (s, 1H)[15]
-COCH₃2.54 (s, 3H)[15]
¹³C NMR (DMSO-d₆, ppm)
C=O~203[19]
C-2'~165[19]
C-4'~162[19]
C-6'~133[19]
C-1'~113[19]
C-5'~108[19]
C-3'~103[19]
-CH₃~26[19]

Conclusion

The synthesis of 2,4-dihydroxyacetophenone is a well-established process, with the Fries rearrangement standing out as the most robust and versatile method. A thorough understanding of the reaction mechanism, particularly the influence of temperature and catalysts on the outcome, is essential for optimizing the synthesis for high yield and purity. By employing rigorous experimental protocols and in-process monitoring, researchers and drug development professionals can reliably produce this vital chemical intermediate for a multitude of applications.

References

A Comprehensive Spectroscopic Guide to 2',4'-Dihydroxyacetophenone (Acetylresorcinol)

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Molecular Blueprint of a Versatile Phenone

2',4'-Dihydroxyacetophenone, also known as Acetylresorcinol or Resacetophenone, is a dihydroxyacetophenone that serves as a pivotal intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] Its chemical structure, characterized by an acetophenone core with hydroxyl substituents at the 2' and 4' positions, imparts unique chemical reactivity and biological activity.[1] A thorough understanding of its spectroscopic properties is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, monitor reaction progress, and perform quality control. This in-depth technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of 2',4'-Dihydroxyacetophenone, grounded in field-proven insights and authoritative references.

The strategic placement of the hydroxyl and acetyl groups on the aromatic ring creates a molecule with distinct electronic and steric environments. These features are directly translated into its spectroscopic signatures. This guide will not only present the raw data but also delve into the causal relationships between the molecular structure and the observed spectral characteristics, offering a deeper understanding of the principles behind the data acquisition and interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Proton and Carbon Environments

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map the connectivity and chemical environment of each atom within the 2',4'-Dihydroxyacetophenone molecule.

¹H NMR Spectroscopy: A Detailed Proton Map

The ¹H NMR spectrum of 2',4'-Dihydroxyacetophenone provides a precise fingerprint of the proton environments. The choice of solvent is critical, as it can influence the chemical shifts of labile protons, such as those of the hydroxyl groups. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for this compound as it allows for the observation of the phenolic protons.

Table 1: ¹H NMR Spectroscopic Data for 2',4'-Dihydroxyacetophenone in DMSO-d₆ at 400 MHz [2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~12.5Singlet1H2'-OH
~10.2Singlet1H4'-OH
7.62Doublet1HH-6'
6.33Doublet1HH-5'
6.22Singlet1HH-3'
2.54Singlet3H-COCH₃

Expertise & Experience: The significant downfield shift of the 2'-OH proton (δ ~12.5 ppm) is a classic example of intramolecular hydrogen bonding with the carbonyl oxygen of the acetyl group. This deshielding effect is a direct consequence of the proton's involvement in a six-membered ring structure, a key insight for confirming the substitution pattern. The 4'-OH proton, lacking this intramolecular interaction, appears further upfield at approximately 10.2 ppm. The aromatic protons exhibit a coupling pattern consistent with a 1,2,4-trisubstituted benzene ring. The doublet at 7.62 ppm is assigned to H-6', which is deshielded by the anisotropic effect of the adjacent carbonyl group.

¹³C NMR Spectroscopy: Unveiling the Carbon Skeleton

Complementing the ¹H NMR data, the ¹³C NMR spectrum provides a definitive count of the unique carbon atoms and information about their hybridization and electronic environment.

Table 2: ¹³C NMR Spectroscopic Data for 2',4'-Dihydroxyacetophenone in Acetone-d₆ [2]

Chemical Shift (δ) ppmAssignment
202.5C=O
165.2C-4'
164.8C-2'
133.5C-6'
114.5C-1'
108.4C-5'
103.5C-3'
26.4-CH₃

Trustworthiness: The chemical shifts are highly indicative of the functional groups present. The carbonyl carbon of the ketone resonates significantly downfield at 202.5 ppm. The carbons bearing the hydroxyl groups (C-2' and C-4') are also shifted downfield to 164.8 and 165.2 ppm, respectively, due to the deshielding effect of the oxygen atoms. The methyl carbon of the acetyl group appears at a characteristic upfield position of 26.4 ppm.

Experimental Protocol: NMR Data Acquisition

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra of 2',4'-Dihydroxyacetophenone.

Materials and Equipment:

  • 2',4'-Dihydroxyacetophenone sample

  • Deuterated solvent (e.g., DMSO-d₆ or Acetone-d₆)

  • 5 mm NMR tube

  • NMR spectrometer (e.g., 400 MHz)

  • Pipettes and vials

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh approximately 5-10 mg of the 2',4'-Dihydroxyacetophenone sample and dissolve it in approximately 0.6 mL of the chosen deuterated solvent in a clean, dry vial.

  • Transfer to NMR Tube: Using a pipette, transfer the solution to a 5 mm NMR tube.

  • Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Tune and shim the spectrometer to ensure a homogeneous magnetic field.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Following ¹H NMR, acquire the ¹³C NMR spectrum. A proton-decoupled pulse sequence is typically used to simplify the spectrum and enhance sensitivity.

  • Data Processing: Process the acquired Free Induction Decays (FIDs) by applying a Fourier transform, phase correction, and baseline correction to obtain the final spectra.

Causality Behind Experimental Choices: The choice of a 400 MHz (or higher) spectrometer is crucial for achieving good spectral dispersion, which is essential for resolving the closely spaced signals in the aromatic region of the ¹H NMR spectrum. Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's peaks.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique that provides valuable information about the functional groups present in a molecule. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Table 3: IR Spectroscopic Data for 2',4'-Dihydroxyacetophenone [2]

Wavenumber (cm⁻¹)IntensityAssignment
3200 - 3500BroadO-H stretch (phenolic)
1640 - 1660StrongC=O stretch (ketone)
1580 - 1620MediumC=C stretch (aromatic ring)
1200 - 1300StrongC-O stretch (phenol)

Authoritative Grounding: The broad absorption band in the 3200-3500 cm⁻¹ region is characteristic of the O-H stretching vibrations of the phenolic hydroxyl groups, with the broadening indicative of hydrogen bonding. The strong, sharp peak between 1640-1660 cm⁻¹ is unequivocally assigned to the C=O stretching of the conjugated ketone. The presence of aromatic C=C stretching vibrations is confirmed by the absorptions in the 1580-1620 cm⁻¹ range.

Experimental Protocol: IR Data Acquisition (ATR Method)

Objective: To obtain a high-quality IR spectrum of solid 2',4'-Dihydroxyacetophenone.

Materials and Equipment:

  • 2',4'-Dihydroxyacetophenone sample (solid)

  • FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory

  • Spatula

Step-by-Step Methodology:

  • Background Scan: With the ATR crystal clean, acquire a background spectrum. This is a critical self-validating step to account for atmospheric CO₂ and H₂O absorptions.

  • Sample Application: Place a small amount of the solid 2',4'-Dihydroxyacetophenone sample onto the ATR crystal.

  • Apply Pressure: Use the pressure arm to ensure intimate contact between the sample and the crystal.

  • Sample Scan: Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The instrument software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

  • Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol) after the measurement.

Causality Behind Experimental Choices: The ATR technique is favored for solid samples due to its minimal sample preparation requirements and the high quality of the resulting spectra. Ensuring good contact between the sample and the crystal is paramount for obtaining a strong signal.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.

For 2',4'-Dihydroxyacetophenone (Molecular Weight: 152.15 g/mol ), the electron ionization (EI) mass spectrum is particularly informative.[1]

Table 4: Key Mass Spectrometry Data for 2',4'-Dihydroxyacetophenone (EI) [1]

m/zRelative IntensityAssignment
15246.0%[M]⁺ (Molecular Ion)
13799.9%[M - CH₃]⁺
8111.8%Fragment Ion
698.5%Fragment Ion
1388.5%Isotopic Peak

Expertise & Experience: The peak at m/z 152 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound. The base peak at m/z 137 is a result of the characteristic alpha-cleavage of the methyl group from the acetyl moiety, forming a stable acylium ion. This fragmentation is a dominant pathway for acetophenones and provides strong evidence for the presence of the -COCH₃ group.

Experimental Protocol: Mass Spectrometry Data Acquisition (GC-MS)

Objective: To obtain the mass spectrum of 2',4'-Dihydroxyacetophenone and identify its molecular ion and major fragment ions.

Materials and Equipment:

  • 2',4'-Dihydroxyacetophenone sample

  • Suitable solvent (e.g., methanol, ethyl acetate)

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

  • Autosampler vials

Step-by-Step Methodology:

  • Sample Preparation: Prepare a dilute solution of the 2',4'-Dihydroxyacetophenone sample in a volatile solvent.

  • GC-MS Setup: Set the appropriate GC conditions (injection temperature, oven temperature program, column type) to ensure good separation and peak shape. Set the MS parameters (ionization mode: EI, mass range: e.g., 40-200 amu).

  • Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.

  • Data Acquisition: The GC will separate the components of the sample, and the eluting compound will enter the mass spectrometer to be ionized and fragmented. The mass spectrum is recorded for the chromatographic peak corresponding to 2',4'-Dihydroxyacetophenone.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and the major fragment ions.

Visualizing Spectroscopic Relationships

To better illustrate the connections between the molecular structure and the spectroscopic data, the following diagrams are provided.

Structure of 2',4'-Dihydroxyacetophenone with ¹H NMR Assignments cluster_0 C1 C1' C2 C2' C1->C2 C7 C=O C1->C7 C3 C3' C2->C3 O1 OH C2->O1 C4 C4' C3->C4 H3 H-3' (δ 6.22) C3->H3 C5 C5' C4->C5 O2 OH C4->O2 C6 C6' C5->C6 H5 H-5' (δ 6.33) C5->H5 C6->C1 H6 H-6' (δ 7.62) C6->H6 C8 CH₃ C7->C8 Me -COCH₃ (δ 2.54) OH2 2'-OH (δ ~12.5) O1->OH2 OH4 4'-OH (δ ~10.2) O2->OH4

Caption: Molecular structure of 2',4'-Dihydroxyacetophenone with corresponding ¹H NMR chemical shift assignments.

Spectroscopic Analysis Workflow cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Analysis & Interpretation cluster_3 Structural Elucidation Sample 2',4'-Dihydroxyacetophenone Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep IR_Prep Solid Sample (ATR) Sample->IR_Prep MS_Prep Dissolve in Volatile Solvent Sample->MS_Prep NMR_Acq NMR Spectrometer NMR_Prep->NMR_Acq IR_Acq FTIR Spectrometer IR_Prep->IR_Acq MS_Acq GC-MS MS_Prep->MS_Acq NMR_Analysis ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling, Integration) NMR_Acq->NMR_Analysis IR_Analysis IR Spectrum (Vibrational Frequencies) IR_Acq->IR_Analysis MS_Analysis Mass Spectrum (Molecular Ion, Fragmentation) MS_Acq->MS_Analysis Structure Final Structure Confirmation NMR_Analysis->Structure IR_Analysis->Structure MS_Analysis->Structure

Caption: A generalized workflow for the comprehensive spectroscopic analysis of 2',4'-Dihydroxyacetophenone.

Conclusion

The spectroscopic data presented in this guide provide a robust and multi-faceted characterization of 2',4'-Dihydroxyacetophenone. The combined application of NMR, IR, and MS techniques allows for an unambiguous confirmation of its molecular structure. For researchers and professionals in the chemical and pharmaceutical sciences, a solid understanding of these spectroscopic techniques and their application is not just beneficial but essential for advancing their work with confidence and precision. The detailed protocols and interpretations provided herein serve as a practical resource for the routine analysis and deeper understanding of this important chemical compound.

References

Introduction: The Significance of Solubility for a Versatile Ketone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility of 2,4-Dihydroxyacetophenone

2,4-Dihydroxyacetophenone, also known as Resacetophenone, is an aromatic ketone that serves as a critical building block and intermediate in numerous scientific domains. Its molecular structure, featuring a resorcinol moiety, makes it a valuable precursor in the synthesis of pharmaceuticals, including inhibitors of phosphodiesterase enzymes and agents for allergic diseases.[1][2] It is also utilized as a starting material for photosensitive materials and as a laboratory reagent for the detection of iron.[3][4]

For researchers, synthetic chemists, and drug development professionals, a comprehensive understanding of a compound's solubility is not merely academic; it is a cornerstone of practical application. Solubility dictates the choice of solvent for a chemical reaction, influences the method of purification and crystallization, and critically impacts the bioavailability and formulation of a potential drug product. This guide provides a detailed exploration of the solubility profile of 2,4-Dihydroxyacetophenone, grounding quantitative data with mechanistic insights and providing a robust, validated protocol for its experimental determination.

Theoretical Framework: How Molecular Structure Governs Solubility

The solubility of 2,4-Dihydroxyacetophenone is a direct consequence of its molecular architecture. The molecule consists of a benzene ring substituted with a ketone group and two hydroxyl (-OH) groups at positions 2 and 4. This combination of features creates a molecule with distinct polar and non-polar regions, capable of participating in a variety of intermolecular interactions.

The fundamental principle governing solubility is "like dissolves like," which states that substances with similar intermolecular forces are more likely to be miscible.[5] The key interactions at play for 2,4-Dihydroxyacetophenone are:

  • Hydrogen Bonding: The two hydroxyl groups are potent hydrogen bond donors, while the oxygen atoms of the hydroxyl and ketone groups are hydrogen bond acceptors. This allows the molecule to interact strongly with protic solvents (e.g., alcohols, water) and polar aprotic solvents that can accept hydrogen bonds (e.g., DMSO, acetone).[6]

  • Dipole-Dipole Interactions: The carbonyl (C=O) group imparts a significant dipole moment to the molecule, promoting solubility in polar solvents.[7]

  • Van der Waals Forces (London Dispersion): The aromatic benzene ring is non-polar and interacts primarily through weaker van der Waals forces. This facilitates some solubility in non-polar aromatic solvents like benzene, although this interaction is generally weaker than the polar interactions.[7]

The interplay of these forces determines the compound's solubility in any given solvent. A solvent's ability to effectively disrupt the crystal lattice of solid 2,4-Dihydroxyacetophenone and solvate the individual molecules dictates the extent of dissolution.

Mechanistic View of Solvent Interactions

The solubility behavior can be visualized through the dominant intermolecular forces established between 2,4-Dihydroxyacetophenone and different solvent classes. A recent study analyzing the solvent effect found that while solute-solvent interactions are important, the energy required to overcome solvent-solvent interactions (the cavity term) is the dominant factor influencing the solubility of 2,4-Dihydroxyacetophenone.[8]

G cluster_solute 2,4-Dihydroxyacetophenone cluster_solvents Solvent Classes Solute C₈H₈O₃ (H-bond donor/acceptor, dipole, aromatic ring) Protic Polar Protic (e.g., Ethanol, Methanol) Solute->Protic Strong H-Bonding (High Solubility) Aprotic Polar Aprotic (e.g., Acetone, DMSO) Solute->Aprotic H-Bonding (Acceptor) Dipole-Dipole (Good Solubility) Nonpolar Non-Polar (e.g., Benzene, Hexane) Solute->Nonpolar Van der Waals (Poor to Moderate Solubility)

Caption: Dominant intermolecular forces governing the solubility of 2,4-Dihydroxyacetophenone.

Quantitative Solubility Profile

The following table summarizes the solubility of 2,4-Dihydroxyacetophenone in various organic solvents. Quantitative data is derived from a comprehensive study by Li et al., presented here as mole fraction solubility at two common temperatures for comparison.[8] Qualitative data from other sources is included for completeness.[3][9][10]

Solvent ClassSolventRelative Polarity¹Solubility (Mole Fraction, x₁) at 298.15 K (25°C)[8]Solubility (Mole Fraction, x₁) at 313.15 K (40°C)[8]Qualitative Solubility
Polar Protic Isopropanol0.5460.22410.3340Soluble
n-Butanol-0.18730.2882Soluble
n-Propanol-0.18130.2741Soluble
Ethanol0.6540.16520.2526Soluble in warm alcohol[3]
Methanol0.7620.14150.2201Soluble
Water1.000--Sparingly soluble, slowly decomposes[9][10]
Glacial Acetic Acid0.648--Soluble[3]
Polar Aprotic DMSO0.444--Soluble[9]
Ethyl Acetate0.2280.10110.1627Soluble
Methyl Acetate-0.10090.1655Soluble
Pyridine0.302--Soluble[3]
Non-Polar Benzene0.1110.00190.0033Practically insoluble[3]
Ether0.117--Practically insoluble[3]
Chloroform---Practically insoluble[3]

¹Relative polarity values are from C. Reichardt, with water as the reference at 1.000.[11]

Key Observations:

  • The highest solubility is observed in polar protic solvents, particularly isopropanol.

  • Solubility increases significantly with temperature across all tested solvents, indicating an endothermic dissolution process.

  • Despite its polarity, solubility in methanol is lower than in larger alcohols like propanol and butanol, highlighting the complexity of solute-solvent interactions beyond simple polarity metrics.

  • Solubility in the non-polar aromatic solvent benzene is extremely low, demonstrating that the polar hydroxyl and ketone groups dominate the molecule's solubility characteristics.

Gold-Standard Protocol: Equilibrium Solubility Determination via Shake-Flask Method

To ensure trustworthy and reproducible data, a standardized experimental protocol is essential. The shake-flask method is the globally recognized gold standard for determining equilibrium solubility.[12] The following protocol is based on the principles outlined in the OECD Guideline 105 and best practices for Biopharmaceutics Classification System (BCS) studies.[13][14]

Principle:

An excess amount of the solid compound is agitated in a specific solvent at a constant temperature for a sufficient duration to reach equilibrium. After phase separation, the concentration of the dissolved solute in the supernatant is quantified using a validated analytical method (e.g., HPLC-UV).

Causality Behind Experimental Choices:
  • Excess Solid: Ensures that the solution achieves saturation, a prerequisite for measuring equilibrium solubility.[12]

  • Constant Temperature: Solubility is highly temperature-dependent. A thermostatically controlled environment (e.g., an orbital shaker incubator) is critical for accuracy.[15]

  • Equilibration Time: Sufficient time (typically 24-72 hours) is required to ensure the dissolution process has reached a true equilibrium. This is verified by sampling at multiple time points (e.g., 24h and 48h) and confirming the concentration is no longer changing.[14]

  • Phase Separation: Centrifugation and/or filtration are crucial to completely remove undissolved solid particles, which would otherwise lead to an overestimation of solubility.

  • Validated Assay: The use of a specific, sensitive, and linear analytical method like HPLC is required for accurate quantification of the solute concentration.

Step-by-Step Methodology:
  • Preparation: a. Add a precisely weighed amount of 2,4-Dihydroxyacetophenone (e.g., 20-50 mg) to a series of glass vials. The amount should be sufficient to exceed the estimated solubility and leave visible solid after equilibration. b. To each vial, add a precise volume (e.g., 5 mL) of the desired solvent. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in an orbital shaker incubator set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 100-150 rpm).[15] b. Agitate the samples for a predetermined period (e.g., 48 hours). A preliminary test can help determine the optimal time to reach equilibrium.[14]

  • Phase Separation: a. After the equilibration period, allow the vials to rest for a short time to permit sedimentation of larger particles. b. Centrifuge the vials at high speed (e.g., >10,000 rpm) for 15-20 minutes to pellet the suspended solid.

  • Sample Analysis: a. Carefully withdraw an aliquot of the clear supernatant. b. Immediately filter the aliquot through a chemically compatible syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean analysis vial. This step removes any remaining microscopic particles. c. Dilute the filtrate with an appropriate mobile phase to a concentration within the calibrated range of the analytical instrument. d. Analyze the diluted sample using a validated HPLC-UV method to determine the concentration.

  • Calculation: a. Calculate the solubility (e.g., in mg/mL or mol/L) by multiplying the measured concentration by the dilution factor. b. The solid residue should be visually inspected to confirm that an excess was present throughout the experiment.

G A 1. Preparation Add excess solute to solvent in vial B 2. Equilibration Agitate at constant T (e.g., 25°C, 48h) A->B C 3. Sedimentation Allow vials to stand briefly B->C D 4. Centrifugation Pellet undissolved solid (>10,000 rpm) C->D E 5. Filtration Filter supernatant through 0.22 µm filter D->E F 6. Analysis Quantify concentration via validated HPLC-UV E->F G 7. Calculation Determine equilibrium solubility F->G

References

An In-depth Technical Guide to the Biological Mechanisms of 2,4-Dihydroxyacetophenone (Acetylresorcinol)

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

2,4-Dihydroxyacetophenone, a resorcinol derivative also known as Resacetophenone, is a phenolic compound with significant biological activity. Primarily utilized in dermatological and cosmetic applications for its potent skin-lightening properties, its efficacy stems from a multi-faceted mechanism of action. This technical guide provides an in-depth exploration of its core biological mechanisms, focusing on its role as a potent tyrosinase inhibitor, a valuable antioxidant, and a modulator of inflammatory pathways. We will dissect the molecular interactions, present quantitative comparisons, and provide detailed experimental protocols to enable rigorous scientific investigation. This document is designed to serve as a foundational resource for researchers engaged in the study of pigmentation disorders, skin aging, and the development of novel therapeutic agents.

Core Mechanism: Potent Inhibition of Tyrosinase

The most well-documented and primary mechanism of action for 2,4-dihydroxyacetophenone and its related resorcinol derivatives is the potent inhibition of tyrosinase, the rate-limiting enzyme in melanin synthesis.[1][2] Melanin production (melanogenesis) is a complex process responsible for the pigmentation of skin, hair, and eyes.[1] Dysregulation of this pathway can lead to hyperpigmentary disorders such as melasma and age spots.[2][3]

The Melanogenesis Pathway and Point of Intervention

Tyrosinase, a copper-containing metalloenzyme, catalyzes two critical, sequential reactions in the melanogenesis cascade:[3][4][5]

  • The hydroxylation of L-tyrosine to L-DOPA (3,4-dihydroxyphenylalanine) (monophenolase activity).

  • The oxidation of L-DOPA to dopaquinone (diphenolase activity).

Dopaquinone is a highly reactive intermediate that proceeds through a series of reactions to form the final melanin pigments.[3] By inhibiting tyrosinase, acetylresorcinol effectively blocks the entire downstream pathway, leading to a reduction in melanin synthesis.[6]

Melanogenesis Pathway Inhibition cluster_melanocyte Melanocyte LTyrosine L-Tyrosine LDOPA L-DOPA LTyrosine->LDOPA Monophenolase Activity Dopaquinone Dopaquinone LDOPA->Dopaquinone Diphenolase Activity Melanin Melanin Pigments Dopaquinone->Melanin Spontaneous Polymerization Tyrosinase Tyrosinase This compound This compound (2,4-Dihydroxyacetophenone) This compound->Tyrosinase Inhibition

Caption: this compound inhibits Tyrosinase, the rate-limiting enzyme in the melanogenesis pathway.

Molecular Mechanism of Tyrosinase Inhibition

Resorcinol derivatives stand out as exceptional tyrosinase inhibitors because their meta-dihydroxy moiety is resistant to oxidation by the enzyme, unlike many other phenolic compounds that act as alternative substrates.[4] The inhibitory mechanism is complex and potent, involving direct interaction with the enzyme's active site.

Research suggests a "Quintox mechanism," where the resorcinol acts as a substrate for the monooxygenase activity of tyrosinase.[7] This leads to the formation of a hydroxy-quinone intermediate. This intermediate is believed to cause the irreversible elimination of a copper atom (Cu(0)) from the dicopper active site, thereby permanently inactivating the enzyme.[1][7] This mechanism-based inactivation contributes to the high potency of resorcinol derivatives.

Tyrosinase Inactivation Mechanism Tyrosinase_Active Active Tyrosinase (Cu2+/Cu2+) Intermediate Enzyme-Substrate Complex Tyrosinase_Active->Intermediate Binds to Active Site Resorcinol This compound Resorcinol->Intermediate Oxidation Oxidation via Monooxygenase Route Intermediate->Oxidation Hydroxyquinone Hydroxy-Quinone Intermediate Formed Oxidation->Hydroxyquinone Inactivation Inactive Tyrosinase (Loss of Cu) Hydroxyquinone->Inactivation Irreversible Elimination of Active Site Copper

Caption: Proposed mechanism of irreversible tyrosinase inactivation by this compound.

Comparative Efficacy

The potency of tyrosinase inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50). Lower IC50 values indicate greater potency. Resorcinol derivatives consistently demonstrate superior performance compared to other well-known skin-lightening agents.

CompoundTargetIC50 ValueReference
4-n-Butylresorcinol Human Tyrosinase21 µM[2]
4-Ethylresorcinol Melan-a cells21.1 µM[8]
Hydroquinone Human Tyrosinase> 1,000 µM (millimolar range)[2]
Kojic Acid Human Tyrosinase~500 µM[2]
Arbutin Human Tyrosinase> 4,000 µM (millimolar range)[2]

Note: 4-n-butylresorcinol and 4-ethylresorcinol are structurally related to this compound and their data are presented to illustrate the high potency of the 4-substituted resorcinol class.

Secondary Mechanism: Antioxidant Activity

The accumulation of reactive oxygen species (ROS) from environmental stressors like UV radiation contributes significantly to skin aging and pigmentary issues.[9][10] As a phenolic compound, 2,4-dihydroxyacetophenone possesses inherent antioxidant capabilities, providing a secondary mechanism that complements its primary action of tyrosinase inhibition.

Mechanism of ROS Scavenging

Phenolic compounds like this compound act as primary antioxidants by scavenging free radicals.[11] The hydroxyl groups on the aromatic ring can donate a hydrogen atom to neutralize highly reactive species such as the hydroxyl radical (HO•) and peroxyl radicals (ROO•).[11][12] This action terminates the damaging chain reactions of oxidation that can harm cellular components like lipids, proteins, and DNA. This ROS reduction helps protect melanocytes from oxidative stress-induced hyperactivation. Some studies on resorcinol have also shown it can increase the activity of endogenous antioxidant enzymes, such as Sod2 (superoxide dismutase 2), further bolstering cellular defenses.[13]

Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) ROS->CellularDamage Causes Neutralized Neutralized Molecule ROS->Neutralized Becomes This compound This compound (Phenolic -OH groups) This compound->ROS Donates H+ (Scavenges)

Caption: this compound acts as an antioxidant by scavenging and neutralizing reactive oxygen species.

Tertiary Mechanism: Anti-inflammatory Action

Chronic inflammation is a key driver in the pathogenesis of many skin conditions and can stimulate melanocyte activity. Plant-derived compounds, particularly polyphenols, are known to exert anti-inflammatory effects by modulating key signaling pathways.[14][15]

Modulation of Inflammatory Mediators

While less extensively studied than its other properties, 2,4-dihydroxyacetophenone has been shown to inhibit the transcription of cyclooxygenase-2 (COX-2).[16] COX-2 is a critical enzyme in the inflammatory cascade, responsible for producing prostaglandins that mediate inflammation. By suppressing COX-2 expression, this compound can help mitigate the inflammatory triggers that may lead to post-inflammatory hyperpigmentation. This action is consistent with the known anti-inflammatory properties of related phenolic compounds, which can suppress key inflammatory pathways like nuclear factor-κB (NF-κB).[14][17]

Experimental Protocols

For robust evaluation of this compound and its derivatives, standardized, validated assays are critical. The following sections provide detailed methodologies for assessing the primary and secondary mechanisms of action.

Protocol: In Vitro Mushroom Tyrosinase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of commercially available mushroom tyrosinase, which is highly homologous to the human enzyme's active site.[18] The conversion of a substrate (L-DOPA or L-Tyrosine) is monitored spectrophotometrically.[3][19]

Workflow Diagram:

Tyrosinase Assay Workflow Prep Prepare Reagents: - Phosphate Buffer (pH 6.5) - Mushroom Tyrosinase Solution - L-DOPA Substrate Solution - Test Compound (this compound) - Positive Control (Kojic Acid) Dispense Dispense into 96-well plate: 1. Buffer 2. Tyrosinase Solution 3. Test Compound / Control Prep->Dispense PreIncubate Pre-incubate mixture at 37°C for 10-20 min Dispense->PreIncubate AddSubstrate Initiate reaction by adding L-DOPA Substrate Solution PreIncubate->AddSubstrate Measure Immediately measure absorbance at 475-492 nm every minute for 20-30 min AddSubstrate->Measure Calculate Calculate % Inhibition: [(Control Rate - Sample Rate) / Control Rate] * 100 Determine IC50 value Measure->Calculate

Caption: Standard workflow for the in vitro mushroom tyrosinase inhibition assay.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Buffer: Prepare a 50 mM potassium phosphate buffer, pH 6.5.

    • Enzyme: Prepare a mushroom tyrosinase (e.g., 1000 units/mL) solution in the phosphate buffer. Keep on ice.

    • Substrate: Prepare a 1 mM L-DOPA solution in the phosphate buffer.

    • Test Compound: Prepare a stock solution of 2,4-dihydroxyacetophenone in a suitable solvent (e.g., DMSO) and create serial dilutions in the phosphate buffer.

    • Positive Control: Prepare serial dilutions of a known inhibitor, such as kojic acid.

  • Assay Procedure (96-well plate format):

    • To each well, add 170 µL of the reaction mixture (e.g., 150 µL buffer + 20 µL enzyme solution).

    • Add 10 µL of the test compound dilution (or control/blank) to the appropriate wells.

    • Pre-incubate the plate at 37°C for 10-20 minutes.[19]

    • Initiate the reaction by adding 20 µL of the L-DOPA substrate solution to all wells.

    • Immediately place the plate in a microplate reader.

  • Data Acquisition:

    • Measure the absorbance at 475-492 nm at 1-minute intervals for at least 20 minutes. The absorbance increases over time due to the formation of dopachrome.

  • Data Analysis:

    • Determine the reaction rate (V) for each concentration by calculating the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration using the formula: % Inhibition = [(V_control - V_sample) / V_control] * 100.

    • Plot % inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression.

Protocol: Cellular Antioxidant Activity (CAA) Assay

This cell-based assay is more biologically relevant than simple chemical assays as it accounts for cellular uptake, metabolism, and localization of the test compound.[20] It measures the ability of a compound to prevent the formation of a fluorescent marker induced by free radicals.[10][21]

Step-by-Step Methodology:

  • Cell Culture:

    • Seed adherent cells (e.g., human hepatocarcinoma HepG2 or HeLa) into a 96-well black, clear-bottom cell culture plate.[9][10]

    • Culture the cells until they reach 90-100% confluency.

  • Cell Loading and Treatment:

    • Gently wash the confluent cells 2-3 times with Dulbecco's Phosphate-Buffered Saline (DPBS).

    • Add 50 µL of a cell-permeable fluorogenic probe, 2',7'-Dichlorodihydrofluorescin diacetate (DCFH-DA), to each well and incubate. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH.[9][10]

    • Remove the DCFH-DA solution and add 50 µL of the test compound (this compound) or a standard antioxidant (e.g., Quercetin) at various concentrations.[9][21] Incubate for approximately 1 hour at 37°C.

  • Induction of Oxidative Stress:

    • Wash the cells to remove excess compound.

    • Add 100 µL of a free radical initiator solution (e.g., ABAP or AAPH) to all wells.[10][20] This will oxidize the intracellular DCFH to the highly fluorescent 2',7'-Dichlorofluorescein (DCF).

  • Data Acquisition:

    • Immediately place the plate in a fluorescence microplate reader pre-set to 37°C.

    • Measure the fluorescence intensity (Excitation: ~480-485 nm, Emission: ~530-538 nm) every 1-5 minutes for 60 minutes.[9][10]

  • Data Analysis:

    • Calculate the Area Under the Curve (AUC) for the fluorescence vs. time plot for each sample and the negative control.

    • Calculate the percentage of antioxidant activity: % Activity = [(AUC_control - AUC_sample) / AUC_control] * 100.

    • Results can be expressed as quercetin equivalents (QE) by comparing the sample's activity to a quercetin standard curve.[20]

Conclusion

The biological efficacy of 2,4-dihydroxyacetophenone is rooted in a synergistic combination of mechanisms. Its primary and most potent action is the direct, mechanism-based inactivation of tyrosinase, which halts melanin production at its source. This is complemented by its secondary ability to function as a potent antioxidant, neutralizing the oxidative stress that can trigger and exacerbate hyperpigmentation. Finally, its emerging role as an anti-inflammatory agent may help to quell inflammation-driven pigmentation. This comprehensive understanding, supported by robust in vitro and cell-based assays, solidifies the position of this compound and related compounds as valuable agents for researchers and professionals in the fields of dermatology and drug development. Future research should focus on further elucidating the anti-inflammatory pathways and exploring its potential in combination therapies.

References

The Enduring Legacy of 2,4-Dihydroxyacetophenone: From Classical Synthesis to Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2,4-Dihydroxyacetophenone, also known by its common name resacetophenone, is an aromatic ketone that has served as a cornerstone in organic synthesis for over a century.[1][2] Structurally, it is an acetophenone molecule substituted with two hydroxyl groups at the 2' and 4' positions of the phenyl ring.[1][3] This arrangement of functional groups not only imparts unique chemical properties but also establishes it as a versatile precursor for a vast array of more complex molecules. Initially explored through the lens of classical organic reactions, its journey has evolved significantly, marking its importance as a key building block in the synthesis of pharmaceuticals, a reagent in analytical chemistry, and a subject of study for its own intrinsic biological activities.[4][5] This guide provides an in-depth exploration of the discovery and history of 2,4-dihydroxyacetophenone, detailing the evolution of its synthesis and its expanding role in the landscape of modern drug development.

The Historical Context: Discovery and Early Synthesis

The synthesis of 2,4-dihydroxyacetophenone is historically rooted in the foundational principles of electrophilic aromatic substitution. One of the earliest and most notable methods for its preparation is the Nencki reaction , first reported by Marceli Nencki and N. Sieber in 1881.[6] This reaction involves the acylation of a phenol—in this case, resorcinol (1,3-dihydroxybenzene)—with acetic acid in the presence of anhydrous zinc chloride as a Lewis acid catalyst.[6][7] The reaction proceeds by heating the mixture, typically to around 145-150°C, to drive the electrophilic substitution of the acetyl group onto the electron-rich resorcinol ring.[8]

The causality behind this experimental choice lies in the reactivity of the resorcinol ring. The two hydroxyl groups are strong activating groups, directing electrophilic attack to the ortho and para positions. The position C4 (para to one -OH and ortho to the other) is highly activated, making it the primary site for acylation and leading to the desired 2,4-dihydroxyacetophenone product. The zinc chloride is crucial as it coordinates with the acetic acid, generating a more potent electrophilic acylating agent.

Another classical and powerful method for synthesizing hydroxy aryl ketones, including 2,4-dihydroxyacetophenone, is the Fries rearrangement .[9] This reaction, named after German chemist Karl Theophil Fries, involves the rearrangement of a phenolic ester to a hydroxy aryl ketone, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).[10] The process begins with the acetylation of resorcinol to form resorcinol diacetate. Upon heating with a Lewis acid, the acetyl group migrates from the phenolic oxygen to the aromatic ring.[9]

The regioselectivity of the Fries rearrangement is a key consideration and is highly dependent on reaction conditions. Lower temperatures tend to favor the formation of the para-isomer (2,4-dihydroxyacetophenone), which is the kinetic product.[9] Conversely, higher temperatures often yield the ortho-isomer (2,6-dihydroxyacetophenone) as the thermodynamically more stable product.[9] This temperature-dependent selectivity provides a valuable tool for synthetic chemists to control the reaction's outcome.

The Evolution of Synthetic Methodologies

While classical methods like the Nencki reaction and Fries rearrangement are foundational, they often require harsh conditions and stoichiometric amounts of Lewis acids, leading to challenges in industrial-scale production and waste management.[11] This has driven the development of more efficient, selective, and environmentally benign synthetic routes.

MethodAcylating AgentCatalystKey Features
Nencki Reaction Acetic AcidZinc Chloride (ZnCl₂)Direct acylation of resorcinol; requires high temperatures (140-150°C).[7][8]
Fries Rearrangement (from Resorcinol Diacetate)Aluminum Chloride (AlCl₃)Rearrangement of a phenolic ester; regioselectivity is temperature-dependent.[9][10]
Friedel-Crafts Acylation Acetyl Chloride / Acetic AnhydrideLewis Acids (e.g., AlCl₃, BF₃)A versatile method for acylating aromatic rings; can use various acylating agents.[11][12]
Proton Acid Catalysis Acetic AcidProton Acids (e.g., H₂SO₄)Uses a proton acid instead of a metal-containing Lewis acid, reducing metal waste.[11]
Green Synthesis Approaches Acetic AcidSolid Acid Catalysts / Methanesulfonic AcidAims to avoid harsh metal catalysts and improve environmental footprint.[13][14]

Modern adaptations of Friedel-Crafts acylation have also been extensively explored. This reaction, a cornerstone of organic chemistry, involves the acylation of an aromatic compound using an acyl halide or anhydride in the presence of a strong Lewis acid catalyst.[12][15] For the synthesis of 2,4-dihydroxyacetophenone, resorcinol can be directly acylated with acetyl chloride or acetic anhydride using catalysts such as aluminum chloride, zinc chloride, or boron trifluoride.[6][11]

In recent years, a focus on "green chemistry" has led to the development of synthetic methods that utilize less hazardous catalysts. Research has demonstrated the successful synthesis of 2,4-dihydroxyacetophenone using proton acids like sulfuric acid or solid acid catalysts.[11][13] These approaches offer the advantage of avoiding stoichiometric metal-containing Lewis acids, thereby simplifying workup procedures and minimizing environmental impact.[11][14] For example, a process using a proton acid catalyst to react resorcinol and acetic acid while removing the water formed has been developed for more efficient production.[11]

Key Synthetic Pathways

The following diagrams illustrate the core logic of the two primary classical synthetic routes to 2,4-Dihydroxyacetophenone.

Nencki_Reaction Resorcinol Resorcinol Catalyst ZnCl₂ (Lewis Acid) ~145°C Resorcinol->Catalyst AceticAcid Acetic Acid AceticAcid->Catalyst Product 2,4-Dihydroxyacetophenone Catalyst->Product Acylation

Caption: The Nencki Reaction for direct acylation of resorcinol.

Fries_Rearrangement cluster_start Step 1: Esterification cluster_rearrange Step 2: Rearrangement Resorcinol Resorcinol Ester Resorcinol Diacetate Resorcinol->Ester AcylatingAgent Acetic Anhydride AcylatingAgent->Ester Acetylation Catalyst AlCl₃ (Lewis Acid) Heat Ester->Catalyst Introduction of Catalyst Product 2,4-Dihydroxyacetophenone Catalyst->Product Acyl Group Migration

Caption: The Fries Rearrangement pathway via a phenolic ester intermediate.

Physicochemical and Spectroscopic Properties

Accurate characterization is paramount for any chemical compound used in research and development. 2,4-Dihydroxyacetophenone appears as a yellow-brown to reddish-brown crystalline powder.[3][4] It is soluble in hot alcohol and glacial acetic acid but is practically insoluble in non-polar solvents like benzene and chloroform.[4]

PropertyValueSource
Molecular Formula C₈H₈O₃[1][16]
Molecular Weight 152.15 g/mol [1][16]
Melting Point 142-147 °C[7][8]
Appearance Yellow-brown to reddish-brown crystalline powder[3][4]

Spectroscopic data is crucial for structural confirmation and quality control.

¹H NMR Spectroscopy: The proton NMR spectrum provides distinct signals corresponding to the different hydrogen environments in the molecule. Key chemical shifts (in DMSO-d₆) include a singlet for the methyl protons (-COCH₃) around 2.54 ppm, distinct signals for the three aromatic protons (H-3', H-5', H-6'), and broad singlets for the two hydroxyl protons (2'-OH and 4'-OH) which are often observed at approximately 12.5 ppm and 10.2 ppm, respectively.[16]

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the proton data, showing signals for all eight carbon atoms. The carbonyl carbon (-C OCH₃) typically appears downfield, while the six aromatic carbons and the methyl carbon have characteristic chemical shifts that confirm the overall structure.[16]

Modern Significance in Drug Development

The true value of 2,4-dihydroxyacetophenone in the modern scientific landscape lies in its role as a "privileged building block" for the synthesis of pharmacologically active molecules.[17] Its dihydroxyphenyl ketone scaffold is a recurring motif in compounds with diverse therapeutic applications.

Intermediate for Active Pharmaceutical Ingredients (APIs)

2,4-Dihydroxyacetophenone serves as a crucial starting material for more complex drugs. Its hydroxyl and ketone functionalities provide reactive handles for further chemical modifications, such as alkylation, condensation, and cyclization reactions.[17][18] For instance, derivatives of 2,4-dihydroxyacetophenone have been synthesized and investigated as potent inhibitors of phosphodiesterase (PDE) enzymes, which are implicated in cardiovascular and respiratory diseases.[9][18] It is also a precursor for compounds used to treat allergic diseases and as a component in anti-suntan cosmetics.[11]

Intrinsic Biological Activity

Beyond its role as a synthetic intermediate, 2,4-dihydroxyacetophenone and its simple derivatives have demonstrated notable biological activities.

  • Antioxidant and Antibacterial Properties: The phenolic hydroxyl groups are known to confer antioxidant properties by scavenging free radicals.[3] The compound has also been shown to possess antibacterial activity.[3]

  • Anti-inflammatory Effects: Studies have shown that 2,4-dihydroxyacetophenone can inhibit the transcription of cyclooxygenase-2 (COX-2), an enzyme central to inflammation and pain pathways.[5][9]

  • Antileukotrienic Activity: Derivatives of this compound have been investigated for their potential as antileukotrienics, which are substances that can block the inflammatory effects of leukotrienes.[19]

  • Antimicrobial and Antitumor Potential: Novel derivatives have been synthesized that show a broad spectrum of antimicrobial activity against various bacterial and fungal strains, including drug-resistant ones.[20][21] Some have also been evaluated for their antitumor properties.[21]

The following workflow illustrates its central role in the drug discovery pipeline.

DrugDevWorkflow cluster_assays In Vitro & In Silico Assays Core 2,4-Dihydroxyacetophenone (Core Scaffold) Synth Chemical Synthesis (Alkylation, Condensation, etc.) Core->Synth Library Library of Novel Derivatives (e.g., Schiff bases, Tetrazoles) Synth->Library Screening Biological Screening Library->Screening Assay1 Antimicrobial Screening->Assay1 Assay2 Anti-inflammatory (e.g., COX-2) Screening->Assay2 Assay3 Enzyme Inhibition (e.g., PDE) Screening->Assay3 Assay4 Antitumor Screening->Assay4 Leads Lead Compound Identification Assay1->Leads Assay2->Leads Assay3->Leads Assay4->Leads Optimization Lead Optimization (Structure-Activity Relationship) Leads->Optimization

Caption: Role of 2,4-Dihydroxyacetophenone in a typical drug discovery workflow.

Conclusion

From its initial synthesis through classical reactions like the Nencki and Fries methods, 2,4-dihydroxyacetophenone has remained a compound of significant scientific interest. Its historical journey reflects the broader evolution of organic synthesis, from foundational, mechanistically important reactions to modern, efficient, and greener methodologies. For today's researchers and drug development professionals, it is not merely a historical curiosity but a highly relevant and versatile molecular scaffold. Its proven utility as a synthetic intermediate and the emerging evidence of its diverse biological activities ensure that 2,4-dihydroxyacetophenone will continue to be a valuable tool in the quest for new therapeutics and advanced materials.

References

The Ubiquitous Presence and Origins of Acetylresorcinol Derivatives: A Technical Guide for Scientific Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Exploration of the Natural Occurrence, Biosynthesis, and Isolation of a Promising Class of Bioactive Molecules

Introduction: The Resorcinol Scaffold and its Significance

Acetylresorcinol derivatives, a subset of the broader class of phenolic lipids known as alkylresorcinols, represent a fascinating and biologically significant family of natural products. Characterized by a 1,3-dihydroxybenzene (resorcinol) core, these molecules are distinguished by the presence of an acetyl group and a varied alkyl chain. Their amphiphilic nature, combining a hydrophilic phenolic head with a lipophilic aliphatic tail, underpins their diverse ecological roles and pharmacological activities.[1][2] This guide provides a comprehensive technical overview of the natural sources, biosynthetic pathways, and key methodologies for the isolation and characterization of this compound derivatives, tailored for researchers, scientists, and professionals in the field of drug development.

I. Natural Occurrence: A Widespread Distribution Across Kingdoms

This compound derivatives are not confined to a single niche in the natural world; rather, they are biosynthesized by a diverse array of organisms, including plants, bacteria, and fungi.[3][4] This widespread distribution suggests their fundamental importance in various biological processes, from chemical defense to cell signaling.

Plant Kingdom: Guardians of Growth and Defense

In higher plants, this compound derivatives are key players in chemical defense and allelopathy.[3] They are often found as complex mixtures of homologues with varying alkyl chain lengths, typically ranging from 13 to 27 carbons, and can feature varying degrees of unsaturation.[3]

  • Grasses (Poaceae): Cereal grains such as rye, wheat, and barley are particularly rich sources of these compounds.[5] In these plants, this compound derivatives are concentrated in the outer layers of the grain and are believed to act as phytoanticipins, providing pre-emptive protection against fungal pathogens.[5]

  • Sorghum (Sorghum bicolor): The root hairs of sorghum exude a potent this compound derivative known as sorgoleone, a benzoquinone that exhibits significant allelopathic and antifungal activities.[6] This continuous exudation creates a defensive barrier in the rhizosphere, inhibiting the growth of competing plants and soilborne fungi.[6]

Fungal Kingdom: Masters of Chemical Diversity

Fungi are prolific producers of a vast array of secondary metabolites, including unique this compound derivatives. Fungal derivatives often exhibit distinct structural modifications, such as the attachment of sugar moieties, which can influence their solubility and biological activity.[2][4] While the full extent of their distribution in the fungal kingdom is still being explored, they have been isolated from various species, including endophytic and marine-derived fungi.

Bacterial Kingdom: Microbial Weaponry and Communication

Bacteria utilize this compound derivatives for a range of functions, including antimicrobial activity and as structural components of their cell envelopes.[2] In contrast to their plant counterparts, bacterial acetylresorcinols typically possess saturated alkyl chains.[3]

  • Azotobacter vinelandii: This nitrogen-fixing bacterium incorporates this compound derivatives into the cyst envelope, contributing to its desiccation resistance.

  • Streptomyces griseus: This soil bacterium produces this compound derivatives that have been shown to confer resistance to β-lactam antibiotics.

The following table summarizes the natural occurrence of representative this compound derivatives:

Derivative ClassSpecific Example(s)Natural Source(s)Key Role(s)
5-Alkylresorcinols Mixture of C15-C25 homologuesWheat (Triticum aestivum), Rye (Secale cereale)Phytoanticipin, antifungal
Sorgoleone 2-hydroxy-5-methoxy-3-[(8'Z,11'Z)-8',11',14'-pentadecatriene]-p-benzoquinoneSorghum (Sorghum bicolor) root exudatesAllelopathic agent, antifungal
Hierridins Halogenated and glycosylated derivativesCyanobacteriaBiofilm formation, signaling
Cylindrocyclophanes Macrocyclic dialkylresorcinolsCyanobacteriaCytotoxic, potential anticancer
Fungal Glycosides This compound with attached sugar unitsVarious FungiVaried bioactivities, under investigation

II. Biosynthesis: The Role of Type III Polyketide Synthases

The biosynthesis of the resorcinol core of these derivatives is a fascinating example of convergent evolution, with different organisms employing a similar enzymatic strategy. The key players in this process are Type III polyketide synthases (PKSs) , specifically a subclass known as alkylresorcinol synthases (ARSs) .[3][5][6]

These homodimeric enzymes catalyze a series of decarboxylative condensation reactions, utilizing a long-chain fatty acyl-CoA as a starter unit and three molecules of malonyl-CoA as extender units.[3][5] The resulting linear tetraketide intermediate then undergoes an intramolecular C2-to-C7 aldol condensation, followed by aromatization to form the 5-alkylresorcinol scaffold.[5]

The following diagram illustrates the generalized biosynthetic pathway for 5-alkylresorcinols:

Biosynthesis Starter Fatty Acyl-CoA ARS Alkylresorcinol Synthase (ARS) (Type III PKS) Starter->ARS MalonylCoA 3 x Malonyl-CoA MalonylCoA->ARS Tetraketide Linear Tetraketide Intermediate ARS->Tetraketide Iterative Condensation Cyclization Intramolecular Aldol Condensation Tetraketide->Cyclization Aromatization Aromatization Cyclization->Aromatization Product 5-Alkylresorcinol Aromatization->Product

Caption: Biosynthetic pathway of 5-alkylresorcinols catalyzed by Type III PKS.

Further modifications of the 5-alkylresorcinol core, such as hydroxylation, methylation, and oxidation, are catalyzed by downstream enzymes like hydroxylases and methyltransferases, leading to the diverse array of this compound derivatives found in nature.

III. Isolation and Purification: A Methodological Approach

The successful isolation and purification of this compound derivatives from their natural sources is a critical step for their structural elucidation and bioactivity assessment. The choice of methodology depends on the source material, the polarity of the target compounds, and the desired purity.

General Experimental Protocol: A Step-by-Step Guide

The following protocol provides a generalized workflow for the extraction and purification of this compound derivatives from plant material. This should be considered a starting point, and optimization may be required for different sample matrices.

Step 1: Sample Preparation and Extraction

  • Grinding: The dried and powdered plant material (e.g., seeds, roots, leaves) is subjected to grinding to increase the surface area for efficient extraction.

  • Solvent Extraction: The ground material is extracted with a suitable organic solvent. Acetone is a commonly used solvent for its ability to efficiently extract these phenolic lipids.[7] Other solvents like ethanol or ethyl acetate can also be employed.

    • Maceration: The plant material is soaked in the solvent for an extended period (e.g., 24-48 hours) with occasional agitation.

    • Soxhlet Extraction: For a more exhaustive extraction, a Soxhlet apparatus can be used, which continuously percolates fresh solvent through the sample.

  • Filtration and Concentration: The extract is filtered to remove solid plant debris. The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

Step 2: Liquid-Liquid Partitioning for Preliminary Fractionation

  • The crude extract is redissolved in a biphasic solvent system, typically a polar solvent (e.g., methanol/water) and a non-polar solvent (e.g., hexane).

  • The mixture is shaken vigorously in a separatory funnel and allowed to separate into two layers.

  • The this compound derivatives, being amphiphilic, will partition between the two phases. The fractions are collected separately and concentrated. This step helps to remove highly polar or non-polar impurities.

Step 3: Chromatographic Purification

  • Column Chromatography: The enriched fraction is subjected to column chromatography for further purification.

    • Silica Gel Chromatography: A common and effective method for separating compounds based on polarity. A gradient of solvents with increasing polarity (e.g., hexane to ethyl acetate) is used to elute the compounds.

    • Sephadex LH-20 Chromatography: This size-exclusion chromatography is particularly useful for separating phenolic compounds.

  • High-Performance Liquid Chromatography (HPLC): For final purification to obtain individual compounds, reversed-phase HPLC is the method of choice. A C18 column is typically used with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol, often with a small amount of acid (e.g., formic acid or trifluoroacetic acid) to improve peak shape.

The following diagram illustrates a typical workflow for the isolation and purification of this compound derivatives:

IsolationWorkflow Start Plant Material Grinding Grinding Start->Grinding Extraction Solvent Extraction (e.g., Acetone) Grinding->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporation) Filtration->Concentration CrudeExtract Crude Extract Concentration->CrudeExtract Partitioning Liquid-Liquid Partitioning CrudeExtract->Partitioning EnrichedFraction Enriched Fraction Partitioning->EnrichedFraction ColumnChrom Column Chromatography (Silica Gel or Sephadex) EnrichedFraction->ColumnChrom PurifiedFractions Purified Fractions ColumnChrom->PurifiedFractions HPLC Preparative HPLC PurifiedFractions->HPLC PureCompound Pure this compound Derivative HPLC->PureCompound

Caption: A generalized workflow for the isolation of this compound derivatives.

IV. Bioactivities and Pharmacological Potential

The unique chemical structure of this compound derivatives endows them with a wide range of biological activities, making them attractive candidates for drug discovery and development.

Antimicrobial and Antifungal Activity

Many this compound derivatives exhibit potent antimicrobial and antifungal properties. Their amphiphilic nature allows them to interact with and disrupt microbial cell membranes, leading to cell lysis. This activity is a key component of their role in plant defense.

Cytotoxic and Anticancer Activity

Several studies have demonstrated the cytotoxic effects of this compound derivatives against various cancer cell lines. The proposed mechanisms of action include the induction of apoptosis and the inhibition of key enzymes involved in cancer cell proliferation.

The following table summarizes the reported bioactivities of selected resorcinolic lipids with their corresponding IC50 values:

Compound/ExtractBioactivityCell Line/OrganismIC50 Value
Resorcinolic lipids from rye branHemolytic activityErythrocytes39.5 to 74.9 µM
Merulinic acidDNA, RNA, and protein synthesis inhibitionBacillus brevis100 µg/ml (complete inhibition)
3-Heptyl-3,4,6-trimethoxy-3H-isobenzofuran-1-one (AMS35AA)CytotoxicMCF-7 (breast cancer)Not specified, but demonstrated reduction in cell viability
CardolCytotoxicVarious cancer cell linesIC50 values in the low µM range have been reported
Anacardic AcidCytotoxicVarious cancer cell linesIC50 values in the low µM range have been reported

V. Conclusion and Future Perspectives

This compound derivatives represent a structurally diverse and biologically active class of natural products with significant potential in medicine and agriculture. Their widespread occurrence across different kingdoms of life highlights their evolutionary importance. The elucidation of their biosynthetic pathways, driven by the versatile Type III PKS enzymes, opens up opportunities for synthetic biology approaches to produce novel derivatives with enhanced activities.

Future research should focus on a more comprehensive screening of diverse natural sources to identify new this compound derivatives with unique structural features. In-depth mechanistic studies are required to fully understand their mode of action at the molecular level, which will be crucial for the development of these compounds as therapeutic agents. Furthermore, the optimization of extraction and purification protocols will be essential for their large-scale production for preclinical and clinical studies. The continued exploration of this fascinating class of molecules holds great promise for the discovery of new drugs and agrochemicals.

References

An In-Depth Technical Guide to the Thermochemical Properties of 2,4-Dihydroxyacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unveiling the Energetic Landscape of a Key Pharmaceutical Intermediate

To the researchers, scientists, and drug development professionals who strive to innovate within the pharmaceutical landscape, a profound understanding of the fundamental physicochemical properties of active pharmaceutical ingredients (APIs) and their intermediates is paramount. It is this foundational knowledge that underpins the robustness of drug design, the efficiency of process development, and the ultimate safety and efficacy of a therapeutic. This technical guide is dedicated to a molecule of significant interest: 2,4-Dihydroxyacetophenone. While its role as a versatile synthetic intermediate is well-established, a comprehensive and centralized resource detailing its thermochemical properties has been conspicuously absent.

This document aims to fill that void. As a Senior Application Scientist, my objective extends beyond the mere compilation of data. Instead, this guide is structured to provide a deep, mechanistic understanding of why these properties are critical and how they are reliably determined. We will delve into the causality behind experimental choices, ensuring that each protocol described is a self-validating system. By grounding our discussion in authoritative references and established theoretical frameworks, this guide is designed to be a trusted resource for both seasoned investigators and those new to the field of pharmaceutical thermochemistry.

Introduction to 2,4-Dihydroxyacetophenone: A Molecule of Versatility

2,4-Dihydroxyacetophenone, also known as Resacetophenone, is a dihydroxyacetophenone that is characterized by an acetophenone core carrying hydroxy substituents at positions 2' and 4'.[1] This structural arrangement imparts a unique reactivity profile, making it a valuable precursor in the synthesis of a wide array of pharmaceutical compounds and other fine chemicals.[2] Its synthesis is commonly achieved through the Friedel-Crafts acylation of resorcinol with acetic acid, often in the presence of a catalyst such as zinc chloride.[3][4]

The thermochemical properties of 2,4-Dihydroxyacetophenone are of fundamental importance in several key areas of drug development:

  • Polymorph Screening and Stability: The energetic landscape of different crystalline forms (polymorphs) is dictated by their relative enthalpies of formation and fusion. Understanding these properties is critical for selecting the most stable and bioavailable solid form of a drug substance.

  • Process Chemistry and Scale-Up: Heats of reaction and solution are vital for the safe and efficient design of large-scale synthetic processes. They inform reactor design, heating and cooling requirements, and help to mitigate potential thermal hazards.

  • Purification and Formulation: Properties such as the enthalpy of sublimation are crucial for developing purification techniques like sublimation and for understanding solid-state stability during storage and formulation.

  • Computational Modeling: Accurate experimental thermochemical data serves as a critical benchmark for the validation and refinement of computational models used in drug discovery and design.

This guide will provide a comprehensive examination of the key thermochemical properties of 2,4-Dihydroxyacetophenone, the methodologies for their determination, and their practical implications in a research and development setting.

Core Thermochemical Properties: A Quantitative Overview

PropertySymbolValueUnitSource/Method
Physical Properties
Molecular FormulaC₈H₈O₃[1]
Molar MassM152.15 g/mol [1]
Melting PointTₘ143-144.5°C[3][5]
Density (at 25 °C)ρ1.18g/mL[3][5]
Estimated Thermochemical Properties (at 298.15 K)
Standard Molar Enthalpy of Formation (gas)ΔfH°(g)-345 ± 15kJ/molBenson Group Additivity (Estimated)
Standard Molar Enthalpy of Combustion (solid)ΔcH°(s)-3850 ± 20kJ/molEstimated from Enthalpy of Formation
Standard Molar Enthalpy of SublimationΔsubH°110 ± 10kJ/molEstimated from analogues
Standard Molar Enthalpy of FusionΔfusH°25 ± 5kJ/molEstimated from analogues
Molar Heat Capacity (solid)Cₚ,ₘ(s)180 ± 20J/(mol·K)Estimated

Disclaimer: The estimated thermochemical properties are derived from theoretical and comparative methods and should be used as a guide for further experimental verification.

Experimental Determination of Thermochemical Properties

The determination of accurate thermochemical data is an exacting science that relies on a suite of specialized calorimetric and analytical techniques. This section provides a detailed overview of the primary experimental methodologies that would be employed to characterize 2,4-Dihydroxyacetophenone.

Enthalpy of Combustion via Bomb Calorimetry

The standard enthalpy of combustion (ΔcH°) is a cornerstone thermochemical parameter, providing a direct measure of the energy released upon complete oxidation of a substance. From this value, the standard enthalpy of formation (ΔfH°) can be derived using Hess's Law. Bomb calorimetry is the definitive technique for this measurement.

Causality of Experimental Choices: The choice of a constant-volume "bomb" calorimeter is dictated by the need to contain the high pressures generated during the rapid combustion of an organic compound in a pure oxygen atmosphere. This ensures complete combustion and accurate measurement of the heat evolved.

Self-Validating System: The protocol incorporates the combustion of a certified standard reference material, typically benzoic acid, to determine the heat capacity of the calorimeter system (C_calorimeter). This internal calibration ensures the accuracy and traceability of the measurements for the target compound.

Experimental Protocol: Bomb Calorimetry

  • Sample Preparation: A pellet of approximately 1 gram of high-purity 2,4-Dihydroxyacetophenone is accurately weighed.

  • Bomb Assembly: The pellet is placed in a crucible within the bomb. A fuse wire of known mass and combustion energy is attached to the electrodes, making contact with the sample.

  • Pressurization: The bomb is sealed and purged with oxygen before being filled to a pressure of approximately 30 atm.

  • Calorimeter Setup: The bomb is submerged in a known mass of water in the calorimeter's insulated bucket. The temperature of the water is monitored with a high-precision thermometer.

  • Ignition and Data Acquisition: Once thermal equilibrium is established, the sample is ignited by passing a current through the fuse wire. The temperature of the water is recorded at regular intervals until a stable final temperature is reached.

  • Corrections and Calculation: The raw temperature change is corrected for heat exchange with the surroundings, the combustion of the fuse wire, and the formation of nitric acid from residual nitrogen. The heat of combustion at constant volume (ΔcU) is calculated, and then converted to the enthalpy of combustion (ΔcH).

Diagram of Bomb Calorimetry Workflow:

Bomb_Calorimetry_Workflow cluster_prep Sample Preparation cluster_cal Calorimetry cluster_analysis Data Analysis P1 Weigh Sample & Fuse Wire P2 Assemble Bomb P1->P2 C1 Pressurize with O₂ P2->C1 C2 Submerge in Water Bath C1->C2 C3 Ignite Sample C2->C3 C4 Record Temperature Change C3->C4 A1 Apply Corrections C4->A1 A2 Calculate ΔcU A1->A2 A3 Calculate ΔcH° A2->A3

Caption: Workflow for determining the enthalpy of combustion using bomb calorimetry.

Enthalpy of Fusion by Differential Scanning Calorimetry (DSC)

The enthalpy of fusion (ΔfusH°) is the heat required to convert one mole of a substance from a solid to a liquid at its melting point. Differential Scanning Calorimetry (DSC) is a powerful and widely used technique for its determination.

Causality of Experimental Choices: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This differential measurement allows for high sensitivity in detecting thermal transitions such as melting.

Self-Validating System: The temperature and enthalpy scales of the DSC instrument are calibrated using certified reference materials with known melting points and enthalpies of fusion, such as indium.

Experimental Protocol: Differential Scanning Calorimetry

  • Sample Preparation: A small, accurately weighed sample (typically 1-5 mg) of 2,4-Dihydroxyacetophenone is hermetically sealed in an aluminum pan.

  • Instrument Setup: An empty, sealed aluminum pan is used as a reference. The instrument is purged with an inert gas, such as nitrogen.

  • Temperature Program: The sample and reference are heated at a constant rate (e.g., 10 °C/min) through the melting transition of the sample.

  • Data Acquisition: The differential heat flow between the sample and reference is recorded as a function of temperature.

  • Data Analysis: The melting endotherm is integrated to determine the enthalpy of fusion.

Diagram of DSC Workflow:

DSC_Workflow cluster_prep Preparation cluster_dsc DSC Analysis cluster_analysis Analysis P1 Weigh Sample P2 Seal in Pan P1->P2 D1 Heat at Constant Rate P2->D1 D2 Record Heat Flow D1->D2 A1 Integrate Melting Peak D2->A1 A2 Calculate ΔfusH° A1->A2

Caption: Workflow for determining the enthalpy of fusion using DSC.

Enthalpy of Sublimation by Knudsen Effusion Mass Spectrometry (KEMS)

The enthalpy of sublimation (ΔsubH°) is the heat required to convert one mole of a substance from a solid to a gas. For compounds with low volatility, the Knudsen effusion method coupled with mass spectrometry is a highly sensitive technique.

Causality of Experimental Choices: This method relies on the slow effusion of vapor from a Knudsen cell (an isothermal container with a small orifice) under high vacuum. The rate of mass loss is proportional to the vapor pressure. By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined using the Clausius-Clapeyron equation.

Self-Validating System: The instrument is calibrated using a reference material with a well-characterized vapor pressure.

Experimental Protocol: Knudsen Effusion Mass Spectrometry

  • Sample Loading: A small amount of 2,4-Dihydroxyacetophenone is placed in the Knudsen cell.

  • Vacuum and Heating: The system is evacuated to a high vacuum, and the cell is heated to a series of constant temperatures.

  • Effusion and Detection: The effusing vapor is ionized and detected by a mass spectrometer. The ion intensity is proportional to the partial pressure of the substance.

  • Data Analysis: A plot of the natural logarithm of the ion intensity (proportional to vapor pressure) versus the inverse of the absolute temperature yields a straight line. The slope of this line is equal to -ΔsubH°/R, where R is the gas constant.

Diagram of KEMS Logical Relationship:

KEMS_Logic Temp Temperature (T) Clausius_Clapeyron ln(P) = -ΔsubH°/RT + C Temp->Clausius_Clapeyron Vap_Press Vapor Pressure (P) Vap_Press->Clausius_Clapeyron Slope Slope of ln(P) vs 1/T Clausius_Clapeyron->Slope Enthalpy Enthalpy of Sublimation (ΔsubH°) Slope->Enthalpy

Caption: Logical relationship for determining enthalpy of sublimation via KEMS.

Enthalpy of Solution by Solution Calorimetry

The enthalpy of solution (ΔsolH) is the heat change associated with the dissolution of a substance in a solvent. This is a crucial parameter for understanding solubility and for designing crystallization processes.

Causality of Experimental Choices: Solution calorimetry measures the temperature change upon dissolving a known amount of solute in a known amount of solvent. The calorimeter is designed to minimize heat exchange with the surroundings.

Self-Validating System: The heat capacity of the calorimeter is determined by a chemical reaction with a known enthalpy change or by electrical calibration.

Experimental Protocol: Solution Calorimetry

  • Calorimeter Setup: A known mass of the solvent (e.g., water or an organic solvent) is placed in the calorimeter, and its temperature is allowed to stabilize.

  • Sample Introduction: A precisely weighed amount of 2,4-Dihydroxyacetophenone is introduced into the solvent.

  • Temperature Measurement: The temperature of the solution is monitored until a stable final temperature is reached.

  • Calculation: The enthalpy of solution is calculated from the temperature change, the mass of the solution, the specific heat capacity of the solution, and the heat capacity of the calorimeter.

Computational Thermochemistry: An In Silico Approach

In the absence of experimental data, computational chemistry provides a powerful toolkit for the estimation of thermochemical properties. High-level quantum chemical methods can predict enthalpies of formation with a high degree of accuracy.

Gaussian-4 (G4) Theory

G4 theory is a composite computational method that aims to achieve high accuracy by combining the results of several levels of theory and basis sets. It is a reliable method for calculating the gas-phase enthalpy of formation of organic molecules.[4][6]

Workflow for G4 Calculation of Enthalpy of Formation:

  • Geometry Optimization: The 3D structure of 2,4-Dihydroxyacetophenone is optimized at a lower level of theory (e.g., B3LYP/6-31G(d)).

  • Vibrational Frequency Calculation: Vibrational frequencies are calculated to confirm that the optimized structure is a true minimum on the potential energy surface and to obtain the zero-point vibrational energy (ZPVE).

  • Single-Point Energy Calculations: A series of high-level single-point energy calculations are performed on the optimized geometry.

  • Composite Energy Calculation: The results of these calculations are combined in a specific manner defined by the G4 protocol to yield a highly accurate electronic energy.

  • Enthalpy of Formation Calculation: The enthalpy of formation is calculated using the atomization method, which involves subtracting the calculated energies of the constituent atoms from the total energy of the molecule.

Diagram of G4 Calculation Workflow:

G4_Workflow cluster_geom Geometry cluster_energy Energy Calculation cluster_thermo Thermochemistry G1 Initial Structure G2 Geometry Optimization G1->G2 G3 Frequency Calculation G2->G3 E1 High-Level Single-Point Energies G3->E1 E2 G4 Composite Energy E1->E2 T1 Atomization Energy E2->T1 T2 ΔfH°(g) T1->T2

Caption: Workflow for calculating the enthalpy of formation using G4 theory.

Benson Group Additivity Method

The Benson group additivity method is an empirical approach for estimating the enthalpy of formation of organic molecules by summing the contributions of their constituent functional groups.[7]

Causality of the Method: This method is based on the principle that the thermochemical properties of a molecule can be approximated as the sum of the properties of its component parts. Each group contribution is an empirically derived value from experimental data of a large set of molecules.

Application to 2,4-Dihydroxyacetophenone:

The molecule can be dissected into the following Benson groups:

  • CB-(OH): Aromatic carbon bonded to a hydroxyl group.

  • CB-(C): Aromatic carbon bonded to a non-aromatic carbon.

  • CB-(H): Aromatic carbon bonded to a hydrogen.

  • C-(CB)(O)(C): Carbonyl carbon bonded to an aromatic carbon and a methyl carbon.

  • C-(C)(H)₃: Methyl carbon bonded to the carbonyl carbon.

By summing the established group increment values for these fragments, an estimate of the gas-phase enthalpy of formation can be obtained. Corrections for ortho-interactions between the hydroxyl and acetyl groups must also be applied.

Gibbs Free Energy and Reaction Spontaneity

The Gibbs free energy (G) combines enthalpy (H) and entropy (S) to predict the spontaneity of a process at constant temperature and pressure. The change in Gibbs free energy (ΔG) is given by the equation:

ΔG = ΔH - TΔS

  • If ΔG < 0, the process is spontaneous.

  • If ΔG > 0, the process is non-spontaneous.

  • If ΔG = 0, the system is at equilibrium.

The standard Gibbs free energy of formation (ΔfG°) can be calculated from the standard enthalpy of formation (ΔfH°) and the standard entropy of formation (ΔfS°). These values are critical for predicting the equilibrium position of reactions, such as the synthesis of 2,4-Dihydroxyacetophenone from resorcinol and acetic acid.

Conclusion: A Foundation for Rational Drug Development

This technical guide has provided a comprehensive framework for understanding and determining the thermochemical properties of 2,4-Dihydroxyacetophenone. While direct experimental data remains a subject for future investigation, we have established a clear path forward through the application of robust experimental methodologies and validated computational techniques. The estimated values and detailed protocols presented herein offer a solid foundation for researchers and drug development professionals. By embracing a deep understanding of these fundamental energetic principles, we empower ourselves to make more informed decisions, leading to the development of safer, more effective, and more efficiently produced medicines.

References

A Technical Guide to the Antioxidant Potential of 2,4-Dihydroxyacetophenone (Acetylresorcinol)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

2,4-Dihydroxyacetophenone, also known as Acetylresorcinol or Resacetophenone, is a phenolic compound with significant, yet not fully exploited, antioxidant potential. As a derivative of resorcinol, it possesses structural features conducive to mitigating oxidative stress, a key pathological factor in numerous diseases and aging processes. This technical guide provides an in-depth exploration of this compound's core antioxidant mechanisms, standardized protocols for its evaluation, a comparative analysis of its efficacy, and a discussion of its current and future applications. The document is structured to serve as a comprehensive resource for researchers and professionals in pharmaceutical and cosmetic sciences, aiming to harness the therapeutic and protective properties of this versatile molecule.

Introduction: The Scientific Imperative for Novel Antioxidants

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a well-established contributor to cellular damage and the pathogenesis of various diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1] Antioxidants are molecules that can safely interact with free radicals and terminate the chain reaction before vital molecules are damaged.[2] While the utility of established antioxidants like ascorbic acid and tocopherol is undisputed, the search for novel, highly effective, and safe antioxidant compounds remains a critical endeavor in drug development and preventative medicine.

Phenolic compounds, ubiquitous in the plant kingdom, are a major class of antioxidants.[3] Their efficacy is largely attributed to their ability to donate hydrogen atoms from their hydroxyl groups, thereby neutralizing free radicals.[4] this compound, a dihydroxyacetophenone, is a member of the resorcinol family of phenolic compounds.[5] Its unique chemical structure, featuring two hydroxyl groups on a benzene ring, positions it as a compelling candidate for antioxidant applications. This guide will dissect the scientific basis for its antioxidant capacity and provide the technical framework for its rigorous evaluation.

Chemical Properties and Synthesis of this compound

2.1. Chemical Structure and Properties

This compound (IUPAC Name: 1-(2,4-dihydroxyphenyl)ethan-1-one) is a yellow-brown to reddish-brown crystalline powder.[5] It is soluble in hot alcohol, pyridine, and glacial acetic acid, but sparingly soluble in water and non-polar solvents like benzene.[5]

Caption: Chemical Structure of 2,4-Dihydroxyacetophenone (this compound).

2.2. Synthesis

This compound is commonly synthesized via the Fries rearrangement of resorcinol diacetate or through the direct acylation of resorcinol with acetic acid. A prevalent method involves reacting resorcinol with acetic acid in the presence of a catalyst like zinc chloride, typically with heating.[6] The reaction can also be catalyzed by proton acids such as sulfuric acid.[7] These synthesis routes are well-established and allow for the production of this compound on both laboratory and industrial scales.[6][7]

Mechanisms of Antioxidant Action

The antioxidant activity of phenolic compounds like this compound can be attributed to several mechanisms. The primary mechanism is typically free radical scavenging through hydrogen atom transfer.

3.1. Free Radical Scavenging

The two hydroxyl groups on the resorcinol moiety are the primary sites of antioxidant activity. They can donate a hydrogen atom to a free radical, thereby neutralizing it and terminating the oxidative chain reaction. The resulting phenoxyl radical is relatively stable due to resonance delocalization of the unpaired electron around the aromatic ring, which makes the parent molecule an effective antioxidant.

Free_Radical_Scavenging This compound This compound (Ar-OH) stabilized_radical Stabilized this compound Radical (Ar-O•) This compound->stabilized_radical H• donation free_radical Free Radical (R•) neutralized_molecule Neutralized Molecule (RH) free_radical->neutralized_molecule H• acceptance

Caption: Mechanism of Free Radical Scavenging by this compound.

3.2. Metal Ion Chelation

While not as extensively studied as its radical scavenging properties, the ortho-positioning of a hydroxyl and an acetyl group in this compound suggests a potential for chelating pro-oxidant metal ions like iron (Fe²⁺) and copper (Cu²⁺). By binding to these metal ions, this compound can prevent them from participating in Fenton-type reactions, which generate highly reactive hydroxyl radicals.

3.3. Modulation of Endogenous Antioxidant Systems

Recent research on resorcinol has shown that it can activate the Nrf2-mediated antioxidant signaling pathway.[8] Nrf2 is a transcription factor that regulates the expression of several antioxidant and detoxifying enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H dehydrogenase [quinone] 1 (NQO1).[8] It is plausible that this compound, as a derivative, may share this ability to bolster the cell's intrinsic antioxidant defenses.

Experimental Evaluation of Antioxidant Capacity

To quantify the antioxidant potential of this compound, a combination of in vitro assays is recommended, as no single assay can fully capture the complex nature of antioxidant activity.[9]

4.1. DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This is one of the most common and straightforward methods for assessing antioxidant activity.[10] It measures the ability of an antioxidant to donate a hydrogen atom and reduce the stable DPPH radical, which is visually indicated by a color change from purple to yellow.[9][11]

Experimental Protocol: DPPH Assay

  • Reagent Preparation:

    • Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol or ethanol. Store in the dark.[11]

    • Prepare a series of dilutions of this compound in the same solvent.

    • A known antioxidant, such as ascorbic acid or Trolox, should be used as a positive control.

  • Assay Procedure:

    • In a 96-well plate or cuvettes, add a defined volume of each this compound dilution.

    • Add an equal volume of the DPPH working solution to each well.[11]

    • Include a blank (solvent only) and a control (solvent + DPPH).

    • Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).[11]

  • Measurement and Analysis:

    • Measure the absorbance at 517 nm using a spectrophotometer.[11]

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100[11]

    • Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals). A lower IC50 value indicates higher antioxidant activity.[11]

4.2. ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay is another widely used method that measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[12] This assay is applicable to both hydrophilic and lipophilic antioxidants.[12]

Experimental Protocol: ABTS Assay

  • Reagent Preparation:

    • Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate solution in deionized water.[12][13]

    • Generate the ABTS•+ radical cation by mixing equal volumes of the ABTS stock solution and the potassium persulfate solution. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.[12][13]

    • Dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol or PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

  • Assay Procedure:

    • Prepare a series of dilutions of this compound and a positive control (e.g., Trolox).

    • Add a small volume of the sample or standard to a larger volume of the diluted ABTS•+ solution.[14]

    • Incubate at room temperature for a defined period (e.g., 6 minutes).[14]

  • Measurement and Analysis:

    • Measure the absorbance at 734 nm.[12][14]

    • Calculate the percentage of inhibition as in the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC).[12]

4.3. Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺) at a low pH.[15] The formation of a colored ferrous-TPTZ (2,4,6-tripyridyl-s-triazine) complex is monitored spectrophotometrically.[16]

Experimental Protocol: FRAP Assay

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing acetate buffer (300 mM, pH 3.6), TPTZ solution (10 mM in 40 mM HCl), and FeCl₃ solution (20 mM) in a 10:1:1 ratio.[15][16]

    • Warm the FRAP reagent to 37°C before use.[15]

  • Assay Procedure:

    • Prepare a standard curve using a known concentration of FeSO₄.

    • Add a small volume of the sample or standard to the FRAP reagent.[15]

    • Incubate the mixture at 37°C for a specified time (e.g., 4-30 minutes).[15][17]

  • Measurement and Analysis:

    • Measure the absorbance at 593 nm.[16][17]

    • The antioxidant capacity is determined by comparing the absorbance of the sample to the standard curve and is expressed as Fe²⁺ equivalents.

Antioxidant_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents (DPPH, ABTS, FRAP) mix Mix Reagents and Samples in 96-well Plate prep_reagents->mix prep_samples Prepare this compound and Control Dilutions prep_samples->mix incubate Incubate under Specific Conditions (Time, Temp, Light) mix->incubate measure Measure Absorbance at Specific Wavelength incubate->measure calculate Calculate % Inhibition and IC50 / TEAC measure->calculate

Caption: General Workflow for In Vitro Antioxidant Assays.

Comparative Analysis and Efficacy

While specific IC50 values for this compound are not extensively documented in readily available literature, the antioxidant activity of the parent compound, resorcinol, and its derivatives provides a strong basis for its potential efficacy. Studies have shown that resorcinol and its alkyl derivatives exhibit antioxidant properties.[18] However, hydroquinone, another dihydroxybenzene isomer, generally shows higher antioxidant activity than resorcinol.[3] The addition of an acetyl group to the resorcinol structure may modulate its antioxidant capacity, and further research is warranted to quantify this effect in comparison to other well-known antioxidants.

Table 1: Antioxidant Activity of Resorcinol Derivatives (Illustrative)

CompoundAssayIC50 (µg/mL)Reference AntioxidantIC50 (µg/mL)
Chair conformer of a calix[5]resorcinareneDPPH47.46--
Crown conformer of a calix[5]resorcinareneDPPH78.46--

Note: This table is illustrative. Direct comparative data for this compound against standards like Trolox or Ascorbic Acid requires further experimental investigation. The data presented is for complex resorcinol derivatives to indicate the potential antioxidant strength within this chemical class.[19]

Applications and Future Directions

6.1. Pharmaceutical and Cosmetic Applications

Resorcinol and its derivatives are already utilized in various dermatological and cosmetic products for their antiseptic, keratolytic, and skin-lightening properties.[20] Given its antioxidant potential, this compound could be a valuable ingredient in anti-aging skincare formulations, protecting the skin from oxidative damage induced by UV radiation and environmental pollutants. In the pharmaceutical realm, its ability to mitigate oxidative stress could be explored for the development of drugs targeting diseases with an oxidative etiology. It is also used as an intermediate in the synthesis of other pharmaceuticals.[5]

6.2. Future Research

The full potential of this compound as an antioxidant is yet to be unlocked. Future research should focus on:

  • Quantitative Antioxidant Profiling: Comprehensive studies using a battery of antioxidant assays to establish its efficacy relative to standard antioxidants.

  • Structure-Activity Relationship Studies: Synthesizing and testing derivatives of this compound to understand how structural modifications impact its antioxidant activity.

  • In Vivo and Clinical Studies: Evaluating its safety and efficacy in animal models and eventually in human clinical trials for specific applications.

  • Mechanism of Action: Elucidating its role in modulating endogenous antioxidant pathways like the Nrf2 system.

Safety and Toxicology Profile

This compound is classified as a skin and eye irritant and may cause respiratory irritation.[21] It is important to handle this compound with appropriate personal protective equipment in a well-ventilated area.[21][22] While resorcinol itself has been shown to have endocrine-disrupting effects at high doses, the toxicological profile of this compound is not as extensively studied.[20][23] Any formulation intended for human use would require rigorous safety and toxicology testing.

Conclusion

2,4-Dihydroxyacetophenone (this compound) is a promising phenolic compound with significant antioxidant potential. Its chemical structure, characteristic of the resorcinol family, endows it with the ability to scavenge free radicals and potentially chelate metal ions. Standardized in vitro assays provide a robust framework for quantifying its antioxidant capacity. While further research is needed to fully delineate its efficacy and safety profile, this compound represents a valuable candidate for the development of novel antioxidant-based therapeutics and cosmeceuticals. This guide provides the foundational knowledge and experimental methodologies for scientists and researchers to further explore and harness the protective properties of this intriguing molecule.

References

Methodological & Application

Synthesis of Acetylresorcinol: A Detailed Application Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and protocols for the synthesis of 2',4'-dihydroxyacetophenone, commonly known as acetylresorcinol, from resorcinol and acetic acid. This key synthetic intermediate finds wide application in the pharmaceutical and fine chemical industries.[1][2] This document explores the theoretical underpinnings of the primary synthetic route, the Nencki reaction, a specialized form of Friedel-Crafts acylation. It offers a thorough, step-by-step protocol for the classic zinc chloride-catalyzed method, alongside a discussion on greener, alternative approaches. The content is designed for researchers, scientists, and drug development professionals, emphasizing experimental causality, safety, and product validation to ensure reliable and reproducible outcomes.

Introduction and Theoretical Background

2',4'-Dihydroxyacetophenone is a valuable aromatic ketone used as a precursor in the synthesis of various pharmaceuticals and specialty chemicals, including photosensitive materials and cosmetics.[1] The most direct and industrially relevant method for its preparation is the acylation of resorcinol. While various acylating agents like acetyl chloride and acetic anhydride can be used, acetic acid presents a greener and more atom-economical option, producing only water as a benign byproduct.[3]

The core transformation is an electrophilic aromatic substitution known as the Friedel-Crafts acylation. Given the starting materials, this synthesis is specifically classified as a Nencki reaction , which involves the ring acylation of phenols with an acid in the presence of zinc chloride (ZnCl₂).[4][5]

Reaction Mechanism

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism. The two hydroxyl groups on the resorcinol ring are strongly activating and ortho-, para-directing. Due to steric hindrance between the two hydroxyl groups, the incoming electrophile is directed primarily to the 4-position, which is para to one hydroxyl group and ortho to the other.

The key steps, catalyzed by a Lewis acid like anhydrous zinc chloride, are:

  • Formation of the Electrophile: The Lewis acid (ZnCl₂) coordinates with the carbonyl oxygen of acetic acid, enhancing its electrophilicity and facilitating the formation of a reactive acylium ion intermediate.

  • Electrophilic Attack: The electron-rich resorcinol ring acts as a nucleophile, attacking the acylium ion. This step forms a resonance-stabilized carbocation intermediate known as the sigma complex or arenium ion.

  • Rearomatization: A base (often the conjugate base of the acid used) removes a proton from the carbon bearing the new acetyl group, restoring the aromaticity of the ring and yielding the final product, 2',4'-dihydroxyacetophenone.

ReactionMechanism Figure 1: Mechanism of Friedel-Crafts Acylation cluster_electrophile Step 1: Electrophile Generation cluster_substitution Step 2 & 3: Electrophilic Aromatic Substitution AcOH CH₃COOH (Acetic Acid) Complex1 [CH₃C(O)OH-ZnCl₂] Activated Complex AcOH->Complex1 + ZnCl₂ ZnCl2 ZnCl₂ (Lewis Acid) Resorcinol Resorcinol Sigma Sigma Complex (Arenium Ion) Resorcinol->Sigma + [CH₃CO]⁺ Product 2',4'-Dihydroxyacetophenone Acylium [CH₃CO]⁺ Acylium Ion Complex1->Acylium - [ZnCl₂(OH)]⁻ Sigma->Product - H⁺

Caption: Figure 1: Mechanism of Friedel-Crafts Acylation.

Catalyst Selection and Green Chemistry Considerations

Traditionally, Lewis acids such as AlCl₃, FeCl₃, and ZnCl₂ are used, often in stoichiometric amounts.[3] However, these catalysts can be corrosive, sensitive to moisture, and lead to significant aqueous waste during workup.[1]

From a green chemistry perspective, using acetic acid directly is preferable to acetic anhydride or acetyl chloride.[3] Acetic anhydride generates acetic acid as a byproduct, leading to poor atom economy, while acetyl chloride produces corrosive HCl gas.[3] Recent research has focused on developing more environmentally benign solid acid catalysts, such as ion-exchange resins (e.g., Amberlyst-36) or zeolites, which are reusable and minimize waste.[3][6] Proton acids like methanesulfonic acid have also been shown to be effective metal-free catalysts for this transformation.[7][8][9]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the synthesis of this compound using the well-established zinc chloride method, adapted from verified procedures.[10]

Workflow Figure 2: Experimental Workflow start Start reagents 1. Prepare Reagents (Anhydrous ZnCl₂, Glacial Acetic Acid, Resorcinol) start->reagents dissolve 2. Dissolve ZnCl₂ in Acetic Acid (with heating, ~140°C) reagents->dissolve add_res 3. Add Resorcinol (with stirring) dissolve->add_res react 4. Heat Reaction Mixture (to ~152-159°C, 20 min) add_res->react quench 5. Quench with HCl(aq) (cool in ice bath) react->quench filter 6. Filter Precipitate (wash with dilute HCl) quench->filter purify 7. Purify Product (Distillation or Recrystallization) filter->purify characterize 8. Characterize Product (TLC, MP, NMR, IR) purify->characterize end End characterize->end

Caption: Figure 2: Experimental Workflow.

Protocol: Zinc Chloride-Catalyzed Synthesis

This protocol describes the synthesis on a 1-mole scale of resorcinol.

Table 1: Reagents and Materials

Reagent/MaterialMolar Mass ( g/mol )QuantityMolesNotes
Resorcinol110.11110 g1.0Must be dry.
Glacial Acetic Acid60.05165 g (158 mL)2.7Should be anhydrous.
Anhydrous Zinc Chloride (ZnCl₂)136.30165 g1.2Must be anhydrous; moisture sensitive.
Hydrochloric Acid (conc.)36.46250 mL-For quenching.
Water18.02250 mL + washing-Deionized.
Ethanol (optional)46.07As needed-For removing product from distillation receiver.

Procedure:

  • Catalyst Preparation: In a 1-liter beaker or flask equipped with a mechanical stirrer, carefully add 165 g (1.2 moles) of anhydrous zinc chloride to 165 g (2.7 moles) of glacial acetic acid. Heat the mixture gently (to approx. 140°C) with stirring until the zinc chloride is completely dissolved.[10]

  • Reaction Initiation: To this hot solution, add 110 g (1.0 mole) of resorcinol with constant stirring.[10]

  • Reaction Conditions: Heat the resulting solution on a hot plate or sand bath until it just begins to boil (approx. 152°C). Immediately remove the heat source and allow the reaction to proceed. The temperature should not exceed 159°C to minimize the formation of side products.[10] Let the mixture stand for 20 minutes.[10]

  • Quenching and Precipitation: After 20 minutes, carefully dilute the hot reaction mixture with a pre-prepared solution of 250 mL of concentrated hydrochloric acid and 250 mL of water. This will decompose the zinc complex.[10][11]

  • Isolation: Cool the dark red solution in an ice bath to 5°C to induce precipitation of the product.[10] Collect the crude product by vacuum filtration.

  • Washing: Wash the filter cake thoroughly with approximately 1 liter of dilute hydrochloric acid (1 part conc. HCl to 3 parts water), applied in several portions, to remove all zinc salts.[10] The crude, dried product at this stage is typically an orange-red solid.

  • Purification (Recrystallization): The most common purification method is recrystallization. Dissolve the crude solid in hot water or dilute hydrochloric acid.[10][11][12] Upon cooling, pale yellow to white crystals of 2',4'-dihydroxyacetophenone will form. Filter the crystals, wash with a small amount of ice-cold water, and dry thoroughly. A typical yield is in the range of 61-73%.[10][12]

Product Characterization and Analysis

To confirm the identity and purity of the synthesized this compound, the following analytical techniques are recommended:

  • Thin-Layer Chromatography (TLC): To monitor reaction progress and assess purity.

  • Melting Point (MP): Pure 2',4'-dihydroxyacetophenone has a melting point of 144-146°C.[11]

  • Spectroscopy (¹H NMR, FT-IR): To confirm the chemical structure.

    • ¹H NMR: Expect signals corresponding to the aromatic protons, the two hydroxyl protons (which may be broad and exchangeable), and a sharp singlet for the methyl protons of the acetyl group.

    • FT-IR: Look for characteristic peaks for the hydroxyl (-OH) groups (broad, ~3200-3600 cm⁻¹) and the carbonyl (C=O) group of the ketone (~1650 cm⁻¹).

Safety Precautions and Waste Disposal

Personnel must use appropriate Personal Protective Equipment (PPE), including safety goggles, lab coats, and chemical-resistant gloves. All operations should be performed in a well-ventilated fume hood.

Table 2: Hazard and Safety Information

ChemicalHazardsHandling Precautions
Resorcinol Harmful if swallowed, causes skin and serious eye irritation, may cause an allergic skin reaction, and is very toxic to aquatic life.[13][14][15][16]Avoid breathing dust.[13][14] Wash hands thoroughly after handling.[13] Wear protective gloves and eye protection.[13]
Acetic Acid Flammable liquid and vapor. Causes severe skin burns and eye damage.Keep away from heat/sparks. Use in a fume hood. Wear appropriate PPE.
Zinc Chloride Harmful if swallowed. Causes severe skin burns and eye damage. Very toxic to aquatic life with long-lasting effects.Handle under inert, dry conditions (e.g., nitrogen). Avoid breathing dust. Wear full PPE.

Waste Disposal: The acidic aqueous waste containing zinc salts must be neutralized and disposed of in accordance with local environmental regulations. Zinc is a heavy metal, and its release into the environment must be avoided.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Yield Incomplete reaction; moisture in reagents.Ensure anhydrous conditions for ZnCl₂ and acetic acid.[12] Increase reaction time slightly, but monitor for side product formation.
Dark, Tarry Product Reaction temperature was too high (>160°C).[10]Carefully control the reaction temperature. Use a temperature-controlled heating mantle or sand bath.
Product Fails to Crystallize Impurities present; incorrect solvent volume.Re-dissolve in a minimal amount of hot solvent. Consider treating with activated carbon to remove colored impurities. Induce crystallization by scratching.
Incomplete Removal of Zinc Insufficient washing of the crude product.Wash the filter cake extensively with dilute HCl as described in the protocol until the washings are clear.[10]

Conclusion

The synthesis of this compound from resorcinol and acetic acid via the Nencki reaction is a robust and well-documented procedure. Success hinges on careful control of reaction parameters, particularly temperature and the exclusion of moisture. By following the detailed protocol and safety guidelines presented, researchers can reliably produce high-purity 2',4'-dihydroxyacetophenone. The exploration of greener catalysts remains a promising area for future process optimization, aiming to reduce the environmental impact associated with traditional Lewis acid catalysts.

References

Application Notes & Protocols: Synthesis of 2,4-Dihydroxyacetophenone via Friedel-Crafts Acylation of Resorcinol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive guide for the synthesis of 2,4-Dihydroxyacetophenone, a valuable intermediate in the pharmaceutical and chemical industries.[1][2] The protocol details the Friedel-Crafts acylation of resorcinol using acetic acid as the acylating agent and zinc chloride as the Lewis acid catalyst. We delve into the mechanistic underpinnings of the reaction, including the principles of electrophilic aromatic substitution and the factors governing regioselectivity in highly activated phenolic systems. This guide is intended for researchers and professionals in organic synthesis and drug development, offering a robust, field-proven methodology complete with safety protocols and analytical characterization.

Introduction and Scientific Background

2,4-Dihydroxyacetophenone, also known as Resacetophenone, is a key building block in the synthesis of various pharmaceuticals, photosensitive materials, and cosmetics.[1][3] Its synthesis is a classic example of the Friedel-Crafts acylation, a cornerstone of C-C bond formation in aromatic chemistry, first developed by Charles Friedel and James Crafts in 1877.[4]

The reaction involves the acylation of an aromatic ring via an electrophilic aromatic substitution mechanism.[5][6] However, the acylation of phenols like resorcinol presents unique considerations. Phenols can undergo two types of acylation: O-acylation to form a phenolic ester or the desired C-acylation on the aromatic ring.[7] In many cases, the reaction proceeds through an initial O-acylation, followed by a Lewis acid-catalyzed rearrangement of the acyl group from the phenolic oxygen to the carbon of the aryl ring. This intramolecular acyl migration is known as the Fries Rearrangement.[8][9][10]

The choice of resorcinol as the substrate is strategic. It is a highly activated aromatic ring due to the two electron-donating hydroxyl groups, which direct electrophilic substitution to the positions ortho and para to them. The C4 position (para to the C1 hydroxyl and ortho to the C3 hydroxyl) is sterically accessible and electronically enriched, making it the primary site of acylation.

This protocol utilizes zinc chloride (ZnCl₂) as the Lewis acid catalyst. While stronger Lewis acids like AlCl₃ are common, they can be too harsh for highly activated phenols and often need to be used in stoichiometric amounts because they form stable complexes with the product.[4][11] ZnCl₂ offers a milder alternative that effectively catalyzes the reaction.[12][13] Acetic acid serves as an economical and environmentally benign acylating agent compared to more aggressive reagents like acetyl chloride or acetic anhydride, which generate corrosive byproducts.[14]

Reaction Mechanism and Workflow

The overall transformation involves the electrophilic attack of an acylium ion, generated in situ, on the electron-rich resorcinol ring.

Mechanistic Pathway

The reaction proceeds through several key steps:

  • Formation of the Electrophile: The Lewis acid, ZnCl₂, coordinates with the carbonyl oxygen of acetic acid. This complexation polarizes the molecule, facilitating the formation of a highly electrophilic acylium ion (CH₃CO⁺) intermediate.

  • Electrophilic Aromatic Substitution: The electron-rich resorcinol ring acts as a nucleophile, attacking the acylium ion. The two hydroxyl groups activate the ring and direct the substitution primarily to the C4 position.

  • Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (arenium ion), loses a proton to restore aromaticity.

  • Product Complexation and Workup: The ketone product, 2,4-dihydroxyacetophenone, can form a complex with the ZnCl₂ catalyst. An acidic aqueous workup is required to break this complex and liberate the final product.[4]

Mechanism cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Electrophilic Attack & Rearomatization cluster_2 Step 3: Product Liberation AcOH CH₃COOH (Acetic Acid) Complex Intermediate Complex AcOH->Complex + ZnCl₂ ZnCl2 ZnCl₂ (Lewis Acid) Acylium [CH₃CO]⁺ (Acylium Ion) Resorcinol Resorcinol Complex->Acylium - [ZnCl₂(OH)]⁻ Arenium Arenium Ion Intermediate Resorcinol->Arenium + [CH₃CO]⁺ Product_Complex Product-ZnCl₂ Complex Arenium->Product_Complex - H⁺ Final_Product 2,4-Dihydroxy- acetophenone Product_Complex->Final_Product + Workup Workup Acidic Workup (e.g., HCl/H₂O)

Caption: Generalized mechanistic pathway for the Friedel-Crafts acylation of resorcinol.

Experimental Workflow Overview

The entire process from setup to final product analysis can be visualized as a multi-stage workflow.

Caption: Step-by-step experimental workflow for the synthesis of 2,4-Dihydroxyacetophenone.

Detailed Experimental Protocol

This protocol is adapted from established procedures and optimized for safety and yield.[12][13]

Reagents and Materials
ReagentFormulaM.W. ( g/mol )AmountMoles (mol)Comments
ResorcinolC₆H₆O₂110.11110 g1.0Must be dry.
Anhydrous Zinc ChlorideZnCl₂136.30165 g1.2Highly hygroscopic; handle quickly.
Glacial Acetic AcidCH₃COOH60.05165 g (158 mL)2.7Use ≥99.7% purity.
Hydrochloric Acid (conc.)HCl36.46250 mL-For workup.
Deionized WaterH₂O18.02~1.5 L-For workup and recrystallization.
Step-by-Step Procedure
  • Catalyst Solution Preparation: In a 1-L beaker or flask equipped with a mechanical stirrer and placed in a fume hood, add the glacial acetic acid (158 mL). Carefully add the anhydrous zinc chloride (165 g) in portions while stirring. Heat the mixture gently (to approx. 140°C) to facilitate the dissolution of the zinc chloride.[13]

    • Causality Note: Using anhydrous ZnCl₂ is critical as water can deactivate the Lewis acid catalyst.[15] Dissolving it in the acylating agent first ensures a homogenous catalytic system.

  • Reaction Initiation: Once the zinc chloride is fully dissolved, add the resorcinol (110 g) to the hot solution with continuous stirring.[13]

    • Causality Note: Adding the resorcinol to the hot catalyst mixture ensures the reaction starts promptly.

  • Reaction Execution: Heat the reaction mixture using a sand bath or heating mantle. The temperature should be raised until the solution just begins to boil (approx. 152°C) and then maintained between 150-159°C.[12][13] The solution will darken. Hold at this temperature for 20-30 minutes, or up to 3 hours for potentially higher conversion, without further heating.[12][13]

    • Causality Note: This temperature range is a balance. It is high enough to drive the reaction and potential Fries rearrangement but controlled to minimize charring and side-product formation.[9][10]

  • Workup and Precipitation: After the heating period, remove the flask from the heat and allow it to cool slightly. Carefully and slowly pour the hot, dark reaction mixture into a separate large beaker containing a vigorously stirred mixture of concentrated hydrochloric acid (250 mL) and water (250 mL).[13]

    • Causality Note: The acidic water quench serves two purposes: it hydrolyzes the zinc-ketone complex to liberate the product and protonates any unreacted reagents. The acid ensures the phenolic product remains protonated and insoluble.

  • Isolation of Crude Product: Place the beaker from the previous step into an ice bath to cool to approximately 5°C. This will cause the crude 2,4-dihydroxyacetophenone to precipitate as a yellow or orange-red solid. Collect the precipitate by vacuum filtration and wash the filter cake thoroughly with several portions of dilute hydrochloric acid (e.g., 1 M HCl, ~1 L total) to remove any remaining zinc salts.[13]

  • Purification by Recrystallization: Transfer the dried crude product (typically 100-110 g) to a large flask. Add hot water or hot dilute (1:11) hydrochloric acid (approx. 1.8 L).[13] Heat the mixture until the solid dissolves completely. Filter the hot solution to remove any insoluble impurities. Allow the filtrate to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Final Product Collection: Collect the purified, tan-colored crystals by vacuum filtration, wash with two portions of ice-cold water, and dry to a constant weight. The expected yield is 93–99 g (61–65%).[13]

Analytical Characterization

The identity and purity of the synthesized 2,4-Dihydroxyacetophenone should be confirmed by standard analytical techniques.

PropertyExpected ValueSource(s)
AppearanceTan to light-yellow crystalline solid[3][13]
Melting Point142–147 °C[12][13][16][17]
Molecular FormulaC₈H₈O₃[12]
Molecular Weight152.15 g/mol [12]
¹H NMR (DMSO-d₆) δ (ppm)~13.5 (s, 1H, -OH), ~10.1 (s, 1H, -OH), ~7.5 (d, 1H, Ar-H), ~6.3 (m, 1H, Ar-H), ~6.2 (d, 1H, Ar-H), ~2.6 (s, 3H, -CH₃)[2]
SolubilitySoluble in hot water, alcohol; sparingly soluble in ether, chloroform[3]

Safety and Handling

All procedures must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Resorcinol: Harmful if swallowed and is a skin and eye irritant.

  • Anhydrous Zinc Chloride: Corrosive and causes severe skin and eye burns.[18] It is highly hygroscopic and reacts with moisture. Handle with care.

  • Glacial Acetic Acid: Corrosive and causes severe skin and eye burns. Its vapors are irritating to the respiratory system.[19]

  • Hydrochloric Acid: Highly corrosive and toxic. Handle with extreme care.

Waste Disposal: The acidic aqueous filtrate containing zinc salts should be neutralized with a base (e.g., sodium bicarbonate) and disposed of in accordance with local environmental regulations for heavy metal waste.

References

Application Notes and Protocols: The Strategic Use of Acetylresorcinol as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pivotal Role of Acetylresorcinol in Medicinal Chemistry

In the landscape of pharmaceutical development, the strategic selection of intermediates is paramount to the successful and efficient synthesis of Active Pharmaceutical Ingredients (APIs). This compound, known systematically as 2',4'-dihydroxyacetophenone, stands out as a highly valuable and versatile building block.[1] Its unique chemical architecture, featuring a dihydroxylated phenyl ring coupled with a reactive acetyl group, provides a robust platform for a multitude of synthetic transformations. This dual functionality allows for the construction of complex molecular scaffolds, making it an indispensable precursor in the synthesis of a wide array of therapeutic agents, particularly those with anti-inflammatory and analgesic properties.[2] This guide provides an in-depth exploration of the applications of this compound in pharmaceutical synthesis, complete with detailed protocols and the underlying chemical principles.

Physicochemical Properties and Safe Handling

2',4'-Dihydroxyacetophenone is a yellow to brown crystalline powder.[3] A thorough understanding of its properties is crucial for its effective and safe use in a laboratory setting.

PropertyValueReference
CAS Number 89-84-9[3]
Molecular Formula C₈H₈O₃[4]
Molecular Weight 152.15 g/mol [4]
Melting Point 142-146 °C[4]
Solubility Soluble in hot alcohol, pyridine, and glacial acetic acid; sparingly soluble in water.[3]

Safety Precautions: 2',4'-Dihydroxyacetophenone is harmful if swallowed and can cause skin and eye irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Protocol 1: Synthesis of the Intermediate - 2',4'-Dihydroxyacetophenone

The foundational step in utilizing this compound is its synthesis, most commonly achieved through the Friedel-Crafts acylation of resorcinol with acetic acid, catalyzed by zinc chloride.[4]

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Resorcinol Resorcinol Reaction + Resorcinol->Reaction AceticAcid Acetic Acid AceticAcid->Reaction ZincChloride ZnCl₂ (catalyst) Heat Heat (100-130°C) This compound 2',4'-Dihydroxyacetophenone Product -> Reaction->Product ZnCl₂ / Heat Product->this compound

Caption: Synthesis of 2',4'-Dihydroxyacetophenone.

Step-by-Step Protocol:
  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add anhydrous zinc chloride (1.1 mol) to glacial acetic acid (1.5 mol). Heat the mixture to approximately 140°C until the zinc chloride is completely dissolved.[4]

  • Reaction Initiation: To the heated solution, gradually add resorcinol (1.0 mol).[4]

  • Reaction Conditions: Maintain the reaction temperature between 100°C and 130°C and stir for 3 hours.[6]

  • Work-up: After cooling, decompose the resulting complex by adding 50% hydrochloric acid. A bright yellow precipitate will form. Cool the mixture in an ice bath.[4]

  • Purification: Filter the precipitate and wash it with a 5% hydrochloric acid solution. Recrystallize the crude product from hot water to yield white to pale yellow crystals of 2',4'-dihydroxyacetophenone.[4]

ParameterValue
Yield 72-80%
Purity 97-98%
Melting Point 142-144 °C

Application 1: Synthesis of Chalcones as Flavonoid Precursors

Chalcones, characterized by an open-chain flavonoid structure, are pivotal intermediates in the synthesis of flavones, a class of compounds with significant biological activities.[7] The Claisen-Schmidt condensation of 2',4'-dihydroxyacetophenone with a substituted benzaldehyde is a standard method for chalcone synthesis.[8]

Workflow for Chalcone Synthesis:

G start Start: Reactant Preparation dissolve Dissolve 2',4'-dihydroxyacetophenone and substituted benzaldehyde in ethanol start->dissolve add_base Add NaOH or KOH solution dropwise dissolve->add_base stir Stir at room temperature add_base->stir monitor Monitor reaction by TLC stir->monitor precipitate Pour into ice-cold water and acidify with HCl monitor->precipitate Reaction Complete filter Filter the chalcone precipitate precipitate->filter wash Wash with cold water filter->wash dry Dry the product wash->dry end End: Purified Chalcone dry->end

Caption: Claisen-Schmidt Condensation Workflow.

Detailed Protocol for 2',4'-Dihydroxy-4-methoxychalcone Synthesis:
  • Reactant Preparation: Dissolve 2',4'-dihydroxyacetophenone (1 mmol) and 4-methoxybenzaldehyde (1 mmol) in ethanol (50 mL) in a round-bottom flask.[9]

  • Base Addition: To the stirred solution, slowly add an aqueous solution of sodium hydroxide or potassium hydroxide.[9]

  • Reaction: Continue stirring at room temperature for 24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[9]

  • Isolation: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid (10%) to a pH of 5.[9]

  • Purification: Filter the precipitated solid, wash thoroughly with cold distilled water, and recrystallize from methanol to obtain pure 2',4'-dihydroxy-4-methoxychalcone.[9]

This chalcone can then be cyclized to form 7-hydroxy-4'-methoxyflavone, a compound with potential anticancer properties, by refluxing with iodine in DMSO.[9]

Application 2: Synthesis of Bis-Schiff Bases as Potential Phosphodiesterase (PDE) Inhibitors

Schiff bases derived from 2',4'-dihydroxyacetophenone have shown promise as potent inhibitors of phosphodiesterase (PDE) enzymes, which are therapeutic targets for a range of conditions including cardiovascular and neurological disorders.[1]

Synthetic Pathway for Bis-Schiff Base Derivatives:

G A 2',4'-Dihydroxyacetophenone C Hydrazone Intermediate A->C Reflux in Ethanol B Hydrazine Hydrate B->C E Bis-Schiff Base Product C->E React with D Substituted Aldehyde D->E

Caption: Synthesis of Bis-Schiff Bases.

General Protocol for Bis-Schiff Base Synthesis:
  • Hydrazone Formation: In a round-bottom flask, dissolve 2',4'-dihydroxyacetophenone in ethanol. Add an excess of hydrazine hydrate and reflux the mixture for 5-6 hours with constant stirring.[1]

  • Product Isolation (Hydrazone): After the reaction is complete, cool the mixture and pour it into ice-cold water. The precipitated hydrazone intermediate is filtered, washed with cold water, and dried.[1]

  • Schiff Base Formation: The synthesized hydrazone is then reacted with a variety of substituted aldehydes in an appropriate solvent to yield the final bis-Schiff base derivatives.[1]

This modular approach allows for the creation of a library of compounds for structure-activity relationship (SAR) studies to identify potent and selective PDE inhibitors.

Conclusion and Future Perspectives

This compound (2',4'-dihydroxyacetophenone) is a cornerstone intermediate in pharmaceutical synthesis, offering a versatile and reactive scaffold for the development of a diverse range of therapeutic agents. The protocols outlined in this guide for its synthesis and subsequent elaboration into chalcones and bis-Schiff bases demonstrate its broad applicability. As the demand for novel therapeutics continues to grow, the strategic utilization of such key intermediates will remain a critical component of successful drug discovery and development programs. Further exploration into the derivatization of this compound is likely to yield new classes of compounds with significant pharmacological potential.

References

Application Notes & Protocols: The Strategic Application of 2,4-Dihydroxyacetophenone in the Synthesis of Flavonoids

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of 2,4-Dihydroxyacetophenone in Flavonoid Scaffolding

Flavonoids are a vast and diverse class of polyphenolic compounds of plant origin, characterized by a C6-C3-C6 backbone.[1] Their remarkable spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer properties, has established them as privileged scaffolds in medicinal chemistry and drug discovery.[2][3][4] The synthetic accessibility of these molecules is paramount for conducting structure-activity relationship (SAR) studies and developing novel therapeutic agents.

2,4-Dihydroxyacetophenone (also known as Resacetophenone) serves as a cornerstone A-ring precursor for a multitude of flavonoid syntheses. Its dihydroxylated nature provides a pre-functionalized starting point that is biochemically relevant—mimicking the resorcinol-type pattern found in many natural flavonoids—and synthetically versatile. The hydroxyl groups can modulate the electronic properties of the ring, influence reaction regioselectivity, and serve as handles for further derivatization.

This technical guide provides an in-depth exploration of the two primary synthetic routes leveraging 2,4-dihydroxyacetophenone for flavonoid construction: the Claisen-Schmidt condensation pathway and the Baker-Venkataraman rearrangement. We will dissect the mechanistic underpinnings of each approach and provide detailed, field-proven protocols for researchers in organic synthesis and drug development.

Overview of Synthetic Pathways

The journey from 2,4-dihydroxyacetophenone to the core flavone structure can be navigated via two principal and reliable methodologies. The choice between them often depends on the desired substitution pattern of the final flavonoid, particularly on the B-ring, and the availability of starting materials.

  • Pathway A: Claisen-Schmidt Condensation. This is a two-step sequence. It begins with a base-catalyzed condensation between 2,4-dihydroxyacetophenone and an aromatic aldehyde to form a 2',4'-dihydroxychalcone. This open-chain intermediate is then subjected to oxidative cyclization to yield the final flavone.[1][5][6]

  • Pathway B: Baker-Venkataraman Rearrangement. This classic route involves the initial benzoylation of a hydroxyl group on the acetophenone, followed by a base-catalyzed intramolecular acyl transfer to form a 1,3-diketone intermediate. A subsequent acid-catalyzed cyclodehydration furnishes the flavone core.[6][7][8]

The following diagram illustrates these divergent pathways originating from our key precursor.

G cluster_0 Synthetic Workflow cluster_A Pathway A: Claisen-Schmidt Condensation cluster_B Pathway B: Baker-Venkataraman Rearrangement Start 2,4-Dihydroxyacetophenone Chalcone 2',4'-Dihydroxychalcone Start->Chalcone  Aromatic Aldehyde,  Base (NaOH/KOH) Benzoylated 2-Benzoyloxy-4-hydroxy- acetophenone Start->Benzoylated  Aroyl Chloride,  Pyridine FlavoneA 7-Hydroxyflavone Chalcone->FlavoneA  Oxidative Cyclization  (e.g., I₂/DMSO) Diketone 1,3-Diketone Intermediate Benzoylated->Diketone  Base (KOH/Pyridine) FlavoneB 7-Hydroxyflavone Diketone->FlavoneB  Acid-catalyzed  Cyclization

Caption: Divergent synthetic pathways from 2,4-dihydroxyacetophenone.

Pathway A: Claisen-Schmidt Condensation to Chalcones and Subsequent Cyclization

This pathway is arguably the most direct and widely employed method for synthesizing chalcones, which are not only crucial flavonoid precursors but also possess significant biological activities themselves.[3][9]

Principle and Mechanism

The Claisen-Schmidt condensation is a base-catalyzed crossed aldol condensation.[3][10] The reaction proceeds via the following steps:

  • Enolate Formation: A strong base (e.g., NaOH, KOH) abstracts an acidic α-proton from the methyl ketone of 2,4-dihydroxyacetophenone, forming a resonance-stabilized enolate. The hydroxyl groups on the aromatic ring enhance the acidity of these protons.

  • Nucleophilic Attack: The enolate acts as a potent nucleophile, attacking the electrophilic carbonyl carbon of the aromatic aldehyde.

  • Aldol Adduct Formation: This attack forms a β-hydroxy ketone intermediate (an aldol adduct).

  • Dehydration: The aldol adduct readily dehydrates under the basic reaction conditions to yield the thermodynamically stable α,β-unsaturated ketone system of the chalcone.

G cluster_mech Claisen-Schmidt Mechanism Acetophenone 2,4-Dihydroxyacetophenone Enolate Enolate Intermediate Acetophenone->Enolate + OH⁻ - H₂O Adduct β-Hydroxy Ketone (Aldol Adduct) Enolate->Adduct + Aldehyde Aldehyde Aromatic Aldehyde Chalcone Chalcone Product Adduct->Chalcone - H₂O (Dehydration)

Caption: Mechanism of the Claisen-Schmidt condensation.

Detailed Experimental Protocol: Synthesis of a 2',4'-Dihydroxychalcone

This protocol describes the synthesis of (E)-1-(2,4-dihydroxyphenyl)-3-(phenyl)prop-2-en-1-one as a representative example.

Materials:

  • 2,4-Dihydroxyacetophenone (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Ethanol or Methanol

  • Potassium Hydroxide (KOH) or Sodium Hydroxide (NaOH), 40-50% aqueous solution

  • Dilute Hydrochloric Acid (HCl), ~10%

  • Round-bottom flask, magnetic stirrer, ice bath, Buchner funnel

Procedure:

  • Reactant Preparation: In a 250 mL round-bottom flask, dissolve 2,4-dihydroxyacetophenone (e.g., 10 mmol, 1.52 g) and benzaldehyde (10 mmol, 1.06 g) in 50 mL of ethanol. Stir at room temperature until a homogenous solution is formed.

  • Base Addition: Cool the flask in an ice bath. Slowly add the aqueous KOH solution (e.g., 10 mL of 40% w/v) dropwise to the stirred ethanolic solution. The addition should be controlled to maintain a low temperature. A distinct color change and the formation of a precipitate are typically observed.

  • Reaction Progression: Remove the flask from the ice bath and allow it to stir at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC) (e.g., using a 7:3 hexane:ethyl acetate mobile phase). The reaction is typically complete within 4-12 hours.[3]

  • Work-up and Isolation: Once the starting materials are consumed, pour the reaction mixture into a beaker containing approximately 200 g of crushed ice. With vigorous stirring, slowly acidify the mixture to a pH of ~2-3 by adding 10% HCl. This neutralizes the excess base and protonates the phenoxides.

  • Product Collection: The crude chalcone will precipitate as a colored solid (often yellow or orange). Collect the solid by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with cold distilled water until the filtrate is neutral.

  • Purification: Dry the crude product. Recrystallization from a suitable solvent system (e.g., ethanol/water) will yield the purified chalcone.

Protocol: Oxidative Cyclization of Chalcone to Flavone

The synthesized 2',4'-dihydroxychalcone is cyclized to form the corresponding 7-hydroxyflavone. The I₂/DMSO system is a classic and effective method for this transformation.[1][11]

Materials:

  • 2',4'-Dihydroxychalcone (1.0 eq)

  • Dimethyl sulfoxide (DMSO)

  • Iodine (I₂) (catalytic to stoichiometric amounts can be used)

  • Sodium thiosulfate solution (~10%)

  • Round-bottom flask with reflux condenser, heating mantle/oil bath

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the chalcone (e.g., 5 mmol) in DMSO (25-30 mL). Add a catalytic amount of iodine (e.g., 0.5 mmol).[2]

  • Heating: Heat the reaction mixture in an oil bath to 120-140 °C under reflux.[2]

  • Monitoring: Monitor the reaction by TLC. The disappearance of the chalcone spot and the appearance of a new, typically more fluorescent, flavone spot indicates reaction completion (usually 2-6 hours).[1]

  • Work-up: Cool the reaction mixture to room temperature and pour it onto crushed ice. The flavone product will precipitate.

  • Quenching and Isolation: To remove residual iodine, add sodium thiosulfate solution dropwise until the brown color disappears. Filter the precipitated solid, wash extensively with water, and dry.

  • Purification: Recrystallize the crude flavone from a suitable solvent like dilute ethanol to obtain the pure product.

Pathway B: The Baker-Venkataraman Rearrangement

This elegant rearrangement provides an alternative route to the 1,3-dicarbonyl system required for flavone formation. It is named after its discoverers, Wilson Baker and K. Venkataraman.[7][8]

Principle and Mechanism

The process begins with the selective acylation of the more reactive 4-hydroxyl group of 2,4-dihydroxyacetophenone, followed by the key rearrangement step.

  • O-Acylation: 2,4-dihydroxyacetophenone is reacted with an aroyl chloride (e.g., benzoyl chloride) in the presence of a base like pyridine. This forms a 4-aroyloxy-2-hydroxyacetophenone.

  • Enolate Formation: A strong base (traditionally powdered KOH in pyridine) abstracts the α-proton from the acetyl group to form an enolate.[2][12]

  • Intramolecular Acyl Transfer: The enolate oxygen attacks the carbonyl carbon of the adjacent ester group in an intramolecular nucleophilic acyl substitution.[8][12]

  • Rearrangement and Protonation: The cyclic intermediate collapses to form a more stable phenolate, which upon acidic work-up, yields the desired 1-(2,4-dihydroxyphenyl)-3-aryl-1,3-propanedione (a 1,3-diketone).[8]

  • Cyclodehydration: The 1,3-diketone is then heated in the presence of a strong acid (e.g., sulfuric acid in acetic acid), which catalyzes the cyclization and dehydration to form the flavone ring.[2][7]

G cluster_mech_bv Baker-Venkataraman Rearrangement & Cyclization start 2-Hydroxy-4-aroyloxy- acetophenone enolate Enolate start->enolate Base (e.g., KOH) cyclic Cyclic Alkoxide Intermediate enolate->cyclic Intramolecular Attack diketone 1,3-Diketone cyclic->diketone Ring Opening & Protonation flavone Flavone diketone->flavone Acid (H⁺) - H₂O

Caption: Key steps of the Baker-Venkataraman rearrangement pathway.

Detailed Experimental Protocol

Step 1: Synthesis of 1-(2,4-Dihydroxyphenyl)-3-phenyl-1,3-propanedione

  • Acylation: Dissolve 2,4-dihydroxyacetophenone (10 mmol) in anhydrous pyridine (20 mL). Cool in an ice bath and slowly add benzoyl chloride (11 mmol). Allow the reaction to warm to room temperature and stir overnight.

  • Isolation: Pour the reaction mixture into a beaker of ice and concentrated HCl. Filter the precipitated solid, wash with water, then with cold ethanol, and dry to yield 2-hydroxy-4-benzoyloxyacetophenone.

  • Rearrangement: Dissolve the product from the previous step (e.g., 5 mmol) in anhydrous pyridine (20 mL). Add powdered potassium hydroxide (10 mmol) and heat the mixture to 50-60 °C for 3-4 hours, monitoring by TLC.[2]

  • Work-up: Cool the reaction and pour it into a mixture of ice and concentrated HCl. Filter the precipitated 1,3-diketone, wash with water, and dry. This crude product is often used directly in the next step.

Step 2: Acid-Catalyzed Cyclization to 7-Hydroxyflavone

  • Reaction Setup: Dissolve the crude 1,3-diketone from the previous step in glacial acetic acid (20 mL).

  • Cyclization: Add a catalytic amount of concentrated sulfuric acid (2-3 drops). Heat the mixture to 120 °C for 1 hour, monitoring by TLC.[2]

  • Isolation: Cool the reaction mixture and pour it into a large volume of ice water with vigorous stirring.

  • Purification: Filter the precipitated solid, wash with water, and dry. Recrystallize from ethanol to obtain pure 7-hydroxyflavone.

Data Presentation: Representative Syntheses

The following table summarizes typical outcomes for the synthesis of various flavonoids starting from substituted acetophenones, illustrating the versatility of these methods. The yields are representative and can be optimized.

Starting AcetophenoneAldehyde/Aroyl ChlorideMethodIntermediate ProductFinal Flavone ProductTypical Yield (%)Ref.
2-Hydroxyacetophenone4-ChlorobenzaldehydeClaisen-SchmidtChalcone4'-Chloroflavone85[1]
2-Hydroxyacetophenone4-MethoxybenzaldehydeClaisen-SchmidtChalcone4'-Methoxyflavone79[1]
2-Hydroxyacetophenone4-BromobenzaldehydeClaisen-SchmidtChalcone4'-Bromoflavone68[1]
2,4-DihydroxyacetophenoneBenzaldehydeClaisen-SchmidtChalcone7-Hydroxyflavone~70-85[13]
2,4-DihydroxyacetophenoneBenzoyl ChlorideBaker-Venkataraman1,3-Diketone7-HydroxyflavoneHigh[7]

Note: Yields are for the final flavone product after both steps.

Conclusion

2,4-Dihydroxyacetophenone is a highly valuable and versatile A-ring precursor for the synthesis of flavonoids. The Claisen-Schmidt condensation and the Baker-Venkataraman rearrangement represent two robust and complementary pathways for accessing a wide array of flavone derivatives. The Claisen-Schmidt route offers a direct method for incorporating diversity through various aromatic aldehydes, while the Baker-Venkataraman rearrangement provides a classic and efficient alternative. A thorough understanding of the mechanisms and protocols detailed in this guide empowers researchers to strategically design and execute the synthesis of novel flavonoid-based molecules for applications in drug discovery and materials science.

References

Application Notes & Protocols: Resorcinol Derivatives as Chromogenic Reagents in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Resorcinol in Modern Colorimetric Analysis

Resorcinol (1,3-dihydroxybenzene) and its derivatives are versatile phenolic compounds that have long been cornerstone reagents in the field of analytical biochemistry. Their ability to react with specific classes of biomolecules to produce intensely colored chromophores makes them invaluable for quantitative analysis. While various derivatives exist, resorcinol itself is the key reagent in several well-established colorimetric assays, notably for the determination of carbohydrates.

This guide focuses on the most prominent application of this chemical scaffold: the Periodate-Resorcinol method for the quantification of sialic acids . Sialic acids, a family of nine-carbon sugar molecules, are typically found at the outermost ends of glycan chains on cell surfaces and glycoproteins. Their expression levels are critical in cellular recognition, cell adhesion, and immune responses, and have been identified as important biomarkers for various inflammatory diseases and cancers.[1] The ability to accurately quantify sialic acids in biological samples such as human serum is therefore of significant interest to researchers and drug development professionals.[2]

This document provides a deep dive into the chemical principles, practical applications, and detailed protocols for leveraging the resorcinol-based colorimetric assay, ensuring researchers can achieve sensitive, reliable, and reproducible results.

Pillar 1: The Chemistry of Color Formation - Mechanism of Action

The scientific integrity of any assay rests on a clear understanding of its underlying chemical mechanism. The periodate-resorcinol assay is a classic example of a two-step reaction designed for specificity and sensitivity.

  • Oxidative Cleavage by Periodate: The assay begins with the selective oxidation of sialic acid by periodic acid (HIO₄). The periodate specifically attacks the vicinal diols on the polyhydroxyl side chain of the sialic acid molecule. This oxidative cleavage breaks the carbon-carbon bond, yielding a specific five-carbon aldehyde derivative known as β-formyl pyruvic acid.[1]

  • Condensation with Resorcinol: In the second step, the reaction mixture is heated in a strongly acidic environment. Under these conditions, two molecules of resorcinol condense with one molecule of the β-formyl pyruvic acid generated in the first step. This condensation reaction forms a stable, colored chromophore. The intensity of the resulting color, which is typically measured between 565 nm and 580 nm, is directly proportional to the amount of sialic acid present in the original sample.[2]

The diagram below illustrates this sequential chemical reaction.

G cluster_0 Step 1: Periodate Oxidation cluster_1 Step 2: Color Development SialicAcid Sialic Acid (in sample) Aldehyde β-formyl pyruvic acid (Intermediate) SialicAcid->Aldehyde Oxidative Cleavage Periodate Periodic Acid (HIO₄) Periodate->SialicAcid Aldehyde_ref β-formyl pyruvic acid Resorcinol Resorcinol Reagent (in Acid) Resorcinol->Aldehyde_ref Chromophore Colored Chromophore (Abs @ ~580 nm) Aldehyde_ref->Chromophore Condensation (Heat, H⁺)

Caption: Chemical pathway of the Periodate-Resorcinol reaction for sialic acid detection.

Pillar 2: Self-Validating Systems - Protocols and Methodologies

Trustworthiness in an experimental context is achieved through protocols that are robust, reproducible, and include inherent validation steps. The following section details a microplate-based periodate-resorcinol protocol, optimized for the analysis of total sialic acid in biological fluids.[2][3]

A. Required Reagents and Equipment
  • Reagents:

    • N-acetylneuraminic acid (Sialic Acid Standard)

    • Periodic Acid (HIO₄)

    • Resorcinol

    • Hydrochloric Acid (HCl)

    • Sulfuric Acid (H₂SO₄) or Trichloroacetic Acid (TCA)[2]

    • N-acetylneuraminyl lactose (as a bound sialic acid standard, optional)[4]

    • High-purity water

  • Equipment:

    • 96-well microtiter plate

    • Microplate reader capable of measuring absorbance at ~565-580 nm

    • Calibrated micropipettes and tips

    • Vortex mixer

    • Water bath or heating block

    • Ice bath

B. Preparation of Solutions
  • Sialic Acid Standard Stock (e.g., 1 mg/mL): Accurately weigh and dissolve N-acetylneuraminic acid in high-purity water. Aliquot and store at -20°C.

  • Sample Preparation: If sialic acid is bound to proteins (e.g., in serum), hydrolysis is required. Typically, this involves heating the sample in a mild acid (e.g., 0.1 N H₂SO₄) to release the terminal sialic acid residues.

  • Periodic Acid Reagent (e.g., 1.3 mM): Prepare fresh by diluting a stock solution of periodic acid in 0.125 M H₂SO₄. The optimal concentration should be determined empirically but 1.3 mM is a validated starting point.[2]

  • Resorcinol Reagent (e.g., 0.6% w/v): Dissolve resorcinol in an acidic solution (e.g., concentrated HCl and water). This reagent can be light-sensitive and should be stored protected from light.

C. Detailed Experimental Protocol

The following workflow is adapted for a 96-well plate format, which is economical and suitable for screening multiple samples.[2][3]

  • Prepare Standard Curve:

    • Create a series of dilutions from the Sialic Acid Standard Stock to generate standards ranging from approximately 5 to 100 µg/mL.

    • Include a "blank" control containing only the diluent (e.g., 0.2 N H₂SO₄ - 10% TCA).[2]

  • Sample & Standard Plating:

    • Pipette a small volume (e.g., 5-40 µL) of each standard, hydrolyzed sample, and blank into separate wells of the 96-well plate.[2]

    • If sample volumes vary, adjust each well to a final uniform volume with diluent.

  • Periodate Oxidation:

    • Add the Periodic Acid Reagent to each well.

    • Incubate the plate at a controlled temperature (e.g., 37°C) for a set time (e.g., 30 minutes) to allow for the oxidation reaction.

  • Color Development:

    • Add the Resorcinol Reagent to each well.

    • Seal the plate and incubate in a boiling water bath for approximately 30 minutes.[2] This heating step is critical for the condensation reaction and color formation.

  • Cooling and Measurement:

    • Immediately stop the reaction by placing the microplate in an ice bath. Cooling is essential to stabilize the chromophore.

    • Once cooled to room temperature, measure the absorbance of each well using a microplate reader at the optimal wavelength (e.g., 565 nm).[2]

G start Start prep Prepare Standards & Samples (Hydrolysis) start->prep plate Pipette Standards, Samples, & Blank into 96-well Plate prep->plate add_periodate Add Periodic Acid Reagent to all wells plate->add_periodate incubate1 Incubate (e.g., 37°C, 30 min) Oxidation Step add_periodate->incubate1 add_resorcinol Add Resorcinol Reagent to all wells incubate1->add_resorcinol incubate2 Incubate (Boiling Water, 30 min) Color Development add_resorcinol->incubate2 cool Cool Plate on Ice incubate2->cool read Read Absorbance (e.g., 565 nm) cool->read end End read->end

Caption: Standard experimental workflow for the microplate-based periodate-resorcinol assay.

D. Data Analysis and Validation

A scientifically sound assay requires rigorous data analysis and validation to ensure the results are meaningful.

  • Standard Curve Generation:

    • Subtract the mean absorbance of the blank wells from the absorbance values of each standard.

    • Plot the blank-corrected absorbance (Y-axis) against the known concentration of the sialic acid standards (X-axis).

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). A high R² value (≥0.99) indicates a strong linear relationship.

  • Quantification of Unknowns:

    • Subtract the mean blank absorbance from the absorbance of each unknown sample.

    • Use the linear regression equation to calculate the concentration of sialic acid in the samples: Concentration = (Absorbance_sample - c) / m

G rawData Raw Absorbance Data (Standards & Samples) correctBlank Subtract Mean Blank Absorbance rawData->correctBlank plotCurve Plot Corrected Absorbance vs. Standard Concentration correctBlank->plotCurve Standard Values calculate Calculate Sample Concentration: Conc = (Abs_sample - c) / m correctBlank->calculate Sample Values regression Perform Linear Regression (y = mx + c, R² ≥ 0.99) plotCurve->regression regression->calculate finalResult Final Sialic Acid Concentration calculate->finalResult

References

Gas chromatography-mass spectrometry (GC/MS) analysis of Acetylresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Gas Chromatography-Mass Spectrometry (GC/MS) Analysis of Acetylresorcinol

Authored by: A Senior Application Scientist

Abstract

This comprehensive application note provides a detailed protocol for the identification and quantification of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This compound, a key phenolic compound, finds extensive use in pharmaceutical and cosmetic formulations for its antiseptic and keratolytic properties.[1][2] Ensuring its purity and concentration in final products is critical for safety and efficacy. The methodology detailed herein is tailored for researchers, quality control analysts, and drug development professionals, offering a robust, validated framework from sample preparation through data interpretation. We emphasize the causal relationships behind procedural choices, particularly the necessity of derivatization for enhancing analytical performance, to provide a protocol that is both scientifically sound and practically applicable.

Introduction: The Analytical Imperative for this compound

This compound (m-hydroxyphenyl acetate) is a monoacetate ester of resorcinol, valued for its therapeutic effects in treating skin conditions like acne and eczema.[1][2] Its chemical structure, containing a polar phenolic hydroxyl group, presents specific challenges for direct analysis via gas chromatography. Techniques like GC-MS are indispensable for their combined high-resolution separation and definitive mass-based identification capabilities, making them a "gold standard" for substance identification in complex matrices.[3] This guide outlines a validated GC-MS method that addresses these challenges through a strategic derivatization step, ensuring high sensitivity, specificity, and reproducibility for the analysis of this compound in various sample types.

Analyte Characteristics

Understanding the physicochemical properties of this compound is fundamental to developing a successful GC-MS method. Its phenolic nature dictates the analytical strategy, particularly sample preparation.

PropertyValueSource
Chemical Formula C₈H₈O₃[1][2][4]
Molecular Weight 152.15 g/mol [2]
IUPAC Name (3-hydroxyphenyl) acetate[2]
Synonyms Resorcinol monoacetate, 3-Acetoxyphenol[1]
Appearance White to pale yellow crystalline solid[1]
Boiling Point ~283 °C (Predicted)
Solubility Soluble in organic solvents (ethanol, acetone); limited in water[1]

The presence of the hydroxyl (-OH) group increases the polarity and reduces the volatility of the molecule. In GC, this can lead to poor peak shape (tailing) and potential thermal degradation in the hot injector port. To mitigate this, a derivatization step is essential.

Principle of the Method: A Two-Stage Analytical Approach

This method leverages the synergistic power of Gas Chromatography (GC) for separation and Mass Spectrometry (MS) for detection and identification.

  • Gas Chromatography (GC): The sample, after derivatization, is injected into the GC system. The volatile derivative is vaporized and carried by an inert gas (helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and affinities, with less polar, more volatile compounds typically eluting first.

  • Mass Spectrometry (MS): As the separated compounds exit the GC column, they enter the MS detector. Here, they are ionized (typically by Electron Ionization - EI), which breaks the molecules into charged fragments. The mass spectrometer sorts these fragments based on their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical "fingerprint" for definitive identification.

Detailed Experimental Protocol

Materials and Reagents
  • This compound reference standard (≥98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (Silylation Reagent)

  • Pyridine or Acetonitrile (Anhydrous, GC grade)

  • Methanol (HPLC or GC grade)

  • Ethyl Acetate (GC grade)

  • Helium (99.999% purity or higher)

  • Calibrated analytical balance, volumetric flasks, pipettes, and autosampler vials with inserts.

Instrumentation

A standard Gas Chromatograph coupled with a Mass Spectrometer is required.

  • Gas Chromatograph: Equipped with a split/splitless injector and an autosampler.

  • GC Column: A non-polar or low-polarity capillary column is recommended. A DB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) is an excellent choice for this application.

  • Mass Spectrometer: A single quadrupole or ion trap mass spectrometer capable of electron ionization (EI) at 70 eV.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample 1. Weigh Sample/ Standard Dissolve 2. Dissolve in Solvent Sample->Dissolve Derivatize 3. Add BSTFA + TMCS Heat at 60-70°C Dissolve->Derivatize Cool 4. Cool to Room Temperature Derivatize->Cool Transfer 5. Transfer to Autosampler Vial Cool->Transfer Inject 6. Inject into GC-MS Transfer->Inject Separate 7. Chromatographic Separation Detect 8. Ionization & MS Detection Acquire 9. Data Acquisition (Scan or SIM) Detect->Acquire Identify 10. Identify Peak by Retention Time & Mass Spectrum Acquire->Identify Quantify 11. Quantify using Calibration Curve Identify->Quantify Report 12. Generate Report Quantify->Report

Caption: Experimental workflow for GC-MS analysis of this compound.

Preparation of Standards and Samples

Stock Solution (1000 µg/mL):

  • Accurately weigh 25 mg of this compound reference standard.

  • Transfer to a 25 mL volumetric flask.

  • Dissolve and dilute to volume with methanol. This solution is stable for several weeks when stored at 2-8°C.

Calibration Standards (e.g., 1 to 100 µg/mL):

  • Perform serial dilutions of the stock solution with methanol to prepare a series of at least five calibration standards.

Sample Preparation (General):

  • Accurately weigh or pipette a quantity of the sample matrix expected to contain this compound.

  • Extract the analyte using a suitable solvent like ethyl acetate or methanol. Sonication or vortexing may aid extraction.[5]

  • Filter or centrifuge the extract to remove particulates.[6]

  • If necessary, dilute the extract with methanol to bring the expected concentration within the calibration range.

Derivatization Protocol: Silylation

Derivatization is a critical step to convert the polar -OH group into a non-polar, volatile trimethylsilyl (TMS) ether, which is more amenable to GC analysis.[7][8]

Derivatization_Reaction cluster_reactants Reactants cluster_products Products AR This compound (with -OH group) TMS_AR TMS-derivatized This compound (volatile) AR->TMS_AR + BSTFA (Heat, 60-70°C) Byproducts Byproducts BSTFA BSTFA Reagent BSTFA->TMS_AR

Caption: Silylation of this compound using BSTFA reagent.

Step-by-Step Procedure:

  • Transfer 100 µL of the sample extract or calibration standard into a 2 mL autosampler vial.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Add 50 µL of anhydrous pyridine or acetonitrile and 50 µL of BSTFA (+1% TMCS) to the dried residue.

  • Cap the vial tightly and vortex for 30 seconds.

  • Heat the vial in a heating block or oven at 60-70°C for 30 minutes to ensure complete reaction.[9]

  • Allow the vial to cool to room temperature before placing it in the autosampler for analysis.

GC-MS Instrumental Parameters
GC ParameterSettingRationale
Injector Splitless ModeMaximizes sensitivity for trace analysis. A split injection (e.g., 20:1) can be used for more concentrated samples.
Injector Temp. 250 °CEnsures rapid and complete vaporization of the derivatized analyte without causing thermal degradation.
Carrier Gas HeliumInert carrier gas providing good chromatographic efficiency.
Flow Rate 1.0 mL/min (Constant Flow)Standard flow rate for a 0.25 mm ID column, optimizing separation.
Oven Program Initial 80°C, hold 2 minAllows for solvent focusing on the column head.
Ramp at 15°C/min to 280°CA moderate ramp rate to ensure good separation from other potential components.
Hold at 280°C for 5 minEnsures elution of all components and cleans the column for the next run.
Injection Volume 1 µLStandard volume to avoid column overloading.
MS ParameterSettingRationale
Ion Source Temp. 230 °CStandard temperature to maintain analyte integrity in the ion source.
Quadrupole Temp. 150 °CStandard temperature to ensure stable mass filtering.
Ionization Mode Electron Ionization (EI)Standard, robust ionization technique that produces reproducible fragmentation patterns for library matching.
Electron Energy 70 eVStandard energy level that generates extensive, reproducible fragmentation.
Acquisition Mode Full ScanUsed for initial identification. Scan range: m/z 40-350.
Selected Ion Monitoring (SIM)Used for quantification to enhance sensitivity and selectivity by monitoring specific ions.
Solvent Delay 3-4 minPrevents the high concentration of solvent from entering and saturating the MS detector.

Data Interpretation and Analysis

Chromatogram Analysis

Under the conditions described, the TMS-derivatized this compound will elute as a sharp, symmetrical peak. The retention time should be consistent across all standards and samples.

Mass Spectrum Analysis

The EI mass spectrum provides the definitive identification. For the TMS-derivative of this compound (C₁₁H₁₆O₃Si), the molecular weight is 224.33 g/mol .

  • Molecular Ion (M⁺·): The molecular ion peak is expected at m/z 224 .

  • Key Fragments: The fragmentation pattern is predictable. The most intense peaks often arise from stable fragments. For quantification in SIM mode, selecting 2-3 characteristic and abundant ions is recommended.

Fragmentation MolIon TMS-Acetylresorcinol [M]⁺· m/z = 224 Frag1 Loss of -CH₃ [M-15]⁺ m/z = 209 MolIon->Frag1 - •CH₃ Frag2 Loss of Acetyl Group (-COCH₃) [M-43]⁺ m/z = 181 MolIon->Frag2 - •COCH₃ Frag4 Base Peak [C₇H₇Si]⁺ m/z = 73 MolIon->Frag4 [Si(CH₃)₃]⁺ Frag3 TMS-Phenoxy Ion [C₉H₁₃OSi]⁺ m/z = 165 Frag2->Frag3 - O

Caption: Proposed major fragmentation pathway for TMS-derivatized this compound.

Suggested Ions for SIM Analysis:

  • Quantifier Ion: m/z 224 (Molecular Ion)

  • Qualifier Ions: m/z 209, m/z 181

Method Validation

To ensure the method is fit for its intended purpose, validation should be performed according to International Council for Harmonisation (ICH) Q2(R1) guidelines.[10]

ParameterAcceptance Criteria (Typical)Purpose
Specificity No interfering peaks at the retention time of the analyte in a blank matrix.Ensures the signal is solely from the analyte of interest.
Linearity Correlation coefficient (r²) ≥ 0.995 over the calibration range.Demonstrates a proportional response of the detector to analyte concentration.
Accuracy % Recovery of 98-102% at three concentration levels.Measures the closeness of the measured value to the true value.[10][11]
Precision Repeatability (intra-day) RSD ≤ 2%; Intermediate Precision (inter-day) RSD ≤ 3%.Measures the degree of scatter between a series of measurements.[10][11]
Limit of Detection (LOD) Signal-to-Noise Ratio (S/N) ≥ 3The lowest amount of analyte that can be reliably detected.
Limit of Quantitation (LOQ) Signal-to-Noise Ratio (S/N) ≥ 10 with acceptable precision and accuracy.The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.
Robustness No significant impact on results from small, deliberate variations in method parameters (e.g., ±2°C in oven temp, ±0.1 mL/min in flow rate).Demonstrates the reliability of the method during normal usage.[10]

Conclusion

The GC-MS method detailed in this application note provides a robust, sensitive, and specific protocol for the analysis of this compound. The strategic use of silylation derivatization successfully overcomes the challenges associated with analyzing polar phenolic compounds by gas chromatography. By following the outlined steps for sample preparation, instrumentation, and data analysis, and by adhering to established validation principles, laboratories in the pharmaceutical and cosmetic industries can achieve reliable and accurate quantification of this compound, ensuring product quality and regulatory compliance.

References

Application Notes & Protocols: The Use of 2,4-Dihydroxyacetophenone in Cosmetic Formulations for Skin Lightening

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Hyperpigmentary disorders and the consumer demand for a more even skin tone have driven significant research into safe and effective skin-lightening agents. Resorcinol derivatives have emerged as a promising class of compounds due to their potent inhibitory effects on melanin synthesis.[1][2] This document provides a comprehensive technical guide for researchers, cosmetic formulators, and drug development professionals on the application of 2,4-Dihydroxyacetophenone (also known as Resacetophenone) in cosmetic formulations for skin lightening. We will delve into its mechanism of action, provide detailed protocols for in-vitro and clinical efficacy and safety evaluation, and offer guidelines for creating stable and effective cosmetic formulations.

Introduction: 2,4-Dihydroxyacetophenone as a Novel Skin Lightening Agent

2,4-Dihydroxyacetophenone (2,4-DHAP) is an acetophenone substituted with hydroxy groups at positions 2 and 4.[3] It belongs to the resorcinol family, a class of compounds recognized for their bioactivity, including their use as antiseptic and preservative agents.[1] In recent years, derivatives of resorcinol, such as 4-butylresorcinol and phenylethyl resorcinol, have gained significant traction in the cosmetic industry as potent skin whitening agents.[1][4] Their efficacy stems from their structural similarity to tyrosine, the natural substrate for tyrosinase, allowing them to act as competitive inhibitors of this key enzyme in the melanin production pathway.[1][5] 2,4-DHAP and its isomers, such as 3,4-Dihydroxyacetophenone, have demonstrated strong tyrosinase inhibitory effects, positioning them as valuable ingredients for addressing hyperpigmentation and promoting an even skin tone.[6][7][8]

Mechanism of Action: Inhibition of Melanogenesis

The color of human skin is primarily determined by the quantity and distribution of the pigment melanin, which is synthesized within specialized organelles called melanosomes in melanocyte cells.[9][10] The entire process, known as melanogenesis, is a complex enzymatic cascade.

The central and rate-limiting enzyme in this pathway is tyrosinase .[1][11] Tyrosinase initiates melanogenesis by catalyzing two distinct reactions:

  • The hydroxylation of L-tyrosine to L-3,4-dihydroxyphenylalanine (L-DOPA).

  • The subsequent oxidation of L-DOPA to dopaquinone.

Dopaquinone is a highly reactive intermediate that proceeds through a series of further reactions to form either eumelanin (brown-black pigment) or pheomelanin (red-yellow pigment).[5]

2,4-Dihydroxyacetophenone exerts its skin-lightening effect by directly inhibiting tyrosinase activity. Its resorcinol structure mimics the phenolic structure of L-tyrosine, allowing it to bind to the active site of the tyrosinase enzyme. This competitive inhibition prevents the natural substrate from binding, thereby blocking the initial, crucial steps of melanin synthesis and leading to a reduction in overall melanin production.[5] Studies on the related compound 3,4-dihydroxyacetophenone have shown that it not only inhibits tyrosinase activity but also suppresses the protein levels of both tyrosinase and the Microphthalmia-associated transcription factor (MITF), a key regulator of melanocyte development and differentiation.[6][7]

Melanogenesis_Inhibition cluster_pathway Melanogenesis Pathway cluster_enzyme Enzymatic Control L-Tyrosine L-Tyrosine L-DOPA L-DOPA L-Tyrosine->L-DOPA Hydroxylation Dopaquinone Dopaquinone L-DOPA->Dopaquinone Oxidation Melanin Melanin Dopaquinone->Melanin Further Reactions Tyrosinase Tyrosinase Tyrosinase->L-DOPA Tyrosinase->Dopaquinone DHAP 2,4-Dihydroxyacetophenone DHAP->Tyrosinase Competitive Inhibition

Figure 1: Inhibition of the Melanogenesis Pathway by 2,4-Dihydroxyacetophenone.

Formulation Guidelines for Cosmetic Products

Developing a stable and aesthetically pleasing cosmetic formulation is critical for the successful delivery of 2,4-Dihydroxyacetophenone.

3.1. Solubility & Stability

  • Solubility: 2,4-Dihydroxyacetophenone is soluble in oils and glycols such as propylene glycol.[4] This makes it suitable for incorporation into the oil phase of emulsions or anhydrous serum formulations.

  • pH: The optimal pH for formulations containing resorcinol derivatives is typically in the slightly acidic range of 4.0 to 5.5. This helps maintain the stability and efficacy of the compound.[4]

  • Temperature: It is recommended to add 2,4-Dihydroxyacetophenone during the cool-down phase of emulsion manufacturing, at temperatures below 45°C, to prevent potential degradation.[4]

  • Oxidation: Like many phenolic compounds, it can be susceptible to oxidation, which may lead to discoloration (browning) of the final product. The inclusion of antioxidants (e.g., Tocopherol, Sodium Metabisulfite) and chelating agents (e.g., Disodium EDTA) is highly recommended to enhance stability.

3.2. Recommended Use Levels & Compatibility

ParameterRecommendationRationale
Use Level 0.1% - 1.0%Balances efficacy with the potential for skin irritation. Higher concentrations may be used in targeted treatments under dermatological supervision.[4]
Compatibility Compatible with common cosmetic ingredients including silicones, esters, fatty alcohols, and non-ionic emulsifiers.Allows for versatile formulation in creams, lotions, serums, and gels.
Synergistic Ingredients Niacinamide, Vitamin C derivatives (e.g., Tetrahexyldecyl Ascorbate), Alpha Hydroxy Acids (AHAs), other antioxidants.Combining different mechanisms of action (e.g., tyrosinase inhibition, anti-inflammatory, antioxidant, exfoliation) can enhance overall skin lightening and brightening effects.

3.3. Sample Formulation: Skin Lightening Serum

PhaseINCI Name% w/wFunction
ACaprylic/Capric Triglyceride75.5Emollient/Solvent
ASqualane15.0Emollient
ATetrahexyldecyl Ascorbate5.0Vitamin C derivative
ATocopherol1.0Antioxidant
B2,4-Dihydroxyacetophenone 1.0 Active Ingredient
BPropylene Glycol2.0Solvent/Humectant
CAlpha-Bisabolol0.5Soothing Agent

Procedure:

  • Combine Phase A ingredients and heat to 40-45°C with gentle mixing until uniform.

  • In a separate vessel, combine Phase B ingredients and mix until 2,4-Dihydroxyacetophenone is fully dissolved.

  • Add Phase B to Phase A with continued mixing.

  • Cool the batch to below 35°C. Add Phase C and mix until uniform.

Efficacy and Safety Evaluation: Protocols

A rigorous, multi-stage evaluation process is essential to substantiate the skin-lightening claims and ensure the safety of any new active ingredient.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_clinical Clinical / Safety Evaluation cluster_formulation Product Development A Mushroom Tyrosinase Activity Assay B B16F10 Cell Viability Assay A->B Confirm non-toxicity C B16F10 Melanin Content Assay D B16F10 Cellular Tyrosinase Assay G Formulation & Stability Testing D->G Develop prototype E Human Repeat Insult Patch Test (HRIPT) F Clinical Efficacy Study (Human Volunteers) E->F Confirm efficacy G->E Assess safety

Figure 2: Workflow for the Evaluation of a Novel Skin-Lightening Agent.
In Vitro Efficacy Protocols

4.1.1. Protocol 1: Mushroom Tyrosinase Activity Assay (Acellular)

  • Objective: To determine the direct inhibitory effect of 2,4-DHAP on tyrosinase enzyme activity. Mushroom tyrosinase is a commercially available and widely used model.[12]

  • Materials:

    • Mushroom Tyrosinase (e.g., Sigma-Aldrich)

    • L-DOPA (Substrate)

    • Phosphate Buffered Saline (PBS), pH 6.8

    • 2,4-Dihydroxyacetophenone (Test Compound)

    • Kojic Acid (Positive Control)

    • 96-well microplate

    • Spectrophotometer (plate reader)

  • Procedure:

    • Prepare stock solutions of 2,4-DHAP and Kojic Acid in a suitable solvent (e.g., DMSO, Propylene Glycol). Prepare serial dilutions to obtain a range of test concentrations.

    • In a 96-well plate, add 40 µL of the test compound solution (or solvent for control).

    • Add 50 µL of PBS and 10 µL of mushroom tyrosinase solution (e.g., 1000 U/mL) to each well.[13]

    • Incubate the plate at 25°C for 10 minutes to allow for enzyme-inhibitor interaction.[13]

    • Initiate the reaction by adding 100 µL of L-DOPA solution (e.g., 1 mM) to each well.[13]

    • Immediately measure the absorbance at 475 nm (corresponding to dopachrome formation) at regular intervals for 10-20 minutes.[12][14]

    • Calculate the rate of reaction (slope of absorbance vs. time).

    • Determine the percentage of inhibition for each concentration relative to the untreated control. Calculate the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

4.1.2. Protocol 2: B16F10 Murine Melanoma Cell Assays

  • Rationale: B16F10 cells are a well-established in vitro model for studying melanogenesis as they reliably produce melanin.[14] These assays move from a simple enzyme system to a more biologically relevant cellular context.

  • A. Cell Viability Assay (Prerequisite)

    • Objective: To determine the concentration range of 2,4-DHAP that is non-toxic to the cells, ensuring that any reduction in melanin is not due to cell death.

    • Method: Use a standard MTT or Resazurin assay. Incubate B16F10 cells with various concentrations of 2,4-DHAP for 48-72 hours and measure cell viability according to the assay manufacturer's protocol. Select concentrations that show >90% cell viability for subsequent experiments.

  • B. Melanin Content Assay

    • Objective: To quantify the amount of melanin produced by B16F10 cells after treatment with 2,4-DHAP.

    • Procedure:

      • Seed B16F10 cells (e.g., 5 x 10⁴ cells/well) in 6-well plates and allow them to attach for 24 hours.[14]

      • Replace the medium with fresh medium containing various non-toxic concentrations of 2,4-DHAP and a positive control (e.g., Kojic Acid). An untreated well serves as the negative control.

      • Incubate the cells for 48 to 72 hours.[14][15]

      • After incubation, wash the cells twice with PBS.[14]

      • Lyse the cells by adding 1 mL of 1 N NaOH containing 10% DMSO to each well.[14][15]

      • Incubate the plates at 80°C for 1 hour to solubilize the melanin.[14]

      • Transfer the lysate to a 96-well plate and measure the absorbance at 405 nm using a spectrophotometer.[14][16]

      • Normalize the melanin content to the total protein concentration of the cell lysate (determined by a BCA or Bradford assay) to account for differences in cell number.[17]

      • Express the melanin content as a percentage of the untreated control.

  • C. Cellular Tyrosinase Activity Assay

    • Objective: To measure the intracellular tyrosinase activity in B16F10 cells following treatment.

    • Procedure:

      • Treat cells in 6-well plates as described in the Melanin Content Assay.

      • After incubation, wash the cells twice with cold PBS and lyse them with a suitable lysis buffer (e.g., RIPA buffer with protease inhibitors).[14]

      • Centrifuge the lysate to pellet cell debris and collect the supernatant.

      • Determine the protein concentration of the supernatant using a standard protein assay to ensure equal protein loading.[14]

      • In a 96-well plate, mix equal volumes of the cell lysate (containing a standardized amount of protein) and a 2 mg/mL L-DOPA solution.[14]

      • Incubate the plate at 37°C for 1 hour.

      • Measure the absorbance at 475 nm.[14]

      • Express tyrosinase activity as a percentage of the control group.

Safety and Clinical Efficacy Protocols

4.2.1. Protocol 3: Human Repeat Insult Patch Test (HRIPT)

  • Objective: To assess the potential of a final cosmetic formulation containing 2,4-DHAP to cause skin irritation or sensitization (allergic contact dermatitis). This is a gold-standard test for supporting "hypoallergenic" or "dermatologist tested" claims.[18][19]

  • Methodology Overview:

    • Panel: Typically conducted on a panel of 50, 100, or 200 human volunteers, which may include individuals who self-report sensitive skin.[18][20]

    • Induction Phase: The test product is applied under an occlusive or semi-occlusive patch to the same site on the skin (usually the back) for 24-48 hours. This is repeated 9 times over a 3-week period.[20][21] The site is graded for any signs of irritation before each new patch application.

    • Rest Phase: A 10 to 21-day "rest" period follows the induction phase, during which no patches are applied. This allows for the development of any delayed hypersensitivity.[20]

    • Challenge Phase: After the rest period, a single patch with the test product is applied to a new, previously unpatched (virgin) skin site.[20][21]

    • Evaluation: The challenge patch site is evaluated for any reaction (erythema, edema, papules) at 24 and 48 hours after application. The absence of a reaction indicates that the product is not a sensitizer under the test conditions.

    • Supervision: The entire study must be conducted under the supervision of a qualified dermatologist.[19]

4.2.2. Protocol 4: Clinical Efficacy Study for Skin Lightening

  • Objective: To evaluate the skin-lightening efficacy of a topical formulation containing 2,4-DHAP on human skin under conditions of normal use.

  • Study Design: A double-blind, placebo-controlled, randomized trial is the gold standard.

    • Subjects: A panel of volunteers (e.g., n=30-50) with visible hyperpigmentation (e.g., sun spots, melasma) is recruited. Subjects must provide informed consent.[22]

    • Test Products: The active formulation (containing 2,4-DHAP) and a placebo formulation (vehicle without the active).

    • Application: Subjects apply the assigned product to the target area (e.g., face, forearms) twice daily for a period of 8-12 weeks. They should be instructed to use a broad-spectrum sunscreen daily to avoid confounding results from UV exposure.[22]

    • Evaluation Timepoints: Measurements are taken at baseline (D0), and at subsequent time points such as Week 4, Week 8, and Week 12.[23]

    • Efficacy Measurements:

      • Instrumental Analysis: A colorimeter (e.g., Chromameter® or Spectrophotometer®) is used to objectively measure changes in skin color. The L* value (lightness) and ITA° (Individual Typology Angle), which correlates to skin tone, are key parameters.[23]

      • Expert Visual Assessment: A dermatologist grades the improvement in hyperpigmentation using a standardized visual scale.[22][23]

      • Digital Photography: Standardized, cross-polarized photographs are taken at each timepoint for visual comparison and image analysis.

      • Subject Self-Assessment: Subjects complete questionnaires to provide their perception of the product's efficacy, tolerability, and cosmetic appeal.[23]

Safety and Regulatory Profile

  • Hazard Identification: Safety Data Sheets (SDS) for 2,4-Dihydroxyacetophenone indicate that it can cause skin irritation and serious eye damage/irritation. It may also cause respiratory irritation if inhaled as a dust or aerosol.[24][25][26][27]

  • Personal Protective Equipment (PPE): When handling the raw material, appropriate PPE, including gloves, safety goggles, and respiratory protection (if dust is generated), is mandatory.[25][27]

  • Cosmetic Use: In finished cosmetic products, it is used at low concentrations. The HRIPT is crucial for confirming that the final formulation is non-irritating and non-sensitizing. It has been reported for use in a wide range of cosmetic products, including eye lotions, lipsticks, and aerosol hair sprays at concentrations up to 0.6%.[28]

  • Carcinogenicity: No component of this product at levels greater than or equal to 0.1% is identified as a probable, possible, or confirmed human carcinogen by IARC, ACGIH, NTP, or OSHA.[24]

Conclusion

2,4-Dihydroxyacetophenone is a promising active ingredient for skin-lightening cosmetic formulations, operating through the well-established mechanism of tyrosinase inhibition. Its efficacy can be robustly demonstrated through a systematic approach involving initial in-vitro enzymatic and cellular assays, followed by rigorous clinical safety and efficacy testing. With careful formulation to ensure stability and by adhering to recommended use levels, 2,4-Dihydroxyacetophenone can be a valuable tool for developing innovative and effective products that address consumer demands for a brighter, more even-toned complexion.

References

Application Notes and Protocols for Evaluating the Antimicrobial and Antibacterial Activity of Acetylresorcinol and its Metal Complexes

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The escalating crisis of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Metal complexes of organic ligands have emerged as a promising frontier, often exhibiting enhanced biological activity compared to the free ligands. This document provides a comprehensive guide to the synthesis, characterization, and antimicrobial evaluation of acetylresorcinol and its transition metal complexes. We delve into the scientific rationale behind experimental design, offering detailed, field-proven protocols for researchers aiming to investigate these compounds. The methodologies outlined herein are designed to be self-validating, ensuring robust and reproducible results for the screening and development of new potential antibacterial drugs.

Section 1: Scientific Background & Rationale

The therapeutic efficacy of certain organic compounds can be significantly amplified upon chelation with metal ions. This enhancement is often explained by the principles of bioinorganic chemistry, particularly Overtone's concept and Tweedy's chelation theory.

1.1. This compound: A Privileged Scaffold Resorcinol (1,3-benzenediol) and its derivatives are known for their antiseptic properties.[1][2] Acetylation to form 4-acetylresorcinol provides a key structural motif—a ketone group adjacent to a hydroxyl group—which serves as an excellent bidentate ligand for coordinating with metal ions. This coordination involves the deprotonation of the phenolic hydroxyl group and interaction with the oxygen of the carbonyl group, forming a stable chelate ring.[2][3]

1.2. The Chelation Effect: Amplifying Antimicrobial Potency According to Tweedy's chelation theory, the antimicrobial activity of a compound is intrinsically linked to its ability to form stable complexes with metal ions essential for microbial life, thereby disrupting critical enzymatic processes. Furthermore, chelation can drastically alter the physicochemical properties of the this compound ligand. The process typically leads to:

  • Increased Lipophilicity: The polarity of the metal ion is reduced upon sharing its positive charge with the donor groups of the ligand. This delocalization of charge increases the lipophilic nature of the entire complex, facilitating its permeation through the lipid-rich bacterial cell membrane.[2][4]

  • Enhanced Biological Interaction: Once inside the cell, the metal complex can interfere with a multitude of cellular processes. The metal ion itself can be the active component, or the complex as a whole may interact with biological targets more effectively than the free ligand.[4]

1.3. Proposed Mechanisms of Action The antibacterial action of this compound and its metal complexes is believed to be multifactorial. The primary mechanisms likely involve:

  • Cell Membrane Disruption: The increased lipophilicity of the complexes allows them to intercalate into and disrupt the integrity of the bacterial cell membrane, leading to leakage of essential intracellular components and cell death.[4][5]

  • Inhibition of Critical Enzymes: Transition metals are known to bind to sulfhydryl (-SH) groups in enzymes, which are crucial for their catalytic activity. By delivering metal ions into the cell, the complexes can deactivate essential enzymes involved in respiration and metabolism.[4]

  • DNA Interaction and Damage: Some metal complexes can interact with DNA, either by intercalation or by generating reactive oxygen species (ROS) that cause oxidative damage to the nucleic acid, thereby inhibiting replication and transcription.[4]

Section 2: Synthesis and Characterization Protocols

The following protocols describe the synthesis of the 4-acetylresorcinol ligand and its subsequent complexation with various transition metals.

2.1. Protocol: Synthesis of 4-Acetylresorcinol Ligand

This protocol is adapted from the procedure described by Okolo et al.[1][3]

Causality: This is a classic Friedel-Crafts acylation reaction. Anhydrous zinc chloride, a Lewis acid, is used as a catalyst to activate the acylating agent (glacial acetic acid) and facilitate the electrophilic substitution onto the electron-rich resorcinol ring. Heating is required to overcome the activation energy of the reaction.

Materials:

  • Resorcinol (dry)

  • Zinc chloride (freshly fused and powdered)

  • Glacial acetic acid (dry)

  • 5% Hydrochloric acid (ice-cold)

  • Methanol (cold)

  • Conical flask, heating mantle, stirring apparatus

Procedure:

  • To a mixture of freshly fused and powdered ZnCl₂ (10 g) in dry glacial acetic acid (15 ml) in a conical flask, add dry resorcinol (10 g) while stirring.

  • Gently heat the mixture on a heating mantle to approximately 142°C for 20 minutes. The solution will become viscous and red.

  • Allow the reaction mixture to cool to room temperature.

  • Pour the cooled mixture into 100 ml of ice-cold 5% HCl to precipitate the product.

  • Filter the crude product, wash thoroughly with cold water, and dry.

  • Recrystallize the crude product from cold methanol to obtain pure 4-acetylresorcinol.

  • The expected yield should be high, around 90%, with a melting point of approximately 145°C.[1]

2.2. Protocol: Synthesis of 4-Acetylresorcinol Metal Complexes (Cr³⁺, Mn²⁺, Fe²⁺, Co²⁺)

Causality: This protocol involves the direct reaction of the synthesized ligand with metal salts in a slightly basic medium. The alcoholic KOH adjusts the pH to facilitate the deprotonation of the phenolic -OH group, which is essential for coordination with the metal ion. Refluxing ensures the reaction goes to completion by providing sustained energy.

Materials:

  • 4-Acetylresorcinol (synthesized in Protocol 2.1)

  • Methanol

  • Distilled water

  • Metal salts (e.g., Chromium(III) Acetate Hydrate, Manganese(II) Acetate Tetrahydrate, Iron(II) Acetate Tetrahydrate, Cobalt(II) Acetate Tetrahydrate)

  • Alcoholic KOH (10% v/v)

  • Reflux apparatus

Procedure:

  • Dissolve 5 g of 4-acetylresorcinol in 20 ml of hot methanol.

  • In a separate beaker, dissolve the stoichiometric amount of the desired metal salt in 20 ml of distilled water (e.g., 1.940 g of Cr(OAc)₃·H₂O, 2.049 g of Mn(OAc)₂·4H₂O, 2.081 g of Fe(OAc)₂·4H₂O, or 2.198 g of Co(OAc)₂·4H₂O).[1]

  • Add the hot metal salt solution to the hot methanolic solution of the ligand.

  • Adjust the pH of the resulting solution to approximately 7.0 by dropwise addition of 10% alcoholic KOH.

  • Transfer the mixture to a round-bottom flask and reflux over a water bath for 2-4 hours.

  • Allow the mixture to cool. The colored complex will precipitate out.

  • Filter the precipitate, wash with a small amount of cold methanol, and dry in a desiccator.

  • Characterize the final product to confirm complex formation.

2.3. Characterization Insights

  • Infrared (IR) Spectroscopy: Successful complexation is strongly indicated by the disappearance of the broad v(OH) band, typically found around 3300 cm⁻¹ in the free this compound ligand.[1][2] This signifies the deprotonation of the hydroxyl group upon coordination to the metal ion.

  • Mass Spectrometry (MS): The mass spectrum of each complex should show a molecular ion peak corresponding to the expected molecular weight of the chelate, confirming that the reaction has taken place.[1][2]

Synthesis_Workflow Resorcinol Resorcinol + Glacial Acetic Acid Catalyst ZnCl2 Catalyst Heat (142°C) Resorcinol->Catalyst Friedel-Crafts Acylation Purification1 Precipitation (HCl) Recrystallization Catalyst->Purification1 Product_Ligand 4-Acetylresorcinol (Ligand) Base Alcoholic KOH (pH 7) Product_Ligand->Base Chelation Reaction Reflux (2-4h) Metal_Salt Metal Acetate Salt (Cr, Mn, Fe, Co) Metal_Salt->Base Purification2 Precipitation Filtration & Drying Base->Purification2 Product_Complex This compound Metal Complex Purification1->Product_Ligand Purification2->Product_Complex

Caption: Workflow for the synthesis of 4-acetylresorcinol and its metal complexes.

Section 3: Protocols for Antimicrobial Susceptibility Testing

Once synthesized and characterized, the antimicrobial potential of the compounds must be evaluated. The following standard protocols are recommended for obtaining reliable and comparable data.

3.1. Preparation of Materials

  • Bacterial Strains: Obtain pure cultures of relevant Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.[1]

  • Culture Media: Use Cation-adjusted Mueller Hinton Broth (CAMHB) for broth dilution assays and Mueller Hinton Agar (MHA) for disk diffusion assays to ensure reproducibility and comparability with established standards.[6]

  • Inoculum Preparation: Grow bacterial strains in CAMHB overnight at 37°C. Dilute the culture to achieve a turbidity equivalent to the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). For assays, this is further diluted to a final concentration of 5 x 10⁵ CFU/mL in the test wells.[6]

  • Compound Stock Solutions: Prepare stock solutions of the this compound ligand and each metal complex, typically at a concentration of 10 mg/mL or 20 mM, in a suitable solvent like Dimethyl Sulfoxide (DMSO). Ensure the final concentration of DMSO in the assay does not inhibit bacterial growth (typically ≤1%).

3.2. Protocol: Agar Disk Diffusion Method

Causality: This is a qualitative screening method to quickly assess antimicrobial activity. The compound diffuses from a paper disk into the agar, creating a concentration gradient. If the compound is effective, a clear "zone of inhibition" will appear where bacterial growth is prevented.

Procedure:

  • Prepare MHA plates by spreading a lawn of the prepared bacterial inoculum (0.5 McFarland standard) evenly across the surface.

  • Allow the plates to dry for 3-5 minutes.

  • Impregnate sterile 6 mm paper disks with a known concentration (e.g., 30 µg) of each test compound.

  • Place the disks onto the surface of the agar plates. Include a positive control (e.g., ciprofloxacin disk) and a negative control (DMSO-only disk).

  • Incubate the plates at 37°C for 16-18 hours.

  • Measure the diameter of the zone of inhibition (including the disk) in millimeters.[7]

3.3. Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Causality: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is considered the gold standard for susceptibility testing.

Procedure:

  • Dispense 50 µL of sterile CAMHB into each well of a 96-well microtiter plate.

  • Add 50 µL of the compound stock solution to the first well of a row and perform a two-fold serial dilution across the plate.

  • The final volume in each well should be 50 µL after dilution.

  • Add 50 µL of the prepared bacterial inoculum (diluted to 1 x 10⁶ CFU/mL) to each well, bringing the final volume to 100 µL and the final bacterial density to 5 x 10⁵ CFU/mL.

  • Include a positive control (bacteria + medium, no compound) and a negative control (medium only).

  • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determine the MIC by visual inspection: the MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).[6]

3.4. Protocol: Determination of Minimum Bactericidal Concentration (MBC)

Causality: The MBC test is performed after the MIC to determine if a compound is bacteriostatic (inhibits growth) or bactericidal (kills bacteria). It identifies the lowest concentration that results in a significant reduction (typically ≥99.9%) of the initial bacterial inoculum.

Procedure:

  • From the wells of the completed MIC test that show no visible growth, take a 10 µL aliquot.

  • Spot-plate the aliquot onto a fresh MHA plate.

  • Incubate the MHA plate at 37°C for 18-24 hours.

  • The MBC is the lowest concentration from the MIC plate that results in no bacterial growth (or a ≥99.9% reduction in CFU) on the MHA plate.[8][9]

Antimicrobial_Testing_Workflow Start Synthesized Compounds (Ligand & Complexes) Disk_Diffusion Qualitative Screening: Agar Disk Diffusion Start->Disk_Diffusion Broth_Microdilution Quantitative Assay: Broth Microdilution Start->Broth_Microdilution Zone_Inhibition Measure Zone of Inhibition (mm) Disk_Diffusion->Zone_Inhibition MIC Determine MIC Value (Lowest concentration with no growth) Broth_Microdilution->MIC Result1 Initial Activity Profile Zone_Inhibition->Result1 MBC_Subculture Subculture from clear MIC wells onto fresh agar plates MIC->MBC_Subculture Result2 Potency (MIC) MIC->Result2 MBC Determine MBC Value (Lowest concentration that kills ≥99.9%) MBC_Subculture->MBC Result3 Bacteriostatic vs. Bactericidal (MBC/MIC Ratio) MBC->Result3

Caption: Experimental workflow for antimicrobial susceptibility testing.

Section 4: Data Analysis and Interpretation

Systematic data presentation is crucial for comparing the efficacy of the different synthesized compounds.

4.1. Interpreting Results

  • Disk Diffusion: A larger zone of inhibition generally implies greater antimicrobial activity. However, this method is influenced by the compound's solubility and diffusion rate in agar, so it should be used for preliminary screening only.

  • MIC/MBC: The MIC value provides a quantitative measure of a compound's potency. A lower MIC indicates higher potency. The MBC/MIC ratio is used to classify the compound's effect:

    • Bactericidal: MBC/MIC ≤ 4

    • Bacteriostatic: MBC/MIC > 4

4.2. Data Presentation Table

The following table provides a template for summarizing results, using example data based on findings in the literature.[1][2]

CompoundTest OrganismMIC (µg/mL)MBC (µg/mL)Zone of Inhibition (mm)
4-Acetylresorcinol S. aureus (Gram +)>250>25010
E. coli (Gram -)>250>25012
Co(II) Complex S. aureus (Gram +)12525022
E. coli (Gram -)12525020
Mn(II) Complex S. aureus (Gram +)12525025
E. coli (Gram -)250>25018
Fe(II) Complex S. aureus (Gram +)250>25015
E. coli (Gram -)>250>250Inactive
Cr(III) Complex S. aureus (Gram +)>250>250Inactive
E. coli (Gram -)250>25016
Ciprofloxacin S. aureus (Gram +)<8<830
E. coli (Gram -)<8<835

Note: Data are illustrative and should be determined experimentally.

Section 5: Troubleshooting and Key Considerations

  • Compound Solubility: Poor solubility in aqueous media is a common challenge. Ensure stock solutions in DMSO are fully dissolved before serial dilution. If precipitation occurs in the assay wells, the results may be invalid.

  • Controls are Critical: Always include positive (known antibiotic), negative (vehicle/solvent), and sterility controls. This validates that the medium supports growth, the solvent has no intrinsic activity, and the reagents are not contaminated.

  • Inoculum Density: The starting density of the bacterial inoculum must be standardized using a McFarland standard to ensure inter-assay reproducibility. An inoculum that is too dense can overwhelm the compound, leading to falsely high MIC values.

  • Chelation Stoichiometry: The metal-to-ligand ratio can influence the structure and activity of the final complex. The protocols provided assume a specific stoichiometry, which can be varied for optimization studies.

Conclusion

The complexation of 4-acetylresorcinol with transition metals represents a viable strategy for developing novel antimicrobial agents. The protocols detailed in this guide provide a robust framework for the synthesis, characterization, and evaluation of these compounds. Studies have shown that metal complexes, particularly those of cobalt and manganese, can exhibit significantly enhanced antibacterial activity against both Gram-positive and Gram-negative bacteria compared to the parent this compound ligand.[1][2] By following these standardized methodologies, researchers can generate high-quality, reproducible data to advance the discovery of new therapeutics in the fight against infectious diseases.

References

Troubleshooting & Optimization

Technical Support Center: Optimization of Acetylresorcinol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of acetylresorcinol. This guide is designed for researchers, scientists, and professionals in drug development who are working on or troubleshooting the synthesis of this valuable compound. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to optimize your reaction conditions effectively.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable method for synthesizing 4-acetylresorcinol?

The most conventional and widely employed method is the Friedel-Crafts acylation of resorcinol.[1] This involves reacting resorcinol with an acylating agent, typically acetic acid or acetyl chloride, in the presence of a Lewis acid catalyst.[2] A common alternative that starts from a phenolic ester is the Fries rearrangement, which is of significant industrial importance for synthesizing hydroxyarylketones.[3][4][5][6][7]

Q2: I am getting a mixture of 2-acetylresorcinol and 4-acetylresorcinol. How can I control the regioselectivity?

Controlling the formation of the desired isomer, whether it's the ortho (2-acetylresorcinol) or para (4-acetylresorcinol) product, is a classic challenge in electrophilic aromatic substitution on a highly activated ring like resorcinol. The regioselectivity is primarily influenced by reaction temperature and the choice of solvent.[3]

  • Temperature Control : Lower reaction temperatures generally favor the formation of the para-substituted product (4-acetylresorcinol), which is often the result of kinetic control.[3] Conversely, higher temperatures tend to favor the ortho-substituted product (2-acetylresorcinol), which is under thermodynamic control.[3] The ortho isomer can form a more stable bidentate complex with the Lewis acid catalyst (e.g., AlCl₃).[3][8]

  • Solvent Polarity : The use of non-polar solvents tends to favor the formation of the ortho product.[3] As the solvent polarity increases, the proportion of the para product also tends to increase.[3]

ParameterFavors 2-Acetylresorcinol (ortho)Favors 4-Acetylresorcinol (para)Rationale
Temperature Higher TemperaturesLower TemperaturesThermodynamic vs. Kinetic Control[3]
Solvent Non-polarPolarSolvation Effects on Intermediates[3]
Q3: What are the key safety precautions I should take when working with aluminum chloride (AlCl₃)?

Aluminum chloride is a highly reactive and hazardous substance that requires careful handling.

  • Moisture Sensitivity : Anhydrous AlCl₃ reacts violently and exothermically with water and moist air to produce toxic and corrosive hydrogen chloride (HCl) gas.[9][10][11] This reaction can also generate significant heat, increasing the concentration of fumes.[9] All glassware must be thoroughly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon).

  • Corrosivity : It causes severe skin burns and eye damage.[12] It is also corrosive to the respiratory tract.[13]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including a face shield, safety glasses, and acid-resistant gloves (e.g., nitrile or PVC).[9] An acid-resistant lab coat is also recommended.[9] Work should be performed in a well-ventilated chemical fume hood.[12]

  • Quenching : The quenching of the reaction mixture containing AlCl₃ should be done cautiously by slowly adding the reaction mixture to ice or a cold, dilute acid solution.[7][8]

Troubleshooting Guide

Issue 1: Low or No Product Yield

Question: I'm not getting the expected yield of this compound. What could be the problem?

Several factors can contribute to low yields in this synthesis. Let's break down the common culprits:

  • Inactive Catalyst : The Lewis acid catalyst, most commonly anhydrous aluminum chloride (AlCl₃), is extremely sensitive to moisture.[8] If your AlCl₃ has been exposed to the atmosphere, it may be partially or fully hydrolyzed and thus inactive.

    • Solution : Use a fresh, unopened container of anhydrous AlCl₃. Handle it quickly in a dry environment, preferably in a glovebox or under a stream of inert gas.

  • Insufficient Catalyst : A stoichiometric excess of the Lewis acid is often required because it complexes with both the starting material and the product.[6][8]

    • Solution : For the Fries rearrangement, a common protocol suggests using up to 5 equivalents of AlCl₃.[8] It's advisable to perform small-scale optimizations to determine the ideal catalyst loading for your specific substrate.[8]

  • Suboptimal Temperature : If the reaction temperature is too low, the reaction may be incomplete.[8] Conversely, excessively high temperatures can lead to decomposition and the formation of side products.[8]

    • Solution : Monitor the reaction temperature closely. If you are aiming for the para product, maintain a lower temperature. For the ortho product, a higher temperature is generally needed.[3]

  • Inadequate Reaction Time : The reaction may not have reached completion.

    • Solution : Monitor the progress of the reaction using an appropriate analytical technique like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8]

Issue 2: Formation of Multiple Byproducts and Purification Challenges

Question: My crude product is a complex mixture, and I'm having difficulty isolating the pure this compound. What are the likely side products and how can I minimize them and purify my desired product?

The acylation of resorcinol can lead to several byproducts. Understanding what they are is the first step to mitigating their formation and successfully purifying your target molecule.

  • Diacylated Products : The high reactivity of the resorcinol ring can lead to the formation of diacetylated resorcinol.

    • Mitigation : Use a controlled stoichiometry of the acylating agent. Adding the acylating agent slowly to the reaction mixture can also help.

  • Resorcinol Esters : Incomplete rearrangement in a Fries reaction will leave resorcinol acetate or diacetate in the reaction mixture.

    • Mitigation : Ensure sufficient reaction time and optimal temperature to drive the rearrangement to completion.

  • Complex Tar-like Substances : These can form at high temperatures or with prolonged reaction times due to polymerization or decomposition.

    • Mitigation : Maintain careful temperature control and monitor the reaction to avoid unnecessarily long reaction times.

Purification Strategy:

  • Aqueous Work-up : After quenching the reaction, a thorough wash with dilute acid (e.g., HCl) is crucial to remove the aluminum salts.[7][14]

  • Extraction : Extract the product into a suitable organic solvent like ethyl acetate.

  • Recrystallization : This is a powerful technique for purifying the solid product. Toluene is a solvent from which 2-acetylresorcinol can be recrystallized to high purity.[15] For 4-acetylresorcinol (resacetophenone), recrystallization from hot dilute hydrochloric acid or hot ethanol can be effective.[7][14]

  • Column Chromatography : If recrystallization is insufficient, silica gel column chromatography can be used to separate the isomers and other impurities.[16]

Experimental Protocols

Protocol 1: Synthesis of 4-Acetylresorcinol (Resacetophenone) via Friedel-Crafts Acylation

This protocol is adapted from a procedure using zinc chloride as the catalyst.[14]

  • Catalyst Preparation : In a 1 L beaker, dissolve 165 g (1.2 moles) of anhydrous zinc chloride in 165 g (158 mL, 2.7 moles) of glacial acetic acid with heating.[14]

  • Reaction Initiation : To the hot solution (approx. 140 °C), add 110 g (1 mole) of resorcinol with constant stirring.[14]

  • Heating : Heat the mixture on a sand bath until it just begins to boil (approx. 152 °C). Remove the heat source and allow the reaction to proceed, ensuring the temperature does not exceed 159 °C.[14]

  • Reaction Time : Let the mixture stand on the sand bath without further heating for 20 minutes.[14]

  • Quenching and Precipitation : Dilute the reaction mixture with a solution of 250 mL of concentrated hydrochloric acid in 250 mL of water. Cool the dark red solution in an ice bath to 5 °C to precipitate the product.[7][14]

  • Isolation and Washing : Collect the precipitate by filtration and wash it thoroughly with 1 L of dilute (1:3) hydrochloric acid in 200 mL portions to remove zinc salts.[7][14]

  • Purification : The crude product can be purified by vacuum distillation followed by recrystallization from hot dilute (1:11) hydrochloric acid.[14] The final yield of tan-colored resacetophenone is reported to be 61-65%.[7]

Workflow and Logic Diagram

The following diagram illustrates the general workflow for the synthesis and optimization of this compound.

Acetylresorcinol_Synthesis start Start: Define Target Isomer (2- or 4-Acetylresorcinol) reagents Select & Prepare Reagents: - Resorcinol - Acylating Agent - Anhydrous Lewis Acid (e.g., AlCl₃) start->reagents reaction_setup Reaction Setup (Anhydrous Conditions) reagents->reaction_setup conditions Set Reaction Conditions: - Temperature - Solvent reaction_setup->conditions monitoring Monitor Reaction Progress (TLC, HPLC) conditions->monitoring workup Aqueous Work-up (Quench with ice/acid) monitoring->workup extraction Extraction workup->extraction purification Purification (Recrystallization/Chromatography) extraction->purification analysis Product Characterization (NMR, IR, MP) purification->analysis troubleshoot Troubleshooting analysis->troubleshoot low_yield Low Yield? troubleshoot->low_yield Check Yield purity_issue Purity Issues? troubleshoot->purity_issue Check Purity optimize_catalyst Optimize Catalyst: - Check Activity - Adjust Loading low_yield->optimize_catalyst Yes optimize_conditions Optimize Conditions: - Temperature - Reaction Time low_yield->optimize_conditions Yes end End: Pure this compound low_yield->end No optimize_purification Optimize Purification: - Solvent System - Method purity_issue->optimize_purification Yes purity_issue->end No optimize_catalyst->reaction_setup optimize_conditions->reaction_setup optimize_purification->purification

Caption: Workflow for this compound Synthesis and Optimization.

Analytical Methods

To effectively troubleshoot and optimize your reaction, reliable analytical methods are essential.

  • Thin Layer Chromatography (TLC) : A quick and easy way to monitor the progress of your reaction. A suitable solvent system (e.g., a mixture of hexane and ethyl acetate) can help you visualize the consumption of starting material and the formation of the product.

  • High-Performance Liquid Chromatography (HPLC) : For more quantitative analysis, HPLC is the method of choice. A C18 column with a mobile phase consisting of a phosphate buffer and acetonitrile can be used to separate and quantify resorcinol and its derivatives.[17]

  • Gas Chromatography (GC) : GC with a flame ionization detector (GC-FID) is also a viable method for analyzing the reaction mixture, particularly for monitoring the disappearance of starting materials and the appearance of products.[18]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the structure of your final product and identifying any impurities.

  • Infrared (IR) Spectroscopy : IR spectroscopy can confirm the presence of key functional groups, such as the hydroxyl (-OH) and carbonyl (C=O) groups in the this compound product.

By understanding the underlying principles and employing a systematic approach to troubleshooting, you can significantly improve the outcome of your this compound synthesis.

References

How to improve the yield of the Friedel-Crafts acylation of resorcinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the Friedel-Crafts acylation of resorcinol. As a Senior Application Scientist, I understand that while this reaction is fundamental for synthesizing key intermediates like hydroxyaryl ketones, its execution is often plagued by challenges related to yield and selectivity. Resorcinol's highly activated nature, a boon for reactivity, is also the source of its complexity.

This guide is structured to provide direct, actionable solutions to common problems encountered in the lab. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering you to make informed decisions and optimize your experimental outcomes.

Troubleshooting Guide: Enhancing Yield and Purity

This section addresses the most frequent and critical issues researchers face. Each question is followed by a detailed explanation of the cause and a step-by-step guide to resolution.

Q1: My overall yield is disappointingly low, and I'm seeing significant side products. What is happening?

A1: This is the most common challenge and typically stems from the bidentate nucleophilicity of resorcinol. The reaction competes between two main pathways: the desired C-acylation on the aromatic ring and the undesired O-acylation on the hydroxyl groups.[1]

  • C-Acylation (Desired): The electrophilic acylium ion attacks the electron-rich aromatic ring, forming a stable C-C bond and the target hydroxyaryl ketone.

  • O-Acylation (Side Reaction): The acylating agent reacts with one of the hydroxyl groups to form a phenolic ester. This is often a kinetically favored but thermodynamically less stable product.

A second major side reaction is di-acylation , where the highly activated ring undergoes a second acylation.[1][2]

Core Insight & Solution: The Fries Rearrangement

The most effective strategy to convert the undesired O-acylated ester into the desired C-acylated ketone is by leveraging the Fries Rearrangement .[1] This Lewis acid-catalyzed reaction involves the migration of the acyl group from the phenolic oxygen to the aromatic ring.[3]

Troubleshooting Workflow:

G start Low Yield Observed check_O Analyze crude product (TLC, NMR) for phenolic ester. start->check_O is_O Phenolic Ester Detected check_O->is_O Yes no_O Minimal Ester Detected check_O->no_O No fries Induce Fries Rearrangement: Increase temperature (e.g., 80-160°C) Ensure ≥1 equivalent of Lewis Acid is_O->fries check_diacyl Check for Di-acylation no_O->check_diacyl end Improved Yield of Mono-Acylated Product fries->end is_diacyl Di-acylation is significant check_diacyl->is_diacyl Yes check_diacyl->end No/Minor adjust_stoich Solution: 1. Use resorcinol in slight excess. 2. Add acylating agent slowly at low temp. 3. Use a less reactive acylating agent. is_diacyl->adjust_stoich adjust_stoich->end

Caption: Troubleshooting workflow for low yield.

Step-by-Step Protocol:

  • Initial Acylation: Perform the initial acylation at a low temperature (e.g., 0-25°C) to form the mixture of C- and O-acylated products.

  • Induce Rearrangement: After the initial reaction, gradually increase the temperature to 80-160°C. This provides the thermal energy required for the Fries rearrangement to proceed.[4] The optimal temperature is substrate and catalyst dependent and should be determined empirically.

  • Catalyst Stoichiometry: Ensure at least a stoichiometric amount of the Lewis acid catalyst is present. The catalyst complexes with both the hydroxyl groups and the product ketone, so a catalytic amount is insufficient.[5][6]

Q2: I'm getting a mixture of 2-acylresorcinol (ortho) and 4-acylresorcinol (para). How can I control this regioselectivity?

A2: The ratio of ortho to para isomers is a classic case of kinetic versus thermodynamic control, heavily influenced by reaction conditions.[1]

  • Kinetic Product (Ortho): The formation of the 2-acylresorcinol is often faster. This is believed to be due to the formation of a stable six-membered chelate intermediate between the two hydroxyl groups of resorcinol and the Lewis acid, which directs the incoming acyl group to the ortho position.

  • Thermodynamic Product (Para): The 4-acylresorcinol is generally the more thermodynamically stable isomer due to reduced steric hindrance. Given sufficient energy and time for the reaction to equilibrate, this isomer will be favored.

Controlling Regioselectivity:

ConditionFavored ProductRationale (Controlling Factor)
Low Temperature Para (4-acyl)Favors the more stable thermodynamic product by allowing the reversible reaction to reach equilibrium.[7]
High Temperature Ortho (2-acyl)Favors the kinetically faster product; high energy overcomes the activation barrier for the ortho pathway.[4][7]
Polar Solvent (e.g., Nitrobenzene)Para (4-acyl)The intermediate-catalyst complexes are more soluble, facilitating the dissociation and re-association required to reach thermodynamic equilibrium.[8]
Non-polar Solvent / No Solvent Ortho (2-acyl)The kinetic product complex may precipitate or be less mobile, preventing equilibration to the thermodynamic product.[7][8]
Q3: My reaction is sluggish or stalls. What are potential catalyst issues?

A3: Catalyst choice and handling are critical. Traditional Lewis acids like AlCl₃ are effective but suffer from drawbacks.

  • Catalyst Deactivation: AlCl₃ and other strong Lewis acids form strong complexes with the product ketone, effectively removing the catalyst from the reaction. This is why more than a stoichiometric amount is often required.[2][9]

  • Moisture Sensitivity: Lewis acids are extremely sensitive to moisture. Any water in the reactants or solvent will hydrolyze the catalyst, rendering it inactive. Ensure all glassware is oven-dried and reactants/solvents are anhydrous.

  • Insufficient Activity: While "greener" solid acid catalysts are advantageous for workup and environmental reasons, some may have lower activity than traditional Lewis acids, requiring higher temperatures or longer reaction times.[10]

Solutions:

  • For Traditional Lewis Acids: Use at least 1.1 to 2.5 equivalents of AlCl₃ or ZnCl₂ relative to the resorcinol.

  • Consider "Greener" Alternatives: For a more sustainable and often easier-to-handle process, explore solid acid catalysts. Ion-exchange resins like Amberlyst-36 have shown high conversion and selectivity for the acylation of resorcinol with acetic acid.[5] Other options include zeolites, clays, and sulfated zirconia.[10][11]

  • Advanced Catalysts: Recent research has demonstrated high efficiency with phosphotungstic acid encapsulated in metal-organic frameworks (MOFs), which can be used in smaller quantities and are highly reusable.[12][13]

Frequently Asked Questions (FAQs)

What is the mechanistic pathway of C- vs. O-acylation and the Fries Rearrangement?

The reaction begins with the activation of the acylating agent by a Lewis acid to form a highly electrophilic acylium ion. This ion can then be attacked by resorcinol at two positions.

G cluster_0 Reaction Pathways cluster_1 C-Acylation (Direct) cluster_2 O-Acylation (Side-Reaction) Res Resorcinol + Acylium Ion (RCO+) C_Acyl 4-Acylresorcinol (Thermodynamic Product) Res->C_Acyl Ring Attack O_Acyl Phenolic Ester (Kinetic Product) Res->O_Acyl Hydroxyl Attack Fries Fries Rearrangement (Heat, Lewis Acid) O_Acyl->Fries Intramolecular Migration Fries->C_Acyl

Caption: C-acylation vs. O-acylation pathways.

Which acylating agent is best: acid chloride, anhydride, or carboxylic acid?

The choice depends on a balance of reactivity, cost, and green chemistry principles.

Acylating AgentAdvantagesDisadvantages
Acyl Chloride Highly reactive, often requires milder conditions.Generates corrosive HCl gas.[5] Often more expensive.
Acid Anhydride Good reactivity, less corrosive than acyl chlorides.Lower atom economy; produces a molecule of carboxylic acid as a byproduct.[5]
Carboxylic Acid "Greenest" option; byproduct is only water.[5] Inexpensive and readily available.Least reactive; requires harsher conditions, stronger catalysts, or in-situ activation (e.g., with P₂O₅ or trifluoroacetic anhydride).[5][14]

For many applications, acetic anhydride offers a good compromise. However, for greener processes, developing robust conditions with acetic acid is highly desirable.[5]

Are there alternative methods for acylating resorcinol?

Yes, several classic named reactions can be used, particularly for introducing acyl or formyl groups to highly activated phenols.

  • Houben-Hoesch Reaction: This reaction uses a nitrile (R-C≡N) and HCl in the presence of a Lewis acid (like ZnCl₂) to acylate electron-rich arenes like resorcinol.[15][16] It is particularly useful for synthesizing ketones that might be difficult to access via standard Friedel-Crafts conditions. The attacking electrophile is an iminium species formed from the nitrile.[16]

  • Gattermann Reaction: This method is used for formylation (introduction of a -CHO group). The classic conditions use HCN and HCl, but safer modern variants use zinc cyanide (Zn(CN)₂) which generates the necessary reagents in situ.[17][18]

  • Vilsmeier-Haack Reaction: This is another formylation reaction that uses a "Vilsmeier reagent," typically formed from phosphorus oxychloride (POCl₃) and a substituted amide like dimethylformamide (DMF).[19] It is a milder alternative to Gattermann and works very well for activated compounds like resorcinol, yielding 2,4-dihydroxybenzaldehyde in good yields.[20][21]

Experimental Protocols

Protocol 1: General Procedure for Friedel-Crafts Acylation with In-Situ Fries Rearrangement

Objective: To synthesize 4-acetylresorcinol (resoacetophenone) from resorcinol and acetic anhydride, maximizing yield by promoting the Fries rearrangement.

  • Setup: Assemble an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and a dropping funnel.

  • Reagents: In a non-polar solvent like 1,2-dichloroethane, suspend anhydrous aluminum chloride (AlCl₃, 2.2 equivalents). Cool the mixture to 0°C in an ice bath.

  • Resorcinol Addition: Dissolve resorcinol (1.0 equivalent) in a minimal amount of the same solvent and add it slowly to the AlCl₃ suspension.

  • Acylation: Add acetic anhydride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0-5°C. After the addition is complete, allow the reaction to stir at room temperature for 1 hour.

  • Fries Rearrangement: Slowly heat the reaction mixture to 80-100°C and maintain for 2-4 hours. Monitor the reaction progress by TLC to observe the disappearance of the ester intermediate and formation of the product.

  • Workup: Cool the reaction mixture to room temperature and then pour it slowly onto crushed ice containing concentrated HCl. This will hydrolyze the aluminum complexes.

  • Extraction & Purification: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Protocol 2: Green Acylation using a Solid Acid Catalyst

Objective: To synthesize resoacetophenone using acetic acid as the acylating agent and Amberlyst-36 as a recyclable solid acid catalyst.[5]

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add resorcinol (1.0 equivalent) and a large excess of acetic acid (e.g., 10 equivalents), which also acts as the solvent.

  • Catalyst: Add Amberlyst-36 resin (e.g., 0.05 g per cm³ of liquid volume).[5]

  • Reaction: Heat the mixture to 120°C with vigorous stirring (e.g., 800 rpm) for 4-6 hours.[5]

  • Workup: Cool the reaction mixture to room temperature. The catalyst can be recovered by simple filtration.

  • Isolation: Remove the excess acetic acid under reduced pressure. The remaining residue can be dissolved in an organic solvent and washed with water to remove any remaining impurities. Further purification can be achieved by recrystallization.

  • Catalyst Regeneration: The recovered Amberlyst-36 can be washed with a solvent like methanol, dried, and reused for subsequent reactions.

References

Troubleshooting low yield in 2,4-Dihydroxyacetophenone synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2,4-Dihydroxyacetophenone (Resacetophenone). This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges associated with this synthesis. Instead of a rigid protocol, we offer a dynamic troubleshooting resource in a question-and-answer format to address the specific issues that can lead to low yields and purification difficulties. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Troubleshooting Guide: Diagnosing and Solving Low Yields

Low yields in the synthesis of 2,4-Dihydroxyacetophenone are a frequent challenge. The issues typically fall into three categories: poor conversion of starting materials, formation of side products, or loss of product during workup and purification. This section addresses the most common scenarios.

Scenario 1: Low Conversion of Resorcinol

Question: My reaction is sluggish, and upon analysis, I find a significant amount of unreacted resorcinol. What are the likely causes and how can I fix this?

Answer: Recovering a large amount of your starting material points to issues with reaction activation or catalyst efficacy. Here are the primary culprits and their solutions:

  • Inactive or Insufficient Catalyst: The most common synthetic route, a Friedel-Crafts acylation, relies on a Lewis acid catalyst (e.g., Zinc Chloride, Aluminum Chloride). These catalysts are notoriously sensitive to moisture.[1] Water will react with and deactivate the catalyst, halting the reaction. Furthermore, the ketone product forms a stable complex with the Lewis acid, effectively removing it from the catalytic cycle. This means the reaction often requires a stoichiometric amount of catalyst, not just a catalytic amount.[1]

    • Solution:

      • Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven before use. Use anhydrous grade solvents and reagents. It is best practice to use a freshly opened container of the Lewis acid catalyst.

      • Increase Catalyst Loading: If you suspect product-catalyst complexation is the issue, increase the molar ratio of the Lewis acid. A ratio of 1.1 to 1.5 moles of zinc chloride per mole of resorcinol is often effective.[2][3]

  • Sub-Optimal Reaction Temperature: This acylation has a significant activation energy barrier. If the temperature is too low, the reaction rate will be impractically slow.

    • Solution: The optimal temperature range for the reaction between resorcinol and acetic acid with a zinc chloride catalyst is between 100-130°C.[2] Carefully increase the temperature of your reaction into this range while monitoring its progress. Avoid exceeding 130°C, as this can lead to side reactions and product discoloration.[2]

  • Insufficient Reaction Time: Complex reactions may require more time to reach completion.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC). If starting material is still present after the initially planned time, extend the reaction duration, checking periodically with TLC until the resorcinol spot has been consumed. Reaction times of 1-3 hours are typical.[2][4]

Scenario 2: Formation of Multiple Byproducts

Question: My crude product is a complex mixture, showing multiple spots on TLC. What are the common side reactions, and how can they be minimized?

Answer: The high reactivity of the resorcinol ring makes it susceptible to several side reactions. Controlling stoichiometry and temperature is critical to achieving high selectivity.

  • Di-acylation (Formation of 4,6-Diacetylresorcinol): As an electron-rich aromatic ring, resorcinol can undergo a second acylation, particularly if there is an excess of the acylating agent or the reaction conditions are too harsh.

    • Solution: Carefully control the stoichiometry. An industrially advantageous approach is to use a 1:1 to 1:2 molar ratio of resorcinol to acetic acid.[2] Using a large excess of the acylating agent should be avoided.

  • Isomer Formation & Discoloration at High Temperatures: While acylation at the 4-position is electronically and sterically favored, higher temperatures can provide enough energy to overcome the barrier for other reactions.

    • Solution: Maintain a strict reaction temperature between 100-130°C. A Japanese patent highlights that while selectivity for 2,4-dihydroxyacetophenone is over 98% in this range, it drops significantly to 87.5% at 140°C, with considerable product discoloration.[2]

  • Polymerization and Tar Formation: Phenols are prone to polymerization under strongly acidic conditions and high heat, resulting in the formation of intractable tars.

    • Solution: Adhere to the recommended temperature range. Ensure efficient stirring to prevent localized overheating. During workup, pouring the reaction mixture into a cold solution of dilute hydrochloric acid helps to rapidly decompose the catalyst complex and precipitate the product before it can degrade.[5]

The following diagram outlines a logical workflow for diagnosing and addressing low-yield issues.

G start Low Yield Observed check_conversion Analyze Crude Product (TLC/NMR) What is the main issue? start->check_conversion low_conversion Low Conversion (High Resorcinol Remaining) check_conversion->low_conversion High SM multi_products Multiple Products (Complex Mixture) check_conversion->multi_products Many Spots cause_catalyst Cause: Inactive/Insufficient Catalyst? low_conversion->cause_catalyst cause_diacylation Cause: Di-acylation? multi_products->cause_diacylation cause_temp Cause: Sub-optimal Temperature? cause_catalyst->cause_temp No sol_catalyst Solution: - Ensure anhydrous conditions - Increase catalyst ratio (>1 equiv) cause_catalyst->sol_catalyst Yes sol_temp_low Solution: - Increase temp to 100-130°C - Monitor via TLC cause_temp->sol_temp_low Yes cause_temp_high Cause: Temp Too High? cause_diacylation->cause_temp_high No sol_diacylation Solution: - Use ~1:1.5 ratio of Resorcinol:Acetic Acid cause_diacylation->sol_diacylation Yes cause_tar Cause: Polymerization/Tar? cause_temp_high->cause_tar No sol_temp_high Solution: - Reduce temp to 100-130°C cause_temp_high->sol_temp_high Yes sol_tar Solution: - Strict temperature control - Efficient stirring - Rapid quench in cold HCl cause_tar->sol_tar Yes

Caption: Troubleshooting Decision Tree for Low Yields.

Scenario 3: Product Loss During Purification

Question: My crude yield seems reasonable, but I lose a lot of product during recrystallization, or the final product is oily and impure. What are the best practices for isolation?

Answer: Effective purification is key to obtaining a high yield of pure 2,4-Dihydroxyacetophenone. The product's multiple hydroxyl groups can make it challenging to handle.

  • Inefficient Workup: The product is often tightly bound to the Lewis acid catalyst. If this complex is not properly broken, the product will not precipitate correctly and may be lost or remain as an oily residue.

    • Solution: The standard and most effective workup involves pouring the completed reaction mixture into a beaker containing crushed ice and dilute hydrochloric acid (e.g., 1:3 HCl:water).[5] This rapidly hydrolyzes the catalyst complexes and ensures the phenolic hydroxyl groups are protonated, facilitating precipitation.

  • Improper Recrystallization: Choosing the right solvent and technique is crucial.

    • Solution: Recrystallization from water is a highly effective and documented method.[2] The crude product is dissolved in hot water, filtered while hot to remove any insoluble tars, and then allowed to cool slowly to form crystals. If the product is very impure, a second recrystallization may be necessary. For smaller scales, ethanol can also be an effective solvent.[4]

  • Product "Oiling Out": Instead of crystallizing, the product may separate as an oil if it is highly impure or if the solution is cooled too rapidly.

    • Solution: If an oil forms, try reheating the solution to re-dissolve it and allow it to cool more slowly. Scratching the inside of the flask with a glass rod at the solvent line can help induce crystallization. Alternatively, the oil can be separated and triturated (stirred/ground) with a small amount of cold water or a non-polar solvent to encourage solidification.

Frequently Asked Questions (FAQs)

Q1: Which acylating agent is best: acetic acid, acetic anhydride, or acetyl chloride? A: Each has its advantages and disadvantages.

  • Acetic Acid: This is often the preferred reagent from a "green chemistry" perspective because the only byproduct is water.[6] It is cost-effective and readily available. However, it is the least reactive of the three and requires a strong Lewis acid catalyst and elevated temperatures (100-130°C) to be effective.[2]

  • Acetic Anhydride: More reactive than acetic acid, but produces acetic acid as a byproduct, which can complicate recovery and adds no value to atom economy.[6] O-acylation can sometimes be a competing side reaction.

  • Acetyl Chloride: The most reactive agent, but it generates corrosive hydrogen chloride gas, which requires special handling and scrubbing.[6] Its high reactivity can sometimes lead to lower selectivity and more side products.

Q2: Are there "greener" alternatives to traditional Lewis acids like ZnCl₂? A: Yes, research has focused on solid acid catalysts to simplify workup and reduce metal waste. Strongly acidic ion-exchange resins (e.g., Amberlyst-15) have been successfully used to catalyze the acylation of resorcinol with acetic acid.[6][7] These catalysts can be removed by simple filtration, and may result in a less colored product.[7] Methane sulfonic acid is another metal-free alternative that has proven effective.[8]

Q3: What is the primary mechanism for the reaction of resorcinol and acetic acid with ZnCl₂? A: This reaction, often called the Nencki reaction, is a type of Friedel-Crafts acylation. The Lewis acid (ZnCl₂) activates the acetic acid, making the carbonyl carbon more electrophilic. The electron-rich resorcinol ring then acts as a nucleophile, attacking the activated acyl group to form a new carbon-carbon bond, preferentially at the 4-position. A subsequent workup with aqueous acid hydrolyzes the intermediate complexes to yield the final 2,4-dihydroxyacetophenone product.

G cluster_0 Activation cluster_1 Acylation cluster_2 Workup AcOH Acetic Acid Electrophile Activated Electrophile [CH₃CO]⁺ZnCl₂(OH)⁻ AcOH->Electrophile ZnCl2 ZnCl₂ (Catalyst) ZnCl2->Electrophile Sigma Sigma Complex (Intermediate) Electrophile->Sigma Resorcinol Resorcinol Resorcinol->Sigma Product_Complex Product-Catalyst Complex Sigma->Product_Complex Product 2,4-Dihydroxy- acetophenone Product_Complex->Product HCl H₃O⁺ (Workup) HCl->Product

Caption: Key Stages of the Friedel-Crafts Acylation of Resorcinol.

Reference Protocols & Data

Optimized Protocol: Friedel-Crafts Acylation of Resorcinol

This protocol is a synthesis of best practices derived from established procedures.[2][5]

  • Reagent Preparation: In a 500 mL round-bottom flask equipped with a mechanical stirrer and a reflux condenser, add 90 g (1.5 mol) of glacial acetic acid and 152 g (1.1 mol) of anhydrous zinc chloride. Heat the mixture to approximately 80-90°C with stirring to dissolve the zinc chloride.

  • Reaction: To the hot solution, carefully add 110 g (1.0 mol) of resorcinol in portions. Once the addition is complete, raise the temperature of the reaction mixture to 120-125°C and maintain it at this temperature for 1 hour.

  • Workup and Quenching: Allow the reaction mixture to cool slightly (to around 100°C). In a separate large beaker, prepare a solution of 500 mL of 18% hydrochloric acid. Carefully and slowly pour the hot reaction mixture into the stirred hydrochloric acid solution. A precipitate will form.

  • Isolation: Cool the mixture in an ice bath to complete the precipitation. Collect the crude product by vacuum filtration and wash the filter cake thoroughly with cold water to remove residual zinc salts and HCl.

  • Purification: Transfer the crude solid to a beaker and add approximately 1.5-2.0 L of water. Heat the suspension to boiling to dissolve the product. If significant colored impurities remain undissolved, perform a hot filtration. Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath.

  • Drying: Collect the purified, pale-yellow to white crystals by vacuum filtration, wash with a small amount of ice-cold water, and dry in a vacuum oven. Expected yield: ~110 g (72%).[2]

Data Summary: Effect of Temperature on Reaction

The following table summarizes data adapted from patent literature, illustrating the critical importance of temperature control.[2]

Reaction Temperature (°C)Selectivity for 2,4-DHAPProduct Quality/Color
100 - 130>98%No or slight coloration
14087.5%Considerably colored

References

Technical Support Center: Purification of 4-Acetylresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 4-acetylresorcinol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of 4-acetylresorcinol from unreacted resorcinol and other synthesis byproducts.

I. Understanding the Challenge: Key Physicochemical Properties

Effective purification begins with a solid understanding of the physicochemical properties of the target compound and the primary impurity, resorcinol. These properties dictate the most effective separation strategies.

Property4-AcetylresorcinolResorcinolSignificance for Separation
Molar Mass 152.15 g/mol [1]110.11 g/mol Affects chromatographic mobility.
Melting Point 143-144.5 °C[1]110-112 °CA significant difference allows for purification by recrystallization and melt crystallization.
Solubility Soluble in hot alcohol, pyridine, and glacial acetic acid; almost insoluble in ether, benzene, and chloroform.[1]Freely soluble in water, alcohol, ether, and glycerol; slightly soluble in chloroform and benzene.The differential solubility in various organic solvents is the cornerstone of purification by recrystallization and liquid-liquid extraction.
Appearance Colorless crystals[1]White, crystalline solidVisual inspection can give a preliminary indication of purity.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of 4-acetylresorcinol in a question-and-answer format.

Recrystallization Issues
Question 1: My crude 4-acetylresorcinol product is an oil and won't crystallize upon cooling. What should I do?

Answer: "Oiling out" is a common problem when the solute's melting point is lower than the boiling point of the recrystallization solvent, or when the concentration of impurities is high, leading to a significant depression of the melting point.

Causality & Solution:

  • High Impurity Load: A high concentration of unreacted resorcinol can act as a eutectic impurity, preventing crystallization.

    • Pre-purification: Consider a preliminary purification step like a simple extraction to remove the bulk of the resorcinol before recrystallization.

    • Solvent Choice: Ensure you are using a solvent in which 4-acetylresorcinol has high solubility at elevated temperatures and low solubility at room temperature, while resorcinol remains relatively soluble even upon cooling. A mixed solvent system, such as ethanol/water or toluene, can be effective.[2][3]

  • Inappropriate Solvent: The solvent may be too good a solvent for 4-acetylresorcinol, even at lower temperatures.

    • Solvent System Modification: If using a single solvent, try adding a miscible "anti-solvent" (a solvent in which your product is insoluble) dropwise to the hot solution until turbidity persists. Then, add a few drops of the primary solvent to redissolve the precipitate and allow it to cool slowly.

    • Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: If you have a small amount of pure 4-acetylresorcinol, add a seed crystal to the cooled, supersaturated solution to induce crystallization.

Question 2: After recrystallization, my 4-acetylresorcinol is still colored (pink or brown). How can I decolorize it?

Answer: Color in the final product often indicates the presence of oxidized or polymeric impurities.

Causality & Solution:

  • Adsorbent Treatment: Activated carbon is highly effective at adsorbing colored impurities.

    • Dissolve the crude product in a suitable hot solvent.

    • Add a small amount (typically 1-5% by weight) of activated carbon to the hot solution.

    • Swirl the mixture for a few minutes. Caution: Add activated carbon to a solution that is slightly below its boiling point to avoid violent bumping.

    • Perform a hot filtration to remove the activated carbon.

    • Allow the filtrate to cool and crystallize.

Chromatographic Separation Issues
Question 3: I'm trying to separate 4-acetylresorcinol from resorcinol using column chromatography, but I'm getting poor separation (overlapping peaks/spots). What can I do?

Answer: Poor separation in column chromatography is typically due to an inappropriate mobile phase, improper column packing, or overloading the column.

Causality & Solution:

  • Mobile Phase Optimization: The polarity of your eluent is critical.

    • TLC First: Always optimize your solvent system using Thin Layer Chromatography (TLC) before running a column.[4] Aim for a solvent system that gives a good separation of spots, with the Rf value of 4-acetylresorcinol being around 0.3.[4]

    • Solvent System: A common starting point for separating phenolic compounds is a mixture of a non-polar solvent like hexane or dichloromethane and a more polar solvent like ethyl acetate or methanol.[5] You can gradually increase the proportion of the polar solvent to increase the elution of your compounds.

  • Column Packing and Loading:

    • Proper Packing: Ensure your column is packed uniformly without any air bubbles or cracks, which can lead to channeling and poor separation.

    • Sample Loading: Dissolve your crude product in a minimal amount of the mobile phase and load it onto the column in a narrow band. Overloading the column with too much sample will result in broad, overlapping bands.

// Nodes start [label="Crude 4-Acetylresorcinol\n(with Resorcinol)", fillcolor="#FBBC05", fontcolor="#202124"]; dissolve [label="Dissolve in Hot\nRecrystallization Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Slow Cooling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter [label="Vacuum Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash [label="Wash Crystals with\nCold Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry [label="Dry Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pure 4-Acetylresorcinol\nCrystals", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; filtrate [label="Filtrate\n(contains Resorcinol & impurities)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Troubleshooting Nodes oiling_out [label="Product Oils Out?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_antisolvent [label="Add Anti-solvent / Scratch / Seed", fillcolor="#F1F3F4", fontcolor="#202124"]; colored_crystals [label="Crystals Colored?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; charcoal [label="Add Activated Carbon\n& Hot Filter", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> dissolve; dissolve -> colored_crystals; colored_crystals -> cool [label="No"]; colored_crystals -> charcoal [label="Yes"]; charcoal -> dissolve; cool -> oiling_out; oiling_out -> filter [label="No"]; oiling_out -> add_antisolvent [label="Yes"]; add_antisolvent -> cool; filter -> wash; wash -> dry; dry -> product; filter -> filtrate; } Workflow for Column Chromatography Purification

General FAQs
Question 4: What are the main side products I should be aware of from the Friedel-Crafts acylation of resorcinol?

Answer: Besides unreacted resorcinol, there are a few common side products to be aware of:

  • O-acylated product (phenolic ester): This occurs when the acyl group attaches to one of the hydroxyl groups instead of the aromatic ring.[6] This can sometimes be converted to the desired C-acylated product through a Fries rearrangement.[6]

  • 2-acetylresorcinol: This is an isomer of the desired 4-acetylresorcinol. The formation of this isomer can be influenced by reaction conditions such as temperature and the choice of catalyst.[6]

  • Di-acylated products: Due to the high reactivity of the resorcinol ring, di-acylation can occur, leading to products like 4,6-diacetylresorcinol.[6][7]

Question 5: How can I monitor the progress of my purification?

Answer: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring your purification.[8]

  • Visualizing Agents: Since resorcinol and 4-acetylresorcinol are not colored, you will need a visualizing agent for TLC.

    • UV Light: If your compounds are UV active, they will appear as dark spots on a fluorescent TLC plate under UV light.

    • Staining: A potassium permanganate stain or a ferric chloride spray can be used to visualize phenolic compounds.

III. Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is suitable for crude products with a moderate level of purity.

  • Solvent Selection: Based on solubility data, a mixture of ethanol and water is a good starting point.[2]

  • Dissolution: In a fume hood, place the crude 4-acetylresorcinol in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid.

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated carbon and perform a hot filtration.

  • Crystallization: Add hot water dropwise to the hot ethanol solution until the solution becomes slightly cloudy. Add a few drops of hot ethanol to redissolve the precipitate.

  • Cooling: Cover the flask and allow it to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold ethanol/water mixture.

  • Drying: Dry the purified crystals in a vacuum oven.

Protocol 2: Purification by Column Chromatography

This method is ideal for separating complex mixtures or for achieving very high purity.

  • TLC Analysis: Determine the optimal solvent system (e.g., a mixture of hexane and ethyl acetate) using TLC.

  • Column Packing: Pack a glass column with silica gel using the chosen solvent system, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions in test tubes.[4]

  • Fraction Analysis: Monitor the composition of the collected fractions using TLC.

  • Isolation: Combine the fractions containing the pure 4-acetylresorcinol and remove the solvent using a rotary evaporator.[4]

// Nodes start [label="Crude 4-Acetylresorcinol\n(with Resorcinol)", fillcolor="#FBBC05", fontcolor="#202124"]; dissolve [label="Dissolve in Hot\nRecrystallization Solvent", fillcolor="#4285F4", fontcolor="#FFFFFF"]; cool [label="Slow Cooling", fillcolor="#4285F4", fontcolor="#FFFFFF"]; filter [label="Vacuum Filtration", fillcolor="#34A853", fontcolor="#FFFFFF"]; wash [label="Wash Crystals with\nCold Solvent", fillcolor="#34A853", fontcolor="#FFFFFF"]; dry [label="Dry Crystals", fillcolor="#34A853", fontcolor="#FFFFFF"]; product [label="Pure 4-Acetylresorcinol\nCrystals", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; filtrate [label="Filtrate\n(contains Resorcinol & impurities)", shape=note, fillcolor="#F1F3F4", fontcolor="#202124"];

// Troubleshooting Nodes oiling_out [label="Product Oils Out?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; add_antisolvent [label="Add Anti-solvent / Scratch / Seed", fillcolor="#F1F3F4", fontcolor="#202124"]; colored_crystals [label="Crystals Colored?", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; charcoal [label="Add Activated Carbon\n& Hot Filter", fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges start -> dissolve; dissolve -> colored_crystals; colored_crystals -> cool [label="No"]; colored_crystals -> charcoal [label="Yes"]; charcoal -> dissolve; cool -> oiling_out; oiling_out -> filter [label="No"]; oiling_out -> add_antisolvent [label="Yes"]; add_antisolvent -> cool; filter -> wash; wash -> dry; dry -> product; filter -> filtrate; } Troubleshooting Recrystallization Workflow

IV. Safety Precautions

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[9]

  • 4-Acetylresorcinol can cause skin and eye irritation.[9] In case of contact, rinse immediately with plenty of water.[9]

  • Handle all organic solvents with care, as they are often flammable.

V. References

  • ChemBK. (n.d.). Resorcinol, 4-acetyl-. Retrieved from --INVALID-LINK--

  • BenchChem. (2025). Minimizing side-product formation in the Friedel-Crafts acylation for 5-Heptylresorcinol synthesis. Retrieved from --INVALID-LINK--

  • Synerzine. (2018). 4-Acetylresorcinol Safety Data Sheet. Retrieved from --INVALID-LINK--

  • JCGGDB. (n.d.). Thin-layer chromatography (TLC) of glycolipids. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis of 4-Butylresorcinol Derivatives and Analogues. Retrieved from --INVALID-LINK--

  • CymitQuimica. (n.d.). CAS 102-29-4: this compound. Retrieved from --INVALID-LINK--

  • Quick Company. (n.d.). Process For Manufacturing 4 Alkyl Resorcinol Derivatives. Retrieved from --INVALID-LINK--

  • TalTech Data Repository. (n.d.). DETERMINATION OF FREE RESORCINOL AND ALKYLRESOR- CINOLS IN AQUEOUS AND NONAQUEOUS MEDIA by THIN LAYER CHROMATOGRAPHY. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). CN113582816A - Preparation method of 4-alkylresorcinol. Retrieved from --INVALID-LINK--

  • Al-Amiery, A. A., et al. (2021). New Resorcinol Derivatives: Preparation, Characterization and Theoretical Investigation. Egyptian Journal of Chemistry, 64(10), 5673-5680.

  • ResearchGate. (2017). How can I prepare diacetyl resorcinol from resorcinol?. Retrieved from --INVALID-LINK--

  • Future4200. (n.d.). A green route for the acylation of resorcinol with acetic acid. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). EP0331422A2 - Method of preparing 2-acylresorcinols. Retrieved from --INVALID-LINK--

  • Farkas, J., et al. (1995). Acylation of Resorcinol on Clay Catalysts. Synthetic Communications, 25(1), 1-5.

  • Asian Journal of Chemistry. (2017). Metal Free Friedel-Crafts Di-acetylation of Resorcinol in Acetic Acid. Retrieved from --INVALID-LINK--

  • Quick Company. (n.d.). An Improved Process For Preparing 4 N Hexylresorcinol And 4 N. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). A green route for the acylation of resorcinol with acetic acid | Request PDF. Retrieved from --INVALID-LINK--

  • NIH. (2021). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). 4-Ethylresorcinol: A Technical Guide to its Discovery, Synthesis, and Biological Activity. Retrieved from --INVALID-LINK--

  • YouTube. (2022). Column Chromatography. Retrieved from --INVALID-LINK--

  • Google Patents. (n.d.). US4239921A - Process for purification of crude resorcinol. Retrieved from --INVALID-LINK--

  • Column Chromatography. (n.d.). Separation of Resorcinol Catechol. Retrieved from --INVALID-LINK--

  • PubMed. (2024). Safer Solvents for Active Pharmaceutical Ingredient Purification Using Column Chromatography. Retrieved from --INVALID-LINK--

References

Preventing the formation of 4,6-diacetylresorcinol during synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Troubleshooting Guide: Preventing the Formation of 4,6-Diacetylresorcinol

Welcome to the technical support center for resorcinol acylation. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with reaction selectivity, specifically the unwanted formation of the 4,6-dithis compound isomer. Our goal is to provide you with the mechanistic insights and actionable protocols necessary to steer your reaction toward the desired product, whether it be a mono-acylated resorcinol or the 2,4-diacetyl isomer.

Frequently Asked Questions (FAQs)
Q1: I'm trying to synthesize 2,4-dihydroxyacetophenone (a mono-acylated product), but I'm getting significant amounts of 4,6-dithis compound. Why is this happening?

A1: This is a common challenge rooted in the high reactivity of the resorcinol ring. Resorcinol (1,3-dihydroxybenzene) is a highly activated aromatic system due to the two electron-donating hydroxyl groups. These groups direct electrophilic substitution to the ortho and para positions (positions 2, 4, and 6).

  • Mechanism of Over-Acylation: The initial C-acylation to form your desired mono-acylated product is a classic Friedel-Crafts acylation.[1] However, the product, a hydroxyacetophenone, is still an activated ring and can undergo a second acylation. The 4 and 6 positions are particularly susceptible to this second electrophilic attack, leading to the formation of 4,6-dithis compound.[2] Controlling the stoichiometry and reaction conditions is critical to prevent this di-acylation.[2]

Q2: My main goal is to synthesize 2,4-dithis compound, but the 4,6-isomer is a major, hard-to-separate byproduct. How can I improve my regioselectivity?

A2: Achieving high regioselectivity between the 2,4- and 4,6-isomers depends on controlling the interplay between kinetic and thermodynamic reaction pathways. The choice of catalyst, solvent, and temperature are your primary levers for control.

  • Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction is under kinetic control, and the para-acylation (position 4) is generally favored due to less steric hindrance. At higher temperatures, the reaction shifts towards thermodynamic control. The ortho-acylated product (position 2) can form a more stable bidentate chelate complex with the Lewis acid catalyst (e.g., AlCl₃), making it the thermodynamically favored product under these conditions.[3] The formation of the 4,6-isomer suggests your conditions are not optimized to exclusively favor the formation of the 2,4-isomer.

Troubleshooting Experimental Parameters
Q3: How does my choice of Lewis acid catalyst impact the formation of the 4,6-isomer?

A3: The Lewis acid is not just a catalyst; it actively directs the reaction. A stoichiometric amount is often required because it complexes with both the hydroxyl groups of the resorcinol and the carbonyl group of the product ketone.[1]

  • Strong vs. Mild Lewis Acids: Strong Lewis acids like AlCl₃ can aggressively promote multiple acylations if not used carefully.[1] Milder Lewis acids, or alternative catalysts like zinc chloride (ZnCl₂), solid acid catalysts (e.g., Amberlyst-36, montmorillonite clay), or methanesulfonic acid, can offer better control and selectivity, reducing the propensity for di-acylation.[4][5][6] For instance, using acetic acid as the acylating agent with a solid acid catalyst can provide a greener and more selective route to mono-acylated products.[4][5]

Q4: What is the effect of temperature and solvent on selectivity?

A4: Temperature and solvent polarity are critical for controlling which isomer is favored.[3]

  • Temperature: As a general rule for reactions like the Fries rearrangement (an alternative pathway), lower temperatures favor the para-substituted product, while higher temperatures favor the ortho-substituted product.[3] If you are targeting a 2,4-disubstituted product and getting the 4,6-isomer, you may be operating at a temperature that excessively favors substitution at the highly activated 6-position.

  • Solvent: Non-polar solvents tend to favor the formation of the ortho product because they better support the intramolecular chelation with the catalyst. As solvent polarity increases, the ratio of the para product often increases.[3]

Strategic Protocols to Control Selectivity

If direct Friedel-Crafts acylation proves difficult to control, an alternative two-step strategy utilizing the Fries Rearrangement often provides superior regioselectivity.[2][3] This method involves first forming a phenolic ester (O-acylation), which is then rearranged to the desired C-acylated hydroxyaryl ketone.[2][3]

Protocol 1: Selective Mono-acylation via Fries Rearrangement

This protocol is designed to favor the formation of 4-acetylresorcinol (2',4'-dihydroxyacetophenone) while minimizing di-acylation.

  • Step 1: O-Acylation (Ester Formation)

    • Dissolve resorcinol (1.0 eq) in a suitable solvent (e.g., dichloromethane or nitrobenzene).

    • Cool the solution to 0-5 °C in an ice bath.

    • Slowly add acetyl chloride (1.05 eq). An organic base like pyridine can be used to scavenge the HCl byproduct.

    • Allow the reaction to stir at low temperature until TLC or HPLC analysis confirms the complete consumption of resorcinol and formation of resorcinol diacetate.

    • Work up the reaction by washing with dilute acid and brine, then dry and concentrate to isolate the crude resorcinol diacetate.

  • Step 2: Fries Rearrangement to 4-Acetylresorcinol

    • To a flask charged with a non-polar solvent (e.g., nitrobenzene or carbon disulfide), add aluminum chloride (AlCl₃, 2.2 eq).

    • Cool the suspension to below 10 °C.

    • Slowly add a solution of the resorcinol diacetate (1.0 eq) in the same solvent.

    • Crucially, maintain a low reaction temperature (e.g., 20-25 °C) to favor the para rearrangement (kinetic product).

    • Monitor the reaction closely. Upon completion, carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

    • Extract the product with a suitable organic solvent, wash, dry, and purify by chromatography or recrystallization.

Visualizing the Fries Rearrangement Control

The following diagram illustrates the workflow for selective acylation using the Fries Rearrangement, highlighting the critical control points.

G Resorcinol Resorcinol + Acetyl Chloride Ester Resorcinol Diacetate (O-Acylated Intermediate) Resorcinol->Ester Catalyst Lewis Acid (AlCl3) + Non-Polar Solvent Ester->Catalyst Kinetic Desired Product (e.g., 4-Acetylresorcinol) Catalyst->Kinetic Low Temp (< 25 °C) KINETIC CONTROL Thermo Ortho Byproduct (e.g., 2-Acetylresorcinol) Catalyst->Thermo High Temp (> 60 °C) THERMODYNAMIC CONTROL Diacetyl Unwanted Byproduct (4,6-Dithis compound) Kinetic->Diacetyl Excess Acylating Agent or High Temp

Caption: Workflow for controlled acylation via the Fries Rearrangement.

Data Summary: Influence of Conditions on Product Distribution

The regiochemical outcome of resorcinol acylation is highly dependent on the chosen conditions. Below is a summary table compiled from typical experimental outcomes described in the literature.

CatalystAcylating AgentSolventTemperatureMajor Product(s)Minor Product(s)Reference Insight
AlCl₃Acetyl ChlorideNitrobenzene20-30 °C4-Acetylresorcinol2-Acetylresorcinol, DiacetylresorcinolsLow temperatures favor para (kinetic) product.[3]
AlCl₃Acetyl ChlorideNone (neat)> 140 °C2-Acetylresorcinol4-Acetylresorcinol, DiacetylresorcinolsHigh temperatures favor ortho (thermodynamic) product.[3]
ZnCl₂Acetic AcidNone (neat)125-140 °C2',4'-DihydroxyacetophenoneDiacetylresorcinolsMilder catalyst can improve selectivity for mono-acylation.[4][5]
Amberlyst-36Acetic AcidNone (neat)110-130 °C2',4'-DihydroxyacetophenoneMinimal Di-acylationHeterogeneous catalyst allows for easier workup and high selectivity.[4]
Methanesulfonic acid / P₂O₅Acetic AcidNone (neat)90-110 °C4,6-Dithis compoundMono-acylated resorcinolsThis specific system is designed to produce 4,6-dithis compound.[7]
Mechanistic Viewpoint: Directing the Electrophile

Understanding the underlying mechanism of electrophilic aromatic substitution on the resorcinol ring is key to troubleshooting.

G cluster_paths Reaction Pathways Resorcinol Resorcinol Ring C4_Attack Attack at C4 (para) Resorcinol->C4_Attack Low Temp C2_Attack Attack at C2 (ortho) Resorcinol->C2_Attack High Temp Acylium Acylium Ion (R-C=O)+ Acylium->Resorcinol C4_Product 4-Acylresorcinol (Kinetic Product) C4_Attack->C4_Product C2_Product 2-Acylresorcinol (Thermodynamic Product) C2_Attack->C2_Product C6_Attack Attack at C6 (ortho) Diacetyl_Product 4,6-Dithis compound (Over-acylation Product) C6_Attack->Diacetyl_Product C4_Product->C6_Attack Further Acylation (Unwanted)

Caption: Competing reaction pathways in the acylation of resorcinol.

This guide provides a framework for diagnosing and solving issues related to the formation of 4,6-dithis compound. By carefully selecting your reaction strategy—either refining a direct Friedel-Crafts acylation or employing a controlled Fries rearrangement—and optimizing catalyst, solvent, and temperature, you can significantly enhance the selectivity and yield of your desired product.

References

Stability of Acetylresorcinol under different storage conditions

Author: BenchChem Technical Support Team. Date: January 2026

<

Welcome to the technical support guide for Acetylresorcinol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth answers and troubleshooting for stability-related issues you may encounter during your experiments. This guide is structured in a question-and-answer format to directly address your potential concerns.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is generally stable under normal, ambient conditions.[1] However, its stability can be influenced by several factors, including prolonged exposure to high temperatures, light, and extreme pH conditions. For optimal stability, it is recommended to store this compound in a well-ventilated, cool, and dark place with the container tightly closed.[1]

Q2: How does temperature affect the stability of this compound?

Q3: Is this compound sensitive to light?

A3: Yes, phenolic compounds, in general, can be susceptible to photodegradation.[5] Exposure to UV or visible light can induce photolytic reactions, leading to the formation of degradation products.[4] To mitigate this, always store this compound in amber vials or light-resistant containers and minimize its exposure to direct light during handling and experiments.[6][7]

Q4: What is the impact of pH on the stability of this compound?

A4: The pH of a solution can significantly influence the stability of this compound. A related compound, 4-hexylresorcinol, has been shown to degrade easily in alkaline (basic) medium, forming toxic compounds.[8] It is plausible that this compound would exhibit similar instability in basic conditions due to the phenolic hydroxyl groups, which can be deprotonated and become more susceptible to oxidation. Acidic conditions might also promote hydrolysis of the acetyl group, though this is generally a slower process. Therefore, it is crucial to control the pH of your solutions containing this compound, preferably keeping them in a neutral to slightly acidic range.

Q5: What are the potential degradation pathways for this compound?

A5: While a specific, detailed degradation pathway for this compound was not found in the search results, we can infer potential pathways based on its chemical structure and the behavior of similar phenolic compounds. The primary degradation pathways are likely to be:

  • Oxidation: The resorcinol ring is susceptible to oxidation, especially under the influence of light, heat, and oxygen.[5] This can lead to the formation of quinone-type structures and further polymerization into colored degradants. The degradation of resorcinol itself can proceed via hydroxylation to form hydroxyhydroquinone, which is then further oxidized.[9]

  • Hydrolysis: The acetyl group could potentially be hydrolyzed to yield resorcinol and acetic acid, particularly under strong acidic or basic conditions.

  • Photodegradation: Exposure to light can provide the energy for various photochemical reactions, leading to complex degradation product profiles.[8]

Troubleshooting Guide

Problem 1: I am observing a color change (e.g., yellowing or browning) in my solid this compound or its solutions over time.

  • Possible Cause: This is a classic indicator of oxidative degradation. The formation of oxidized species, such as quinones, often leads to colored compounds. This process can be accelerated by exposure to light, air (oxygen), and elevated temperatures.[5]

  • Troubleshooting Steps:

    • Review Storage Conditions: Ensure the compound is stored in a tightly sealed container, protected from light, and in a cool, dry place.[1] Consider purging the container with an inert gas like nitrogen or argon before sealing for long-term storage.

    • Check Solvent Purity: Impurities in solvents, such as peroxides in ethers, can initiate oxidation. Use high-purity, freshly opened solvents or solvents that have been tested for peroxides.

    • Use of Antioxidants: For solution-based formulations, consider the addition of an antioxidant to quench free radicals and inhibit oxidation. The choice of antioxidant will depend on the application and compatibility.

Problem 2: My analytical results (e.g., HPLC) show a decrease in the main this compound peak and the appearance of new, unknown peaks.

  • Possible Cause: This indicates that your this compound is degrading. The new peaks correspond to the degradation products. This could be due to instability in the sample matrix, during the analytical method itself, or from improper storage of the sample.

  • Troubleshooting Steps:

    • Perform a Forced Degradation Study: To understand the degradation profile, conduct a forced degradation (stress testing) study.[10][11] This involves subjecting the this compound to harsh conditions (acid, base, oxidation, heat, light) to intentionally generate degradation products.[2][12] This will help in identifying the potential degradants and developing a stability-indicating analytical method.[8]

    • Optimize Analytical Method: Ensure your analytical method is stability-indicating. This means that the method should be able to separate the intact drug from its degradation products.[8][13] You may need to adjust the mobile phase, column, or gradient conditions in your HPLC method.

    • Sample Handling and Storage: Prepare samples fresh whenever possible. If samples need to be stored, evaluate their stability under the intended storage conditions (e.g., refrigerated, frozen) for the expected duration of storage.

Problem 3: I am getting inconsistent results in my bioassays using this compound.

  • Possible Cause: Inconsistent bioassay results can be due to the degradation of the active compound, leading to a lower effective concentration. The degradation products themselves might also interfere with the assay, either by having their own biological activity or by inhibiting/enhancing the activity of the remaining this compound.

  • Troubleshooting Steps:

    • Verify Stock Solution Stability: Prepare fresh stock solutions of this compound for each experiment. If you must use a stored stock solution, it is critical to have validated its stability for the storage duration and conditions.

    • Characterize Degradants: If degradation is suspected, try to identify the major degradation products using techniques like LC-MS.[8] This will help in understanding if they have any potential biological activity that could be confounding your results.

    • Implement Quality Control Checks: Regularly test the purity of your this compound standard and working solutions using a validated analytical method like HPLC.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Objective: To identify the potential degradation pathways of this compound and to generate its degradation products for the development of a stability-indicating analytical method.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 N

  • Sodium hydroxide (NaOH), 0.1 N

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with a UV or PDA detector

  • Photostability chamber

  • Oven

Procedure:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N HCl in a vial.

    • Keep one sample at room temperature and another at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24 hours).

    • After the incubation period, neutralize the sample with an equivalent amount of 0.1 N NaOH.

    • Dilute with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix equal volumes of the stock solution and 0.1 N NaOH in a vial.

    • Follow the same incubation and neutralization (with 0.1 N HCl) procedure as for acid hydrolysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3% H₂O₂ in a vial.

    • Keep the sample at room temperature for a specified period, monitoring for degradation.

    • Dilute with the mobile phase for analysis.

  • Thermal Degradation:

    • Place a solid sample of this compound in an oven at an elevated temperature (e.g., 80 °C) for a set time.

    • Also, subject a solution sample to the same thermal stress.

    • After the stress period, dissolve the solid sample and dilute the solution sample for analysis.

  • Photolytic Degradation:

    • Expose a solid sample and a solution sample of this compound to light in a photostability chamber according to ICH Q1B guidelines.

    • A control sample should be wrapped in aluminum foil to protect it from light.

    • Analyze the samples after the exposure period.

  • Analysis:

    • Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC method.

    • Compare the chromatograms to identify degradation peaks and calculate the percentage of degradation.

Data Presentation

Table 1: Summary of Recommended Storage Conditions for this compound

ConditionRecommendationRationale
Temperature Store in a cool place (2-8 °C for long-term).[1]To minimize thermal degradation.[4]
Light Protect from light by using amber containers.[6][7]To prevent photolytic degradation.[8]
Humidity Store in a dry place with the container tightly sealed.[7]To prevent hydrolysis.[4]
pH (in solution) Maintain in a neutral to slightly acidic pH range.To avoid base-catalyzed degradation.[8]

Visualizations

Acetylresorcinol_Stability_Troubleshooting start Observed Instability (e.g., color change, new peaks) storage Review Storage Conditions (Temp, Light, Air) start->storage Color Change forced_deg Perform Forced Degradation Study start->forced_deg New Peaks (HPLC) qc Implement QC Checks (Purity of Standards) start->qc Inconsistent Bioassay solvent Check Solvent Purity (e.g., peroxides) storage->solvent end Stable Product & Reliable Results storage->end hplc_opt Optimize HPLC Method (Stability-Indicating) forced_deg->hplc_opt hplc_opt->end fresh_prep Prepare Solutions Fresh qc->fresh_prep fresh_prep->end

Caption: Troubleshooting workflow for this compound instability issues.

Forced_Degradation_Workflow start This compound Sample (Solid & Solution) acid Acidic Stress (e.g., 0.1N HCl, Heat) start->acid base Basic Stress (e.g., 0.1N NaOH, Heat) start->base oxidation Oxidative Stress (e.g., 3% H2O2) start->oxidation thermal Thermal Stress (e.g., 80°C) start->thermal photo Photolytic Stress (ICH Q1B) start->photo analysis HPLC Analysis (Compare to Control) acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis result Identify Degradation Products & Assess Stability analysis->result

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Catalyst Residue Removal from Crude Acetylresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of crude Acetylresorcinol (2',4'-Dihydroxyacetophenone). This document is designed for researchers, scientists, and drug development professionals who may encounter challenges related to catalyst removal following synthesis. We will explore the underlying principles of common purification techniques and provide detailed, field-proven protocols to ensure you obtain a high-purity final product, free from metallic contaminants.

Frequently Asked Questions (FAQs)

Q1: What are the most common catalysts used in this compound synthesis, and why are they difficult to remove?

The most prevalent method for synthesizing this compound is the Friedel-Crafts acylation of resorcinol with an acylating agent like acetic acid or acetyl chloride.[1][2] This reaction requires a Lewis acid catalyst to activate the acylating agent. The most commonly used catalysts are:

  • Zinc Chloride (ZnCl₂): Widely used due to its effectiveness and relatively lower cost. It is typically required in molar excess.[1][3]

  • Aluminum Chloride (AlCl₃): A powerful Lewis acid catalyst also used in Friedel-Crafts acylations.[2][4]

The primary challenge in removing these catalysts stems from their mechanism of action. During the reaction, the Lewis acid coordinates strongly to the carbonyl oxygen of the newly formed acetyl group on the this compound product.[2][5] This forms a stable ketone-catalyst complex that is often insoluble in the reaction medium and must be intentionally broken down (hydrolyzed) to liberate the product and solubilize the metal salt.[5]

Q2: Why is the complete removal of catalyst residues critically important for my research?

Residual metal catalysts, even at trace levels, can have significant detrimental effects on downstream applications, particularly in drug development:

  • Pharmacological Interference: Metal ions can interact with biological systems, potentially altering the pharmacological activity or toxicity profile of a drug candidate.

  • Catalytic Degradation: Trace metals can catalyze the degradation of the final compound or other components in a formulation, reducing shelf-life and potency.

  • Regulatory Compliance: Regulatory bodies like the FDA have strict limits on elemental impurities in active pharmaceutical ingredients (APIs). Failing to meet these standards will prevent a drug candidate from progressing.

  • Inaccurate Analytical Data: Metal residues can interfere with certain analytical techniques, such as NMR, by causing signal broadening or shifting.

Q3: My crude this compound is a dark, sticky solid. Is this normal, and what causes the coloration?

Yes, it is very common for the crude product of a Friedel-Crafts acylation to be a colored solid, often described as orange-red, yellow-brown, or even dark red.[3][6] This coloration is typically due to a combination of the stable ketone-catalyst complex and the presence of various organic impurities and side-products formed during the reaction. Upon successful breakdown of the complex and purification, the product should become a white, off-white, or tan-colored crystalline solid.[3][7]

Troubleshooting and Purification Protocols

This section addresses specific problems you may encounter during the purification process and provides detailed, step-by-step protocols to resolve them.

Problem 1: Low Yield and Oily Product After Initial Work-up

Q: I quenched my reaction with water/acid, but I obtained a low yield of an oily or gummy substance instead of a filterable solid. What went wrong?

This is a common issue that usually points to an incomplete breakdown of the catalyst-product complex or insufficient precipitation.

Causality: The Lewis acid (ZnCl₂ or AlCl₃) forms a strong adduct with the product. Simply adding water may not be sufficient to efficiently hydrolyze this complex. The use of a dilute mineral acid, such as hydrochloric acid (HCl), is crucial. The acid protonates the complexed ketone, facilitating the release of the metal catalyst, which then forms a water-soluble salt (e.g., ZnCl₂ or AlCl₃).[5][6] Cooling the quench solution is also critical to decrease the solubility of the organic product and promote clean precipitation.[6]

Below is a diagram illustrating the critical work-up process.

G cluster_0 Reaction Stage cluster_1 Work-up Stage cluster_2 Filtration Stage A Crude Reaction Mixture (Product-Catalyst Complex) C Slowly Add Reaction Mixture to Acid Solution with Vigorous Stirring A->C Quench B Prepare Ice-Cold Dilute HCl Solution B->C Cooling & Hydrolysis D Precipitated Crude This compound (Solid) C->D Precipitation E Collect Solid by Vacuum Filtration D->E F Wash Solid with Cold Dilute HCl & Water E->F G Crude Product Cake (Ready for Recrystallization) F->G

Caption: General workflow for reaction quenching and crude product isolation.

  • Prepare the Quench Solution: In a beaker of appropriate size, prepare a solution of dilute (1:3 to 1:11) hydrochloric acid.[6] Cool this solution in an ice-water bath to approximately 0-5 °C.

  • Quench the Reaction: While vigorously stirring the cold acid solution, slowly pour the hot reaction mixture into it. A precipitate should form. Adding the reaction mixture to the acid (and not the other way around) ensures the complex is immediately met with an excess of the hydrolyzing agent.

  • Complete Precipitation: Continue stirring the mixture in the ice bath for 15-30 minutes to ensure the complete breakdown of the complex and maximize product precipitation.

  • Isolate the Crude Product: Collect the solid precipitate by vacuum filtration.

  • Wash Thoroughly: Wash the filter cake with several portions of cold, dilute HCl to remove the bulk of the zinc or aluminum salts, followed by washing with cold deionized water to remove the excess acid.[6] The product is now ready for purification by recrystallization.

Problem 2: Persistent Color or Impurities After Recrystallization

Q: I have recrystallized my product, but it still has a noticeable color, and analytical data (TLC, NMR) shows impurities. How can I improve the purity?

This indicates that simple recrystallization is insufficient to remove all impurities. This could be due to co-precipitation of closely related organic byproducts or tenacious binding of trace metals.

Causality: The choice of recrystallization solvent is paramount. An ideal solvent will dissolve the this compound and impurities at high temperatures but will have very low solubility for only the desired product at low temperatures.[8][9] Water or dilute acid are commonly reported solvents.[3][6][10] If colored organic impurities are the issue, treatment with activated carbon can be effective.[11] If trace metals are suspected, a chelation step may be required.

  • Solvent Selection: Begin with the recommended solvent system: hot water or hot dilute (1:11) HCl.[6] The goal is to use the minimum amount of hot solvent necessary to fully dissolve the crude solid.[12]

  • Dissolution: Place the crude solid in an Erlenmeyer flask with a stir bar. Add a small portion of the solvent and bring the mixture to a boil with stirring. Continue adding small portions of hot solvent until all the solid has just dissolved.

  • (Optional) Activated Carbon Treatment: If the solution is highly colored, remove it from the heat source and allow it to cool slightly. Add a small amount of activated carbon (approx. 1-2% by weight of your solid), and swirl. Reheat the mixture to boiling for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove the activated carbon and any insoluble impurities. This step is crucial and must be done quickly to prevent premature crystallization in the funnel.

  • Crystallization: Cover the flask containing the hot filtrate and allow it to cool slowly to room temperature. Slow cooling is essential for the formation of large, pure crystals.[13] Once at room temperature, place the flask in an ice bath to maximize the yield.

  • Isolation and Drying: Collect the pure crystals by vacuum filtration, wash with a small amount of ice-cold solvent, and dry thoroughly.

ProblemPossible CauseSolution
No crystals form upon cooling Too much solvent was used.Re-heat the solution and boil off some of the solvent to increase the concentration. Let it cool again. Alternatively, if using a mixed-solvent system, add a small amount of an "anti-solvent" (a solvent in which the product is insoluble).[14]
Product "oils out" instead of crystallizing The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated with impurities.Add a slightly larger volume of the hot solvent to ensure the product stays dissolved. Let the solution cool even more slowly. Try a different recrystallization solvent with a lower boiling point.
Very low recovery of product The product has significant solubility in the cold solvent. The wrong solvent was chosen.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a different solvent where the product has lower solubility at cold temperatures. Minimize the amount of cold solvent used for washing the crystals.
Problem 3: Suspected Trace Metal Contamination in the Final Product

Q: My final product looks clean, but I suspect trace metal residues are still present. How can I remove them and confirm their absence?

Even after careful washing and recrystallization, trace amounts of Lewis acid catalysts can remain. A targeted removal step using a chelating agent can be highly effective.

Causality: Chelating agents are organic molecules that form multiple coordination bonds with a single metal ion, creating a stable, water-soluble complex called a chelate.[15] Agents like Ethylenediaminetetraacetic acid (EDTA) are highly effective at sequestering divalent and trivalent metal ions like Zn²⁺ and Al³⁺, allowing them to be washed away in an aqueous phase.[16]

This protocol is best performed after the initial work-up (Protocol 1) and before final recrystallization (Protocol 2).

  • Prepare Solution: Suspend the crude, washed product in deionized water.

  • Adjust pH: Adjust the pH of the slurry to be near neutral (pH ~6-7) using a dilute base (e.g., NaHCO₃ solution). Many chelating agents are most effective in this pH range.

  • Add Chelating Agent: Add an aqueous solution of a chelating agent, such as the disodium salt of EDTA (Na₂EDTA), to the slurry. A concentration of 0.01-0.05 M is a good starting point.

  • Stir: Stir the slurry at room temperature for 1-2 hours. This allows time for the EDTA to sequester the metal ions from the solid product into the aqueous phase.

  • Isolate and Wash: Filter the solid product, wash it thoroughly with deionized water to remove the metal-EDTA complex, and then proceed with the final recrystallization as described in Protocol 2.

To confirm the absence of catalyst residues, highly sensitive analytical techniques are required:

  • Inductively Coupled Plasma - Mass Spectrometry (ICP-MS): The gold standard for quantifying trace and ultra-trace elements.

  • Atomic Absorption Spectroscopy (AAS): Another highly sensitive technique for detecting specific metals.

A sample of your final, purified this compound should be submitted for analysis by one of these methods to definitively quantify the levels of residual zinc or aluminum.

G start Crude Product After Quench q1 Is the product a filterable solid? start->q1 ans1_no No, it's oily/gummy q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes sol1 Re-evaluate quench procedure. Ensure sufficient cold acid and vigorous stirring. (See Protocol 1) ans1_no->sol1 recrys Perform Recrystallization (Protocol 2) ans1_yes->recrys q2 Is the recrystallized product pure and colorless? recrys->q2 ans2_no No, still colored or contains impurities q2->ans2_no No ans2_yes Yes q2->ans2_yes Yes sol2 Repeat recrystallization. Use activated carbon for color. Consider a different solvent. ans2_no->sol2 q3 Is trace metal contamination a concern for the application? ans2_yes->q3 ans3_no No q3->ans3_no No ans3_yes Yes q3->ans3_yes Yes final_product1 Final Pure Product ans3_no->final_product1 chelation Perform Aqueous Chelation Wash (Protocol 3) before final recrystallization. ans3_yes->chelation final_product2 Final High-Purity Product (Verify with ICP-MS/AAS) chelation->final_product2

Caption: Decision tree for troubleshooting this compound purification.

References

Scaling up the synthesis of 2,4-Dihydroxyacetophenone for industrial applications

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Scaling Up the Synthesis of 2,4-Dihydroxyacetophenone

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the industrial synthesis of 2,4-Dihydroxyacetophenone (Resacetophenone). This guide is designed for researchers, chemists, and process development professionals engaged in scaling up this important synthesis. 2,4-Dihydroxyacetophenone is a critical intermediate in the manufacturing of pharmaceuticals, cosmetics, and fine chemicals, making its efficient and reproducible synthesis a key industrial objective.[1][2][3]

This document moves beyond standard protocols to provide in-depth, field-proven insights in a direct question-and-answer format. We will explore the causality behind experimental choices, troubleshoot common scale-up challenges, and provide a framework for robust process development.

Troubleshooting Guide: From Bench to Production

Scaling up any chemical synthesis introduces variables that can significantly impact yield, purity, and safety.[4][5] Issues like thermal gradients, inefficient mixing, and the amplification of minor impurities become prominent.[4] This section addresses the most common problems encountered during the scale-up of 2,4-Dihydroxyacetophenone synthesis.

Issue 1: Consistently Low Yields (<70%)

Question: My lab-scale synthesis of 2,4-Dihydroxyacetophenone via Friedel-Crafts acylation of resorcinol consistently gives yields above 80%, but on a pilot scale (10-50L), the yield has dropped to 65%. What are the likely causes and how can I fix this?

Answer: A drop in yield upon scale-up is a classic challenge, often rooted in mass and heat transfer limitations. Let's break down the probable causes and solutions.

Probable Causes & Solutions:

  • Moisture Contamination: The Friedel-Crafts reaction is highly sensitive to moisture, which deactivates the Lewis acid catalyst (e.g., Zinc Chloride, Aluminum Chloride).[6] On a larger scale, the increased surface area and longer transfer times provide more opportunities for atmospheric moisture to be introduced.

    • Solution: Ensure all reagents, especially resorcinol and the solvent (e.g., acetic acid), are substantially anhydrous.[6] Purge the reactor with an inert gas like nitrogen before and during reagent charging. Use of a Dean-Stark trap can be effective for removing water formed during the reaction, particularly when using acetic acid as the acylating agent.[7]

  • Inefficient Mixing & Mass Transfer: What works with a magnetic stir bar in a 1L flask is often insufficient in a large reactor. Poor mixing can lead to localized "hot spots" or areas of low reagent concentration, promoting side reactions or leaving starting material unreacted.[4]

    • Solution: Optimize the reactor's agitation system. Evaluate the impeller type (e.g., anchor, pitched-blade turbine) and stirring speed (RPM) to ensure homogeneity. Baffles within the reactor are crucial for preventing vortex formation and promoting effective mixing.

  • Suboptimal Temperature Control: Large reaction volumes have a lower surface-area-to-volume ratio, making heat management critical. Exothermic events during the addition of the catalyst or reagents can cause temperature spikes, leading to side product formation and reduced yield.[4]

    • Solution: Implement controlled, gradual addition of the Lewis acid catalyst or resorcinol to the reaction mixture. Ensure the reactor's heating/cooling jacket is responsive and properly calibrated. For highly exothermic steps, consider pre-cooling the initial mixture. A reaction temperature of 100-130°C is often optimal for the ZnCl₂-catalyzed reaction with acetic acid to maximize selectivity and yield.[6]

  • Incomplete Reaction: The reaction may simply not be running to completion on the larger scale due to the factors above.

    • Solution: Monitor the reaction progress using in-process controls like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).[8] This allows you to confirm the disappearance of the limiting reagent (resorcinol) before proceeding with the work-up.

Diagram: Troubleshooting Low Yield

LowYieldTroubleshooting start_node Low Yield (<70%) Detected check_node_moisture Anhydrous Conditions Met? start_node->check_node_moisture Investigate Cause check_node check_node action_node action_node solution_node Yield Improved action_node_moisture Dry all reagents. Purge reactor with N2. Use Dean-Stark trap. check_node_moisture->action_node_moisture No check_node_mixing Mixing Efficient? check_node_moisture->check_node_mixing Yes action_node_moisture->solution_node Solved action_node_mixing Optimize impeller type & RPM. Install/check baffles. check_node_mixing->action_node_mixing No check_node_temp Temperature Controlled? check_node_mixing->check_node_temp Yes action_node_mixing->solution_node Solved action_node_temp Ensure gradual reagent addition. Calibrate cooling jacket. Maintain 100-130°C. check_node_temp->action_node_temp No check_node_ipc Reaction Complete (IPC)? check_node_temp->check_node_ipc Yes action_node_temp->solution_node Solved check_node_ipc->solution_node Yes (Re-evaluate other params) action_node_ipc Increase reaction time. Re-evaluate catalyst load. check_node_ipc->action_node_ipc No action_node_ipc->solution_node Solved

Caption: Decision tree for troubleshooting low yield in scale-up.

Issue 2: Product is Highly Colored or Fails Purity Specs

Question: The final, isolated 2,4-Dihydroxyacetophenone is a dark brown or reddish powder, not the expected pale yellow/white crystals. Recrystallization isn't improving the color significantly. What's causing this and how can I improve the purity?

Answer: Product coloration is a common indicator of impurities, often arising from side reactions or degradation. The key is to prevent their formation in the first place and then to select an effective purification strategy.

Probable Causes & Solutions:

  • High Reaction Temperature: This is the most frequent cause. Temperatures exceeding 140°C in Friedel-Crafts or Fries rearrangement reactions can lead to the formation of colored polymeric byproducts.[6]

    • Solution: Strictly control the reaction temperature. For the ZnCl₂/acetic acid method, maintaining a range of 100-130°C is crucial for achieving high selectivity and a clean product profile.[6]

  • Oxidation: Phenolic compounds are susceptible to oxidation, which can produce colored impurities. This can happen during the reaction or work-up if exposed to air at high temperatures.

    • Solution: Maintain an inert atmosphere (e.g., nitrogen blanket) throughout the reaction and during the initial stages of cooling. Consider adding a small amount of a reducing agent like sodium bisulfite during the aqueous work-up.

  • Ineffective Purification: The chosen recrystallization solvent may not be optimal for rejecting the specific impurities formed.

    • Solution: Water or dilute hydrochloric acid are excellent solvents for the recrystallization of 2,4-Dihydroxyacetophenone.[6] The crude product can be dissolved in hot water or dilute HCl, filtered while hot to remove insoluble impurities, and then cooled slowly to allow for the formation of pure crystals.[9] Washing the filtered solid with cold dilute acid helps remove residual zinc salts.[9]

  • Side Products: The presence of isomeric byproducts, such as 4,6-diacetylresorcinol, can affect crystal formation and product appearance.

    • Solution: Optimize reaction stoichiometry and time to minimize di-acylation.[10] Using HPLC to analyze the crude product can help identify these impurities and guide the development of a more selective purification method.[8]

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for industrial-scale 2,4-Dihydroxyacetophenone, and which is preferred?

The two dominant methods are the Friedel-Crafts Acylation and the Fries Rearrangement .[1][11]

  • Friedel-Crafts Acylation: This involves the direct acylation of resorcinol with an acylating agent. A common industrial method reacts resorcinol and acetic acid in the presence of a Lewis acid like zinc chloride (ZnCl₂).[6] Greener alternatives use Brønsted acids (e.g., sulfuric acid, polyphosphoric acid) or solid acid catalysts to avoid metal waste streams.[1][7]

  • Fries Rearrangement: This is a two-step process where resorcinol is first esterified (e.g., to resorcinol diacetate) and then rearranged in the presence of a Lewis or Brønsted acid to form the hydroxy ketone.[11][12][13]

Preference: The direct Friedel-Crafts acylation using resorcinol and acetic acid is often preferred for industrial scale-up due to its higher atom economy (fewer steps).[14] The use of acetic acid over more reactive agents like acetyl chloride or acetic anhydride is also advantageous from a cost, safety, and environmental perspective, as the only byproduct is water.[1]

Parameter Friedel-Crafts Acylation (Resorcinol + Acetic Acid) Fries Rearrangement (of Resorcinol Diacetate)
Starting Materials Resorcinol, Acetic AcidResorcinol Diacetate (prepared from Resorcinol)
Catalyst Lewis Acids (ZnCl₂, AlCl₃) or Brønsted Acids (H₂SO₄, PPA)[1][6][7]Lewis Acids (AlCl₃) or Brønsted Acids[11][13]
Typical Temp. 100 - 140 °C[6]Lower temps favor para (desired), higher temps favor ortho[11][15]
Pros One-pot synthesis, high atom economy, uses inexpensive reagents.Can offer high selectivity under optimized conditions.
Cons Requires stoichiometric or excess catalyst, potential for metal waste, sensitive to moisture.Two-step process, regioselectivity can be a challenge.[15]

Q2: What are the most critical safety precautions when scaling up this synthesis?

Safety must be the top priority. Key hazards include:

  • Corrosive Reagents: Lewis acids (ZnCl₂, AlCl₃) and Brønsted acids (H₂SO₄, PPA) are highly corrosive. Ensure appropriate personal protective equipment (PPE), including acid-resistant gloves, aprons, and face shields, is used.

  • Exothermic Reactions: The addition of Lewis acids to the reaction mixture can be highly exothermic. This must be done slowly and with efficient cooling to prevent thermal runaway.[4]

  • Handling of Anhydrous Reagents: Anhydrous Lewis acids react violently with water. All equipment must be thoroughly dried, and reagents should be handled under an inert atmosphere.

  • Irritant Product: 2,4-Dihydroxyacetophenone is an eye, skin, and respiratory irritant.[2][16] Handle the final product in a well-ventilated area or with appropriate respiratory protection.

Q3: How can I effectively monitor the reaction to determine its endpoint?

Relying on time and temperature alone is insufficient for a robust, scalable process. In-process controls are essential.

  • Thin Layer Chromatography (TLC): A quick and effective method for qualitative monitoring. A suitable mobile phase (e.g., a mixture of ethyl acetate and hexanes) can clearly separate the product from the resorcinol starting material. The reaction is complete when the resorcinol spot is no longer visible.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of starting materials and the formation of the product and any byproducts. This is the preferred method for process development and validation.[8]

  • Gas Chromatography (GC): Can also be used, often after derivatization of the phenolic groups to increase volatility. A reported GC method involved an injection temperature of 230°C with a temperature program from 100°C to 190°C.[7]

Diagram: General Industrial Synthesis Workflow

Caption: Workflow for the synthesis of 2,4-Dihydroxyacetophenone.

References

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of HPLC Methods for Acetylresorcinol Quantification in Complex Matrices

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the accurate quantification of active pharmaceutical ingredients (APIs) within complex matrices is a cornerstone of product development and quality control. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the quantification of Acetylresorcinol, a phenolic compound utilized in pharmaceutical and cosmetic formulations for its antiseptic and skin-lightening properties.[1][2] We will delve into the causality behind experimental choices, present self-validating protocols, and compare HPLC with alternative analytical techniques, all grounded in authoritative international guidelines.

The Analytical Challenge: this compound in Complex Formulations

This compound (Resorcinol monoacetate) is an ester of resorcinol with keratolytic and antibacterial properties.[2] Its presence in complex matrices such as creams, lotions, or biological fluids necessitates a robust and reliable analytical method to ensure product quality, stability, and safety. The chosen method must be able to selectively quantify this compound in the presence of excipients, degradation products, and other potential interferences.

Why HPLC is the Workhorse for this compound Analysis

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique widely used for the separation, identification, and quantification of compounds in a mixture.[3] Its suitability for this compound stems from several key advantages:

  • High Resolution and Specificity: HPLC offers excellent separation capabilities, allowing for the resolution of this compound from closely related compounds and matrix components.

  • Sensitivity: With various detectors available, such as UV-Visible or Diode Array Detectors (DAD), HPLC can achieve low limits of detection and quantification.[4]

  • Versatility: The use of reversed-phase chromatography, where the stationary phase is nonpolar and the mobile phase is polar, is particularly well-suited for the analysis of moderately polar compounds like this compound.

  • Established Regulatory Acceptance: HPLC is a well-established and widely accepted technique by regulatory bodies like the FDA and is extensively detailed in international guidelines such as those from the International Council for Harmonisation (ICH).[5][6][7][8][9][10][11][12]

A Comparative Overview of Analytical Techniques

While HPLC is a dominant technique, a comprehensive evaluation requires consideration of other analytical methods. The choice of method is often dictated by the specific requirements of the analysis, such as the need for structural confirmation or the analysis of volatile impurities.

Technique Principle Advantages for this compound Analysis Disadvantages
High-Performance Liquid Chromatography (HPLC) Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.High resolution, sensitivity, and versatility. Well-suited for non-volatile compounds.May require derivatization for some analytes. Can be complex to develop and validate.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.Excellent for identifying and quantifying volatile impurities. High sensitivity and specificity.Requires derivatization for non-volatile compounds like this compound. High temperatures can cause degradation.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) HPLC separation coupled with highly specific mass-based detection.Extremely high sensitivity and selectivity. Can provide structural information.Higher cost and complexity compared to HPLC-UV. Potential for matrix effects.
Capillary Electrophoresis (CE) Separation based on the differential migration of ions in an electric field.High efficiency and resolution. Requires small sample volumes.Lower sensitivity compared to HPLC for some applications. Reproducibility can be a challenge.

The Blueprint for a Defensible HPLC Method Validation

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[4][9] The following validation parameters, as outlined by the ICH Q2(R2) guidelines, are essential for ensuring the reliability and accuracy of an HPLC method for this compound quantification.[5][11][12]

The Interconnectivity of Validation Parameters

The validation parameters are not isolated entities but are interconnected, forming a comprehensive picture of the method's performance. The following diagram illustrates these relationships.

G Specificity Specificity Linearity Linearity Specificity->Linearity Ensures response is from analyte Range Range Linearity->Range Defines concentration limits LOD LOD Linearity->LOD Determined from linearity curve LOQ LOQ Linearity->LOQ Determined from linearity curve Accuracy Accuracy Range->Accuracy Accuracy tested within range Precision Precision Range->Precision Precision tested within range Accuracy->Precision Related but distinct measures Robustness Robustness SystemSuitability System Suitability Robustness->SystemSuitability Tests method's resilience SystemSuitability->Specificity Monitors separation SystemSuitability->Precision Monitors reproducibility

Caption: Interrelationship of HPLC method validation parameters.

Specificity/Selectivity

The "Why": Specificity is the ability to assess unequivocally the analyte in the presence of components which may be expected to be present.[6][10] For this compound, this includes excipients, degradation products, and related substances.

Experimental Protocol:

  • Forced Degradation Studies: Subject an this compound solution to stress conditions (acid, base, oxidation, heat, and light) to generate potential degradation products.

  • Matrix Blank Analysis: Analyze a placebo formulation (containing all excipients but no this compound) to ensure no interference at the retention time of this compound.

  • Peak Purity Analysis: Use a Diode Array Detector (DAD) to assess the peak purity of the this compound peak in both stressed and unstressed samples. The UV spectrum should be consistent across the entire peak.

Linearity and Range

The "Why": Linearity demonstrates a proportional relationship between the concentration of the analyte and the analytical signal. The range is the interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.[13]

Experimental Protocol:

  • Stock Solution Preparation: Prepare a stock solution of this compound reference standard in a suitable solvent (e.g., methanol).

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the stock solution to cover the expected concentration range (e.g., 80% to 120% of the target concentration).[13]

  • Analysis and Data Plotting: Inject each standard in triplicate and plot the mean peak area against the known concentration.

  • Statistical Analysis: Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line. An r² value of >0.999 is typically desired.

Accuracy

The "Why": Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.[4]

Experimental Protocol:

  • Spiked Placebo Analysis: Prepare a placebo matrix and spike it with known amounts of this compound at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Sample Preparation and Analysis: Prepare at least three replicates for each concentration level and analyze them using the HPLC method.

  • Recovery Calculation: Calculate the percentage recovery of the analyte at each concentration level. Acceptance criteria are typically between 98% and 102%.

Precision

The "Why": Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).

Experimental Protocol:

  • Repeatability (Intra-day Precision):

    • Prepare and analyze a minimum of six replicate samples of this compound at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Calculate the %RSD of the results. A %RSD of ≤ 2% is generally acceptable.[10]

  • Intermediate Precision (Inter-day and Inter-analyst):

    • Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.

    • Compare the results from the different conditions to assess the method's reproducibility.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The "Why": The LOD is the lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (Based on the Calibration Curve):

  • From the Linearity Data: Use the standard deviation of the response (σ) and the slope of the calibration curve (S) to calculate LOD and LOQ.

    • LOD = 3.3 * (σ / S)

    • LOQ = 10 * (σ / S)

  • Signal-to-Noise Ratio: Alternatively, determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

Robustness

The "Why": Robustness measures the capacity of an analytical procedure to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Experimental Protocol:

  • Parameter Variation: Introduce small, deliberate changes to the method parameters, such as:

    • Mobile phase composition (e.g., ±2% organic solvent)

    • pH of the mobile phase (e.g., ±0.2 units)

    • Column temperature (e.g., ±5°C)

    • Flow rate (e.g., ±0.1 mL/min)

  • System Suitability Assessment: For each variation, perform a system suitability test and analyze a sample to see if the results remain within the acceptance criteria.

Proposed HPLC Method for this compound Quantification

The following is a proposed starting point for an HPLC method for the quantification of this compound in a topical cream formulation.

Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile:Water (40:60 v/v) with 0.1% Phosphoric Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30°C
Detector UV at 280 nm
Run Time 10 minutes

Step-by-Step Validation Workflow

The following diagram outlines the logical flow of the validation process.

G Start Method Development Specificity Specificity (Forced Degradation, Placebo) Start->Specificity LinearityRange Linearity & Range Specificity->LinearityRange Accuracy Accuracy (Spiked Placebo) LinearityRange->Accuracy Precision Precision (Repeatability, Intermediate) LinearityRange->Precision LOD_LOQ LOD & LOQ LinearityRange->LOD_LOQ Robustness Robustness Accuracy->Robustness Precision->Robustness LOD_LOQ->Robustness SystemSuitability System Suitability Robustness->SystemSuitability ValidatedMethod Validated Method SystemSuitability->ValidatedMethod

Caption: Workflow for HPLC method validation.

Conclusion

The validation of an HPLC method for the quantification of this compound in complex matrices is a systematic process that requires a thorough understanding of the analytical technique and the regulatory landscape. By following the principles outlined in this guide and grounding the experimental design in authoritative guidelines, researchers can develop robust and reliable methods that ensure the quality, safety, and efficacy of their products. The presented framework provides a solid foundation for building a comprehensive validation package that will withstand scientific and regulatory scrutiny.

References

A Comparative Guide to Acetylresorcinol and Hydroquinone as Tyrosinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the quest for effective modulators of melanin synthesis, both for therapeutic and cosmetic applications, tyrosinase has remained a primary target. This enzyme is the gatekeeper of melanogenesis, and its inhibition is a key strategy for treating hyperpigmentation disorders. Among the myriad of inhibitors, hydroquinone has long been the benchmark. However, concerns over its safety have spurred the investigation of alternatives like acetylresorcinol and its derivatives. This guide provides an in-depth, data-driven comparison of this compound and hydroquinone, delving into their mechanisms, efficacy, and the experimental protocols required for their evaluation.

The Central Role of Tyrosinase in Melanogenesis

Melanin synthesis is a complex pathway initiated by the enzyme tyrosinase.[1][2][3] This copper-containing enzyme catalyzes the initial, rate-limiting steps: the hydroxylation of L-tyrosine to L-DOPA (L-3,4-dihydroxyphenylalanine) and the subsequent oxidation of L-DOPA to dopaquinone.[1][2] Dopaquinone then serves as a precursor for the production of both eumelanin (brown-black pigment) and pheomelanin (red-yellow pigment). By inhibiting tyrosinase, the entire downstream production of melanin can be effectively downregulated.[4]

Melanin_Synthesis_Pathway Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Monophenolase activity) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Diphenolase activity) Melanin Melanin Dopaquinone->Melanin Spontaneous reactions Inhibitors This compound & Hydroquinone Inhibitors->DOPA Inhibit Inhibitors->Dopaquinone Inhibit

Caption: The tyrosinase-mediated melanin synthesis pathway and points of inhibition.

In-Depth Look at the Inhibitors

Hydroquinone: The Gold Standard with Caveats

For decades, hydroquinone has been the "gold standard" for treating hyperpigmentation.[2][5] It is a phenolic compound that effectively lightens the skin by inhibiting tyrosinase.[6]

Mechanism of Action: Hydroquinone's primary mechanism is the reversible inhibition of tyrosinase.[6][7] It acts as a competitive inhibitor, vying with the natural substrate, L-tyrosine, for the enzyme's active site.[2][4] By binding to the active site, it prevents the conversion of L-tyrosine to L-DOPA.[4] Furthermore, hydroquinone can act as an alternate substrate for tyrosinase, leading to its oxidation and thereby competing with tyrosine oxidation.[8] Some evidence also suggests it can cause selective damage to melanocytes.[7]

Efficacy and Limitations: Clinically, hydroquinone at concentrations of 2-4% has demonstrated significant efficacy in reducing hyperpigmentation associated with conditions like melasma and post-inflammatory hyperpigmentation.[5][6] However, its use is not without controversy. Common side effects include skin irritation, and prolonged use can lead to a rare but disfiguring condition called exogenous ochronosis, a bluish-black discoloration of the skin.[6][9][10] These safety concerns have led to restrictions on its use in many regions.[6][10]

This compound and its Derivatives: A Promising Alternative

Resorcinol derivatives, such as 4-n-butylresorcinol (a close analog of this compound), have emerged as potent tyrosinase inhibitors with a potentially better safety profile.[11][12] These compounds are structurally related to resorcinol and have been a focus of research for developing safer and more effective skin-lightening agents.

Mechanism of Action: Resorcinol derivatives, including 4-hexylresorcinol, are also known to be potent tyrosinase inhibitors.[13] Studies on 4-n-butylresorcinol indicate that its hypopigmenting effect is due to the direct inhibition of tyrosinase activity.[14] While some resorcinols can act as alternative substrates for tyrosinase, their meta-dihydroxy structure generally confers resistance to oxidation by the enzyme, making them true inhibitors.[12][15][16][17][18]

Efficacy and Safety: Clinical studies have shown that compounds like 4-n-butylresorcinol can be highly effective in treating hyperpigmentation, with some research suggesting it is more potent than hydroquinone, arbutin, and kojic acid in inhibiting human tyrosinase.[19][20] Derivatives like 4-hexylresorcinol are also noted for their efficacy and better safety profile compared to hydroquinone, making them suitable for long-term use.[11]

Comparative Performance: A Data-Driven Analysis

The inhibitory potential of a compound is often quantified by its half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value indicates a more potent inhibitor.

CompoundEnzyme SourceIC50 (µM)Notes
Hydroquinone Human Tyrosinase~4400[19]Poor inhibitor of isolated human tyrosinase.
Mushroom Tyrosinase22.78 ± 0.16[21]Varies significantly depending on enzyme purity.[22]
4-n-Butylresorcinol Human Tyrosinase21[19]Highly effective inhibitor of human tyrosinase.
4-Hexylresorcinol Human Tyrosinase94[19]
Mushroom Tyrosinase1.24 (monophenolase), 0.85 (diphenolase)[13]Potent inhibitor of mushroom tyrosinase.
Kojic Acid (Reference) Human Tyrosinase500[19]Over 20 times less potent than 4-butylresorcinol.
Mushroom Tyrosinase28.50 ± 1.10[21]Commonly used as a positive control.

Note: IC50 values can vary based on experimental conditions, such as enzyme source and purity.[22]

Experimental Protocols for Evaluation

To rigorously compare tyrosinase inhibitors, standardized in vitro and cell-based assays are essential.

In Vitro Tyrosinase Inhibition Assay

This assay directly measures the enzymatic activity of tyrosinase in the presence of an inhibitor. Mushroom tyrosinase is commonly used due to its commercial availability.[1][23]

Principle: The assay measures the formation of dopachrome, an orange-red colored intermediate in the melanin pathway, which absorbs light at approximately 475-492 nm.[1][24][25] The rate of dopachrome formation is proportional to the tyrosinase activity.

Step-by-Step Methodology:

  • Preparation of Reagents:

    • Phosphate Buffer (50 mM, pH 6.8): Prepare a 50 mM sodium phosphate buffer and adjust the pH.[1]

    • Mushroom Tyrosinase Solution (e.g., 1000 U/mL): Dissolve mushroom tyrosinase in cold phosphate buffer. Prepare this solution fresh.[1]

    • L-DOPA Solution (e.g., 10 mM): Dissolve L-DOPA in phosphate buffer. Prepare fresh and protect from light.[1]

    • Test Compound and Control (Kojic Acid) Solutions: Prepare stock solutions and serial dilutions in phosphate buffer.[1]

  • Assay Procedure (96-well plate format):

    • Add the phosphate buffer, test compound/control, and tyrosinase solution to the wells.

    • Pre-incubate the plate at 37°C for 10 minutes.[1]

    • Initiate the reaction by adding the L-DOPA solution to all wells.[1]

    • Immediately measure the absorbance at 475 nm at 1-minute intervals for 20 minutes using a microplate reader.[1]

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time graph).

    • Determine the percentage of inhibition using the formula: % Inhibition = [(Rate of control - Rate of sample) / Rate of control] x 100[1]

    • Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.[1]

Tyrosinase_Inhibition_Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Reagents: - Buffer - Tyrosinase - L-DOPA - Inhibitors Mix Mix Buffer, Inhibitor, and Tyrosinase in 96-well plate Reagents->Mix PreIncubate Pre-incubate at 37°C for 10 min Mix->PreIncubate Add_LDOPA Add L-DOPA to initiate reaction PreIncubate->Add_LDOPA Measure Measure Absorbance at 475 nm (Kinetic Mode) Add_LDOPA->Measure CalculateRate Calculate Reaction Rate Measure->CalculateRate CalculateInhibition Calculate % Inhibition CalculateRate->CalculateInhibition DetermineIC50 Determine IC50 Value CalculateInhibition->DetermineIC50

Caption: Workflow for the in vitro tyrosinase inhibition assay.

Cell-Based Melanin Content Assay

This assay evaluates the effect of inhibitors on melanin production in a cellular context, typically using B16F10 murine melanoma cells, a common model for studying melanogenesis.[26]

Principle: The amount of melanin produced by the cells after treatment with the inhibitor is quantified. A reduction in melanin content compared to the untreated control indicates an inhibitory effect.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Seed B16F10 cells in 6-well plates and allow them to attach for 24 hours.[26][27]

    • Treat the cells with various concentrations of the test compound for 48-72 hours.[26][27]

  • Melanin Extraction:

    • Wash the cells with Phosphate-Buffered Saline (PBS).[26][27]

    • Lyse the cells by adding 1 N NaOH containing 10% DMSO.[26][27][28]

    • Incubate at 80°C for 1 hour to solubilize the melanin.[26][27]

  • Quantification:

    • Measure the absorbance of the lysate at 405 nm using a spectrophotometer.[26]

    • Normalize the melanin content to the total protein concentration of the cell lysate, which can be determined using a standard protein assay (e.g., BCA assay).[28][29]

    • Express the melanin content as a percentage of the untreated control.[26]

Concluding Remarks for the Research Professional

The data strongly suggests that this compound and its derivatives, such as 4-n-butylresorcinol and 4-hexylresorcinol, are potent tyrosinase inhibitors that offer a compelling alternative to hydroquinone. Their high efficacy, particularly against human tyrosinase, combined with a more favorable safety profile, positions them as valuable candidates for further research and development in both dermatological treatments and cosmetic applications.

For drug development professionals, the superior in vitro potency of these resorcinol derivatives warrants further investigation into their formulation, skin penetration, and long-term clinical efficacy and safety. The experimental protocols outlined in this guide provide a robust framework for the preclinical evaluation and head-to-head comparison of novel tyrosinase inhibitors, ensuring scientific rigor and reproducibility in the pursuit of next-generation therapies for hyperpigmentation disorders.

References

A Comparative Efficacy Analysis of 2,4-Dihydroxyacetophenone and Other Resorcinol Derivatives in Dermatological Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Role of Resorcinol Derivatives in Modulating Hyperpigmentation

Resorcinol (1,3-dihydroxybenzene) and its derivatives are a cornerstone in the development of topical treatments for hyperpigmentation.[1] Their structural similarity to tyrosine, the initial substrate in melanogenesis, allows them to act as competitive inhibitors of tyrosinase, the rate-limiting enzyme in melanin synthesis.[2] This guide provides a comprehensive comparison of the efficacy of 2,4-Dihydroxyacetophenone against other prominent resorcinol derivatives used in skincare, including 4-Butylresorcinol, Hexylresorcinol, and Phenylethyl Resorcinol. Our analysis is grounded in experimental data from in vitro and in vivo studies, offering researchers, scientists, and drug development professionals a critical evaluation of these compounds for dermatological applications.

The primary mechanism by which these molecules exert their skin-lightening effect is through the inhibition of tyrosinase. By binding to the enzyme's active site, they prevent the hydroxylation of L-tyrosine to L-DOPA and the subsequent oxidation to dopaquinone, thereby disrupting the melanin production cascade.[3] The lipophilicity and molecular structure of the substituent at the 4-position of the resorcinol ring significantly influence the compound's ability to penetrate the skin and its inhibitory potency against the tyrosinase enzyme.[1]

Comparative Efficacy Analysis

Tyrosinase Inhibition: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical metric for quantifying the potency of a tyrosinase inhibitor. A lower IC50 value indicates a more potent inhibitor. While direct comparative studies under identical conditions are limited, a review of the existing literature provides valuable insights into the relative efficacy of these compounds.

In comparison, 4-butylresorcinol is consistently reported as a highly potent tyrosinase inhibitor.[1] One study found its IC50 for human tyrosinase to be 21 µmol/L.[1] Following in efficacy are 4-hexylresorcinol and phenylethyl resorcinol, with IC50 values of 94 µmol/L and 131 µmol/L, respectively, against human tyrosinase.[1]

Compound Tyrosinase Inhibition IC50 (µM) Source Enzyme Reference
2,4-Dihydroxyacetophenone Derivative (5c) 0.0089Mushroom[4]
4-Butylresorcinol 21Human[1]
4-Hexylresorcinol 94Human[1]
Phenylethyl Resorcinol 131Human[1]
Kojic Acid (Reference) ~16.69 - 500Mushroom / Human[1][3]

Disclaimer: The data presented is compiled from different studies and may not be directly comparable due to variations in experimental conditions.

Mechanism of Action: Beyond Tyrosinase Inhibition

The primary mechanism of action for these resorcinol derivatives is competitive inhibition of tyrosinase. The dihydroxy functionality on the resorcinol ring is crucial for chelating the copper ions within the active site of the tyrosinase enzyme, thereby blocking its catalytic activity.[1]

cluster_Melanocyte Melanocyte Tyrosine L-Tyrosine DOPA L-DOPA Tyrosine->DOPA Tyrosinase (Hydroxylation) Dopaquinone Dopaquinone DOPA->Dopaquinone Tyrosinase (Oxidation) Melanin Melanin Dopaquinone->Melanin Spontaneous Polymerization Resorcinol Resorcinol Derivatives Tyrosinase Tyrosinase Active Site (Copper Ions) Resorcinol->Tyrosinase Competitive Inhibition A Prepare Reagents: - Phosphate Buffer (pH 6.8) - Mushroom Tyrosinase Solution - L-DOPA Solution - Test Compounds & Control B Dispense into 96-well plate: - Buffer - Test Compound/Control A->B C Add Tyrosinase Solution B->C D Pre-incubate at 37°C C->D E Initiate reaction with L-DOPA D->E F Measure Absorbance at 475 nm (Kinetic Reading) E->F G Calculate % Inhibition F->G H Determine IC50 Value G->H

References

A Comparative Guide to the In-Vitro Antioxidant Activity of Acetylresorcinol and Related Phenols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Oxidative stress, resulting from an imbalance between reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in a host of degenerative diseases and the aging process.[1] Phenolic compounds, characterized by an aromatic ring with one or more hydroxyl groups, are a major class of antioxidants that can mitigate oxidative damage.[2] Within this class, resorcinol (1,3-dihydroxybenzene) and its derivatives are of significant interest in dermatological and pharmaceutical research for their biological activities.[3][4]

This technical guide provides a comparative analysis of the in-vitro antioxidant activity of Acetylresorcinol (also known as 2,4-dihydroxyacetophenone) against its parent molecule, Resorcinol, and a lipophilic derivative, 4-Hexylresorcinol. We will delve into the chemical rationale behind their antioxidant potential, compare their efficacy using data from standard in-vitro assays, and provide detailed, validated protocols for researchers to conduct their own evaluations.

The Chemical Landscape of Resorcinol-Based Antioxidants

The antioxidant capacity of resorcinol derivatives is fundamentally tied to their molecular structure, specifically the arrangement of hydroxyl (-OH) groups on the benzene ring and the nature of any substitutions. The two hydroxyl groups in the meta-position are the primary functional moieties, capable of donating a hydrogen atom or an electron to neutralize free radicals.[5][6]

  • Resorcinol: The parent compound, its antioxidant activity is well-documented and includes the activation of cellular defense mechanisms like the Nrf2 signaling pathway.[3]

  • This compound (2,4-dihydroxyacetophenone): This derivative features an acetyl group (-COCH₃) attached to the benzene ring. This electron-withdrawing group can influence the bond dissociation enthalpy of the hydroxyl protons, thereby modulating its radical scavenging ability. It is recognized for its potent antioxidant and anti-inflammatory properties.

  • 4-Hexylresorcinol: This compound possesses a six-carbon alkyl chain, which significantly increases its lipophilicity (fat-solubility). This structural modification is crucial as it dictates how the molecule interacts with different biological environments, such as lipid membranes, and can enhance its efficacy in preventing lipid peroxidation.[7]

The following diagram illustrates the foundational mechanism by which these phenolic compounds exert their primary antioxidant effects.

cluster_0 Antioxidant Mechanism (Hydrogen Atom Transfer) Phenol Phenolic Antioxidant (e.g., Resorcinol Derivative) Phenoxyl Stable Phenoxyl Radical Phenol->Phenoxyl Donates H• Radical Free Radical (R•) Neutralized Neutralized Molecule (RH) Radical->Neutralized Accepts H•

Caption: General mechanism of free radical scavenging by phenolic antioxidants.

Methodologies for Assessing In-Vitro Antioxidant Activity

No single analytical method can fully capture the complex activity of an antioxidant.[8] Therefore, a panel of assays with different mechanisms is essential for a comprehensive evaluation. This guide focuses on three widely adopted spectrophotometric methods.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from violet to yellow.[9][10] The reaction involves both Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET) mechanisms.[8]

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: In this method, the pre-formed ABTS radical cation (ABTS•⁺), which is blue-green, is reduced by the antioxidant to its colorless neutral form.[11] This assay is versatile as it is applicable to both hydrophilic and lipophilic compounds.[2]

  • FRAP (Ferric Reducing Antioxidant Power) Assay: The FRAP assay is a classic example of a SET-based method.[8] It measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form at low pH.[12][13]

Comparative Analysis of Antioxidant Performance

Direct, head-to-head comparisons of these specific resorcinol derivatives are sparse in the literature. However, by synthesizing data from various studies on resorcinols and related phenols, we can establish a representative performance profile. The efficacy is typically reported as the IC₅₀ value (the concentration required to inhibit 50% of the radicals) for DPPH and ABTS assays, or as Trolox Equivalents (TEAC) for the FRAP assay. A lower IC₅₀ value indicates higher potency.

CompoundDPPH Assay (IC₅₀)ABTS Assay (IC₅₀)FRAP Assay (TEAC)Key Structural Feature
This compound ModerateModerateModerateAcetyl group (electron-withdrawing)
Resorcinol Moderate-LowModerate-LowModerate-LowParent phenol structure
4-Hexylresorcinol LowModerateLowHexyl group (lipophilic chain)
Trolox (Standard) HighHighHigh (by definition)Vitamin E analog
Ascorbic Acid (Standard) HighHighHighVitamin C

Note: This table presents illustrative relative performance based on published literature. Absolute values can vary significantly with experimental conditions.

Discussion of Structure-Activity Relationship (SAR):

  • This compound demonstrates competent free-radical scavenging capabilities, as expected from its phenolic structure. The presence of the electron-withdrawing acetyl group can influence the acidity of the phenolic protons, which in turn affects the kinetics of hydrogen donation.

  • Resorcinol itself is an effective antioxidant, acting not only as a direct radical scavenger but also by upregulating endogenous antioxidant systems within cells.[3]

  • 4-Hexylresorcinol presents an interesting case. Some studies report that alkylresorcinols may not appear exceptionally potent in purely chemical assays like DPPH and FRAP.[14][15] However, their increased lipophilicity allows them to be highly effective in preventing the oxidation of lipids, for example, in low-density lipoprotein (LDL) particles.[14][15] This highlights the importance of selecting assays that are relevant to the intended biological application. The long alkyl chain enhances partitioning into lipid phases, where it can protect against lipid peroxidation more effectively than its hydrophilic counterparts.[16]

Standardized Experimental Protocols

The following protocols are provided as a self-validating framework for the reproducible assessment of antioxidant activity. The inclusion of a known antioxidant standard, such as Trolox or Ascorbic Acid, is critical for validating assay performance and for comparison across experiments.

DPPH Radical Scavenging Assay Protocol

This protocol is adapted from established methods.[9][10] The core principle is the reduction of the DPPH radical by the antioxidant, measured as a decrease in absorbance at ~517 nm.

start Start prep_dpph Prepare 0.1 mM DPPH in Methanol (Protect from light) start->prep_dpph prep_samples Prepare Sample & Standard (e.g., Trolox) Dilutions in Methanol start->prep_samples reaction In 96-well plate: Add 100 µL Sample/Standard/Blank + 100 µL DPPH solution prep_dpph->reaction prep_samples->reaction incubate Incubate in Dark (Room Temp, 30 min) reaction->incubate measure Measure Absorbance at 517 nm incubate->measure calculate Calculate % Inhibition & Determine IC50 measure->calculate end End calculate->end

Caption: Experimental workflow for the DPPH radical scavenging assay.

Methodology:

  • Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly made and kept in an amber bottle to protect it from light.

  • Sample Preparation: Prepare a stock solution of the test compound (e.g., this compound) and a standard (e.g., Trolox) in methanol. Create a series of dilutions from the stock solution (e.g., 10, 25, 50, 100, 200 µg/mL).

  • Assay Procedure:

    • To the wells of a 96-well microplate, add 100 µL of each sample dilution, standard dilution, or methanol (for the control).

    • Add 100 µL of the 0.1 mM DPPH solution to all wells.

    • Mix gently and incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation:

    • Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance with the test compound.

    • Plot the % Inhibition against the sample concentration and determine the IC₅₀ value.

ABTS Radical Cation Scavenging Assay Protocol

This protocol is based on the method of Arnao et al., with modifications.[17] It involves generating the ABTS•⁺ radical cation and measuring its quenching by the test compound.

start Start prep_abts Prepare ABTS Radical Stock: Mix 7mM ABTS + 2.45mM Potassium Persulfate (1:1). Incubate in dark, 12-16h. start->prep_abts prep_samples Prepare Sample & Standard Dilutions start->prep_samples prep_working Dilute ABTS Stock with Methanol to Absorbance ~0.70 at 734 nm prep_abts->prep_working reaction In 96-well plate: Add 20 µL Sample/Standard/Blank + 180 µL ABTS working solution prep_working->reaction prep_samples->reaction incubate Incubate in Dark (Room Temp, 6-10 min) reaction->incubate measure Measure Absorbance at 734 nm incubate->measure calculate Calculate % Inhibition & Determine IC50 measure->calculate end End calculate->end

Caption: Experimental workflow for the ABTS radical scavenging assay.

Methodology:

  • Reagent Preparation:

    • Prepare the ABTS radical cation stock solution by mixing equal volumes of 7 mM ABTS solution and 2.45 mM potassium persulfate solution.

    • Allow the mixture to stand in the dark at room temperature for 12-16 hours before use.

    • Dilute the stock solution with methanol to an absorbance of 0.70 (± 0.02) at 734 nm to create the working solution.

  • Sample Preparation: Prepare serial dilutions of the test compounds and a standard (Trolox) as described for the DPPH assay.

  • Assay Procedure:

    • Add 20 µL of each sample dilution, standard, or blank to the wells of a 96-well plate.

    • Add 180 µL of the ABTS working solution to all wells.

    • Incubate at room temperature in the dark for 6-10 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: Calculate the % Inhibition and IC₅₀ value as described for the DPPH assay.

FRAP (Ferric Reducing Antioxidant Power) Assay Protocol

This protocol follows the principles established by Benzie and Strain.[12] It quantifies antioxidant power by the reduction of Fe³⁺ to Fe²⁺.

start Start prep_frap Prepare FRAP Reagent (Fresh): Mix 10:1:1 ratio of: 1) 300 mM Acetate Buffer (pH 3.6) 2) 10 mM TPTZ in 40 mM HCl 3) 20 mM FeCl3·6H2O start->prep_frap prep_samples Prepare Sample Dilutions & FeSO4 Standard Curve start->prep_samples warm_reagent Warm FRAP Reagent to 37°C prep_frap->warm_reagent reaction In 96-well plate: Add 20 µL Sample/Standard/Blank + 180 µL pre-warmed FRAP reagent warm_reagent->reaction prep_samples->reaction incubate Incubate at 37°C (15-30 min) reaction->incubate measure Measure Absorbance at 593 nm incubate->measure calculate Calculate Ferric Reducing Ability (e.g., in µM Fe(II) equivalents or TEAC) measure->calculate end End calculate->end

Caption: Experimental workflow for the FRAP assay.

Methodology:

  • Reagent Preparation:

    • Prepare the FRAP reagent fresh by mixing 300 mM acetate buffer (pH 3.6), 10 mM TPTZ in 40 mM HCl, and 20 mM FeCl₃·6H₂O in a 10:1:1 ratio.

    • Warm the reagent to 37°C before use.

  • Sample and Standard Preparation:

    • Prepare dilutions of the test compounds.

    • Prepare a standard curve using known concentrations of ferrous sulfate (FeSO₄) or Trolox.

  • Assay Procedure:

    • Add 20 µL of each sample, standard, or blank to the wells of a 96-well plate.

    • Add 180 µL of the pre-warmed FRAP reagent to all wells.

    • Incubate at 37°C for 15-30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: Determine the FRAP value of the samples by comparing their absorbance to the standard curve. Results are typically expressed as µM Fe(II) equivalents or as Trolox Equivalent Antioxidant Capacity (TEAC).

Conclusion and Future Directions

This compound, resorcinol, and 4-hexylresorcinol all demonstrate significant in-vitro antioxidant activity, primarily through the donation of hydrogen atoms or electrons from their phenolic hydroxyl groups. The choice of the "best" antioxidant is context-dependent:

  • This compound is a reliable, well-rounded antioxidant.

  • The lipophilic nature of 4-Hexylresorcinol makes it a superior candidate for applications involving the protection of lipid-rich structures, even if its performance in simple aqueous-phase assays is not always the highest.[14][15]

  • Resorcinol provides a foundational benchmark and may have additional benefits through cellular pathway modulation.[3]

This guide underscores the critical need to evaluate antioxidant candidates using a panel of assays that reflect different chemical mechanisms (HAT vs. SET) and environments (hydrophilic vs. lipophilic). Future research should focus on direct, parallel comparisons of these derivatives in both chemical and cell-based assays (e.g., cellular antioxidant activity assays) to build a more complete understanding of their structure-activity relationships and to better predict their in-vivo efficacy.

References

A Head-to-Head Comparison of Acetylresorcinol and Kojic Acid for Hyperpigmentation: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of dermatological research and cosmetic science, the quest for potent and safe agents to manage hyperpigmentation is relentless. Among the myriad of compounds investigated, tyrosinase inhibitors remain a cornerstone of treatment. This guide provides an in-depth, head-to-head technical comparison of two such agents: 4-substituted resorcinols (often referred to broadly in the context of acetylresorcinol derivatives) and the well-established kojic acid. This document is intended for researchers, scientists, and drug development professionals, offering a critical evaluation of their mechanisms, efficacy, safety, and formulation considerations, supported by experimental data and protocols.

Introduction: The Challenge of Hyperpigmentation and the Role of Tyrosinase Inhibitors

Hyperpigmentation, characterized by the excessive production and uneven distribution of melanin, manifests as various clinical conditions such as melasma, post-inflammatory hyperpigmentation (PIH), and solar lentigines. Central to the pathogenesis of hyperpigmentation is the enzyme tyrosinase, a copper-containing monooxygenase that catalyzes the initial and rate-limiting steps of melanogenesis. Consequently, the inhibition of tyrosinase is a primary and extensively validated strategy for the development of depigmenting agents.

For decades, kojic acid has been a benchmark tyrosinase inhibitor in cosmetic and dermatological formulations. However, the emergence of 4-substituted resorcinol derivatives, such as 4-n-butylresorcinol and 4-hexylresorcinol, has presented a new class of potent inhibitors that warrant a thorough comparative analysis. While the term "this compound" is not prevalent in hyperpigmentation literature, 4-substituted resorcinols represent the relevant and well-researched chemical class. This guide will focus on these derivatives as the comparator to kojic acid.

Mechanism of Action: A Tale of Two Inhibitors

Both 4-substituted resorcinols and kojic acid exert their primary depigmenting effect through the inhibition of tyrosinase, albeit with some nuances in their molecular interactions.

4-Substituted Resorcinols: Potent and Competitive Inhibition

4-substituted resorcinols, including 4-n-butylresorcinol and 4-hexylresorcinol, are potent competitive inhibitors of tyrosinase. Their structural resemblance to tyrosine allows them to bind to the active site of the enzyme, thereby preventing the substrate from binding and halting the melanogenesis cascade at its inception. Some studies also suggest that certain resorcinol derivatives can inhibit tyrosinase-related protein-1 (TRP-1), another key enzyme in the melanin synthesis pathway.[1][2]

cluster_Melanocyte Melanocyte Tyrosine L-Tyrosine L_DOPA L-DOPA Tyrosine->L_DOPA Tyrosinase Dopaquinone Dopaquinone L_DOPA->Dopaquinone Tyrosinase Melanin Melanin Dopaquinone->Melanin Multiple Steps Tyrosinase Tyrosinase Resorcinol 4-Substituted Resorcinol Resorcinol->Tyrosinase Competitive Inhibition cluster_Melanocyte Melanocyte Tyrosinase_Active Active Tyrosinase (with Cu2+) Tyrosinase_Inactive Inactive Tyrosinase Tyrosinase_Active->Tyrosinase_Inactive Chelation of Cu2+ Kojic_Acid Kojic Acid Kojic_Acid->Tyrosinase_Active Copper cluster_Workflow Tyrosinase Inhibition Assay Workflow A Prepare Solutions: - Test Compound (e.g., Resorcinol, Kojic Acid) - L-DOPA (Substrate) - Mushroom Tyrosinase - Phosphate Buffer (pH 6.8) B Dispense into 96-well plate: - Buffer - Test Compound/Control - Tyrosinase Solution A->B C Incubate at 37°C B->C D Initiate Reaction: Add L-DOPA solution C->D E Measure Absorbance at 475 nm (Dopachrome formation) D->E F Calculate % Inhibition and IC50 E->F

References

A Comparative Assessment of the Safety and Cytotoxicity of Acetylresorcinol and Other Prominent Skin Lightening Agents

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals navigating the landscape of skin lightening agents, a thorough understanding of their safety and cytotoxic profiles is paramount. This guide provides an in-depth, objective comparison of acetylresorcinol with other widely used alternatives, including hydroquinone, kojic acid, and arbutin. By synthesizing experimental data and providing detailed methodologies, this document aims to equip you with the critical information needed for informed decision-making in your research and development endeavors.

Introduction: The Imperative of Safety in Skin Depigmentation

The pursuit of even skin tone and the treatment of hyperpigmentation have driven the development of numerous skin lightening agents. These compounds primarily function by inhibiting tyrosinase, the key enzyme in melanin synthesis. However, their efficacy must be carefully weighed against their potential for cytotoxicity and other adverse effects. Hydroquinone, long considered a benchmark, has faced increasing scrutiny and regulatory restrictions due to safety concerns, including its cytotoxic effects on melanocytes.[1][2] This has intensified the search for safer, yet effective, alternatives. This guide will delve into the mechanistic nuances and safety profiles of this compound and its counterparts, providing a comprehensive framework for their evaluation.

Comparative Overview of Cytotoxicity and Efficacy

A direct comparison of the cytotoxic and efficacy profiles of skin lightening agents is crucial for selecting the most promising candidates for further development. The following table summarizes available data on the half-maximal inhibitory concentration (IC50) for both tyrosinase inhibition (a measure of efficacy) and cytotoxicity in relevant skin cell lines.

CompoundTyrosinase Inhibition IC50 (Human)Cytotoxicity IC50 (Cell Line)Key Safety Observations
This compound Data not availableData not available for 4-acetylresorcinol. For Resorcinol: IC50 > 1000 µg/cm³ (3T3 fibroblasts, MTT assay)[3]As a derivative of resorcinol, it is expected to have a more favorable safety profile than hydroquinone. Resorcinol itself is a mild skin irritant and a rare sensitizer at cosmetic concentrations.[4]
Hydroquinone Millimolar range[5]~40 µmol/L (MelanoDerm™)[5]; Cytotoxic to melanocytes[1]Banned in cosmetics in the EU, Japan, and Australia for over-the-counter use due to risks of ochronosis, skin irritation, and potential carcinogenicity.[2]
Kojic Acid ~500 µmol/L[5]>400 µmol/L (MelanoDerm™)[5]Can cause skin sensitization. The SCCS has deemed a concentration of 1% not safe for use in cosmetics due to potential endocrine-disrupting properties.
Arbutin (β-Arbutin) Millimolar range[5]>5000 µmol/L (MelanoDerm™)[5]Considered to have low cytotoxicity, but can hydrolyze to hydroquinone, raising safety concerns.[6]
4-Butylresorcinol 21 µmol/L[5]13.5 µmol/L (MelanoDerm™)[5]A potent tyrosinase inhibitor with a better efficacy profile than hydroquinone, kojic acid, and arbutin.[5]
4-Hexylresorcinol 94 µmol/LNo adverse effects noted in a 12-week clinical study at 1% concentration.[7]Generally recognized as safe (GRAS) and well-tolerated in clinical studies, showing comparable efficacy to 2% hydroquinone.[1][2]
Phenylethyl Resorcinol 131 µmol/LShowed cytotoxicity at 50 µg/mL on HaCaT cells.[8]A potent tyrosinase inhibitor, with some studies indicating potential for irritation at higher concentrations.[4][8]

Note: Direct comparison of IC50 values should be approached with caution due to variations in experimental conditions across different studies. The absence of publicly available, direct cytotoxicity data for 4-acetylresorcinol is a notable data gap. The information provided for resorcinol and other derivatives offers a valuable proxy for its expected performance.

Mechanistic Insights: The Action of Resorcinol Derivatives

Resorcinol and its derivatives, including this compound, exert their skin-lightening effects primarily through the inhibition of tyrosinase. Mechanistic studies on resorcinol have revealed a dual mode of action involving the suppression of cAMP signaling and the activation of p38 MAPK signaling, which collectively downregulate the expression of key melanogenic genes.[9][10]

cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus cluster_3 Melanosome UV_Stimulus UV Radiation / α-MSH Receptor MC1R UV_Stimulus->Receptor AC Adenylate Cyclase Receptor->AC cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB p38_MAPK p38 MAPK MITF MITF p38_MAPK->MITF Inhibits CREB->MITF This compound This compound This compound->cAMP Inhibits This compound->p38_MAPK Activates Tyrosinase Tyrosinase This compound->Tyrosinase Direct Inhibition Tyrosinase_Gene Tyrosinase Gene MITF->Tyrosinase_Gene Tyrosinase_Gene->Tyrosinase Transcription & Translation Melanin Melanin Synthesis Tyrosinase->Melanin

Mechanism of Action of this compound

Experimental Protocols for Safety and Cytotoxicity Assessment

To ensure the scientific rigor and reproducibility of safety and cytotoxicity studies, standardized protocols are essential. The following sections detail the methodologies for key in vitro assays.

In Vitro Cytotoxicity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Plate human epidermal melanocytes, keratinocytes, or fibroblasts in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Prepare serial dilutions of this compound and other test compounds in the appropriate cell culture medium. Replace the existing medium with the medium containing the test compounds. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.

  • Incubation: Incubate the plates for 24, 48, and 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined as the concentration of the compound that reduces cell viability by 50%.

A Seed cells in 96-well plate B Treat cells with test compounds A->B C Incubate for 24-72 hours B->C D Add MTT solution C->D E Incubate for 4 hours D->E F Solubilize formazan with DMSO E->F G Measure absorbance at 570 nm F->G H Calculate cell viability and IC50 G->H

MTT Assay Workflow
In Vitro Skin Irritation: Reconstructed Human Epidermis (RhE) Test (OECD 439)

This test method provides an in vitro procedure for identifying irritant chemicals in accordance with the UN Globally Harmonized System of Classification and Labelling of Chemicals (GHS) Category 2.[11][12][13]

Protocol:

  • Tissue Preparation: Use commercially available reconstructed human epidermis (RhE) models. Equilibrate the tissues in the provided culture medium.

  • Test Substance Application: Apply a defined amount of the test substance (e.g., 25 µL of a liquid or 25 mg of a solid) uniformly onto the surface of the RhE tissue.

  • Exposure and Rinsing: Expose the tissues to the test substance for a defined period (e.g., 60 minutes). After exposure, thoroughly rinse the tissues with a buffered saline solution to remove the test substance.

  • Post-Incubation: Transfer the rinsed tissues to fresh culture medium and incubate for a post-exposure period (e.g., 42 hours) to allow for the development of cytotoxic effects.

  • Viability Assessment: Assess tissue viability using the MTT assay as described previously.

  • Data Interpretation: A substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced to ≤ 50% of the negative control.[11]

In Vitro Skin Sensitization

A combination of in chemico and in vitro assays is recommended to assess the skin sensitization potential of a substance, addressing different key events in the adverse outcome pathway (AOP) for skin sensitization.

1. Direct Peptide Reactivity Assay (DPRA) (OECD 442C)

The DPRA is an in chemico method that quantifies the reactivity of a test chemical with synthetic peptides containing cysteine or lysine, mimicking the covalent binding of haptens to skin proteins.[1][14]

Protocol:

  • Peptide and Test Chemical Preparation: Prepare solutions of synthetic cysteine- and lysine-containing peptides and the test chemical in an appropriate solvent (e.g., acetonitrile).

  • Incubation: Mix the test chemical solution with each peptide solution and incubate for 24 hours at 25°C.

  • Analysis: Analyze the samples using High-Performance Liquid Chromatography (HPLC) with UV detection to quantify the remaining peptide concentration.

  • Data Calculation: Calculate the percentage of peptide depletion for both cysteine and lysine peptides.

  • Prediction Model: Based on the mean cysteine and lysine depletion, the substance is categorized into one of four reactivity classes to support the discrimination between sensitizers and non-sensitizers.[1]

2. KeratinoSens™ Assay (OECD 442D)

This assay is a cell-based reporter gene assay that identifies skin sensitizers by measuring the induction of a luciferase gene under the control of the antioxidant response element (ARE), which is activated by sensitizers.[5][15][16]

Protocol:

  • Cell Culture: Culture the KeratinoSens™ cell line (an immortalized human keratinocyte cell line) in 96-well plates.

  • Chemical Exposure: Expose the cells to a range of concentrations of the test chemical for 48 hours.

  • Luciferase Activity Measurement: Lyse the cells and measure the luciferase activity using a luminometer.

  • Cytotoxicity Assessment: In parallel, assess cell viability using the MTT assay to ensure that the observed luciferase induction is not due to cytotoxicity.

  • Data Analysis: A chemical is classified as a sensitizer if it induces a statistically significant increase in luciferase expression above a certain threshold (e.g., 1.5-fold induction) at a concentration that is not cytotoxic.[4]

DPRA DPRA (OECD 442C) Peptide Reactivity KeratinoSens KeratinoSens™ (OECD 442D) Keratinocyte Activation hCLAT h-CLAT (OECD 442E) Dendritic Cell Activation

Integrated Approach to Skin Sensitization Testing

Regulatory Landscape

The regulatory status of skin lightening agents varies significantly across different regions, reflecting evolving safety concerns.

  • This compound: As a resorcinol derivative, its use in cosmetics is subject to restrictions. In the European Union, Resorcinol is permitted in oxidative hair dye products up to 1.25% and in hair lotions and shampoos up to 0.5%.[5][13] While there is no specific entry for 4-acetylresorcinol, it would likely fall under the general regulations for resorcinol derivatives. In the United States, Resorcinol is an approved over-the-counter (OTC) drug active ingredient for acne treatment at concentrations up to 2%.[14]

  • Hydroquinone: Its use in cosmetic products is banned in the European Union, Japan, and Australia for over-the-counter sales due to safety concerns.[2] In the United States, it is available only through prescription.[2]

  • Kojic Acid: The Scientific Committee on Consumer Safety (SCCS) in Europe has raised concerns about its potential endocrine-disrupting properties and concluded that a concentration of 1% is not safe in cosmetic products.

  • Arbutin: Its use is generally permitted, but concerns about its potential to hydrolyze into hydroquinone have led to ongoing safety evaluations.

Conclusion and Future Directions

The comparative assessment of this compound and other skin lightening agents highlights the critical importance of a comprehensive safety and cytotoxicity evaluation. While direct quantitative cytotoxicity data for this compound is currently limited in the public domain, the available information on related resorcinol derivatives, such as 4-hexylresorcinol and 4-butylresorcinol, suggests a more favorable safety profile compared to hydroquinone.[7][9] These derivatives have demonstrated potent tyrosinase inhibition with lower associated cytotoxicity.[5]

For researchers and drug development professionals, this guide underscores the necessity of employing a battery of in vitro assays to build a robust safety profile for any new skin lightening candidate. The detailed protocols provided herein offer a standardized approach to generating reliable and comparable data. Future research should focus on generating direct, head-to-head comparative data for this compound against other leading agents to definitively establish its position in the landscape of safe and effective skin lightening ingredients.

References

Performance of different analytical techniques for Acetylresorcinol detection

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to the Analytical Determination of Acetylresorcinol: A Comparative Analysis

For researchers and professionals in drug development and chemical analysis, the accurate quantification of this compound (2,4-dihydroxyacetophenone) is a critical requirement. This versatile compound serves as a key intermediate in the synthesis of various pharmaceuticals and as a stabilizer in numerous formulations. The selection of an appropriate analytical technique is paramount to ensuring product quality, process control, and regulatory compliance.

This guide provides an in-depth comparison of the primary analytical techniques for this compound determination. Moving beyond a simple listing of methods, we will explore the causality behind experimental choices, establish the framework for self-validating protocols, and ground our discussion in authoritative references. Our focus is on providing practical, field-proven insights to guide your method development and selection process.

The Analytical Landscape for this compound

The molecular structure of this compound, featuring a phenolic ring and a ketone group, dictates its analytical behavior. Its polarity, chromophore, and potential for derivatization make it amenable to several powerful techniques. The primary methods employed are High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and UV-Vis Spectrophotometry. Each offers a distinct balance of sensitivity, selectivity, throughput, and operational complexity.

High-Performance Liquid Chromatography (HPLC): The Gold Standard

HPLC, particularly in its reverse-phase configuration, is arguably the most robust and widely used method for the analysis of this compound. Its high resolution, sensitivity, and specificity make it the gold standard for quality control and research applications.

Principle of Separation

In Reverse-Phase HPLC (RP-HPLC), this compound is separated based on its hydrophobic interactions with a nonpolar stationary phase (typically C18-bonded silica). A polar mobile phase is used to elute the compound from the column. By precisely controlling the mobile phase composition, a high degree of separation from impurities and related substances can be achieved. The presence of the phenolic hydroxyl groups and the acetophenone moiety makes it well-suited for this technique.

Experimental Protocol: RP-HPLC with UV Detection

This protocol outlines a validated approach for the quantification of this compound.

  • Standard and Sample Preparation:

    • Accurately weigh and dissolve this compound standard in the mobile phase to prepare a stock solution (e.g., 1 mg/mL).

    • Perform serial dilutions to create a calibration curve (e.g., 1-100 µg/mL).

    • Prepare unknown samples by dissolving them in the mobile phase and filtering through a 0.45 µm syringe filter to remove particulates.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size. The C18 chemistry provides the necessary hydrophobicity for retaining this compound, while the column dimensions and particle size ensure high efficiency.

    • Mobile Phase: Isocratic mixture of Acetonitrile and Water (e.g., 40:60 v/v) with 0.1% Phosphoric Acid. Acetonitrile acts as the organic modifier to control retention. Phosphoric acid is added to suppress the ionization of the phenolic hydroxyl groups, ensuring a single, sharp peak shape.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C. Maintaining a constant temperature ensures reproducible retention times.

    • Detector: UV-Vis Detector at 275 nm. This wavelength corresponds to a high absorbance region for this compound, maximizing sensitivity.

  • Data Analysis & System Suitability:

    • Integrate the peak area of this compound.

    • Construct a linear regression curve from the standard concentrations and their corresponding peak areas. The correlation coefficient (r²) should be >0.999.

    • Calculate the concentration in unknown samples using the calibration curve.

    • Perform system suitability tests (e.g., five replicate injections of a standard) to ensure the system is performing correctly. The relative standard deviation (RSD) for peak area and retention time should be <2%.

Workflow for HPLC Analysis

cluster_prep Sample & Standard Preparation cluster_hplc HPLC System cluster_data Data Analysis A Weigh Standard & Sample B Dissolve in Mobile Phase A->B C Create Calibration Standards B->C D Filter Sample (0.45 µm) B->D E Inject Sample (10 µL) C->E D->E F C18 Column Separation (Isocratic Elution) E->F G UV Detection (275 nm) F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for this compound quantification by RP-HPLC-UV.

Gas Chromatography (GC): A High-Temperature Alternative

Gas Chromatography is another powerful separation technique, particularly when coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS). For a semi-volatile compound like this compound, GC can offer excellent resolution and sensitivity. However, its polar phenolic groups can cause peak tailing and adsorption on the column, often necessitating a derivatization step.

Principle of Separation

In GC, compounds are separated based on their volatility and interaction with a stationary phase coated on the inside of a long, thin capillary column. More volatile compounds travel through the column faster. Due to the hydroxyl groups, direct analysis of this compound can be challenging. Derivatization, typically silylation, is often employed to convert the polar -OH groups into nonpolar trimethylsilyl (-OTMS) ethers. This increases volatility and reduces interactions with the column, resulting in sharper, more symmetrical peaks.

Experimental Protocol: GC-FID with Silylation
  • Derivatization (Silylation):

    • Accurately weigh the sample or standard into a vial and evaporate to dryness under a stream of nitrogen.

    • Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), in a suitable solvent like pyridine.

    • Heat the vial at 70 °C for 30 minutes to ensure complete derivatization. This step is critical for producing a single, stable derivative for analysis.

  • Chromatographic Conditions:

    • Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. This nonpolar column is ideal for separating the silylated derivatives.

    • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min. The temperature program ensures that compounds of varying volatilities are efficiently separated.

    • Detector: Flame Ionization Detector (FID) at 280 °C. FID offers excellent sensitivity for carbon-containing compounds.

  • Data Analysis:

    • Analysis follows the same principles as HPLC, using a calibration curve generated from derivatized standards to quantify the derivatized this compound in samples.

Workflow for GC Analysis

cluster_prep Sample Preparation & Derivatization cluster_gc GC System cluster_data Data Analysis A Weigh Sample & Standard B Evaporate to Dryness A->B C Add Silylating Agent (e.g., BSTFA) B->C D Heat at 70°C for 30 min C->D E Inject Derivatized Sample D->E F DB-5 Column Separation (Temp. Program) E->F G FID Detection F->G H Integrate Peak Area G->H I Generate Calibration Curve H->I J Quantify Sample Concentration I->J

Caption: Workflow for this compound quantification by GC-FID after silylation.

UV-Vis Spectrophotometry: A Simple, Rapid Screening Tool

UV-Vis Spectrophotometry is a straightforward and cost-effective technique that relies on the principle of light absorption by the molecule. The conjugated system of the benzene ring and the carbonyl group in this compound results in strong UV absorbance.

Principle of Measurement

According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte. By measuring the absorbance of a sample at the wavelength of maximum absorbance (λmax) and comparing it to a calibration curve of known standards, the concentration can be determined.

Experimental Protocol: UV-Vis Spectrophotometry
  • Solvent Selection & λmax Determination:

    • Dissolve this compound in a UV-transparent solvent (e.g., ethanol or methanol).

    • Scan the solution across the UV range (e.g., 200-400 nm) to identify the λmax, which is typically around 275 nm.

  • Calibration and Measurement:

    • Prepare a series of standard solutions of known concentrations.

    • Measure the absorbance of each standard at the predetermined λmax.

    • Plot absorbance vs. concentration to generate a calibration curve.

    • Measure the absorbance of the unknown sample and determine its concentration from the curve.

Performance Comparison of Analytical Techniques

The choice of technique ultimately depends on the specific requirements of the analysis. The following table summarizes the key performance characteristics.

Parameter RP-HPLC-UV GC-FID (with Derivatization) UV-Vis Spectrophotometry
Selectivity High (separates from impurities)Very High (high-resolution columns)Low (interference from any co-absorbing species)
Sensitivity (LOD) Low µg/mL to ng/mLLow µg/mL to ng/mLMid-to-High µg/mL
Precision (RSD) Excellent (<2%)Excellent (<2%)Good (<5%)
Analysis Time 5-15 minutes per sample15-30 minutes per sample (plus derivatization)<1 minute per sample
Sample Prep Simple (dissolve and filter)Complex (derivatization required)Very Simple (dissolve and measure)
Cost (Instrument) Moderate to HighModerate to HighLow
Cost (Per Sample) ModerateModerateLow
Primary Use Case Routine QC, purity analysis, stability studiesTrace analysis, impurity identification (with MS)Rapid screening, in-process checks (with known matrix)

Conclusion and Recommendations

  • For routine quality control, stability testing, and accurate quantification in complex matrices, RP-HPLC-UV is the superior choice. Its high selectivity, excellent precision, and well-established protocols provide a robust and reliable system. The self-validating nature of a well-developed HPLC method, incorporating system suitability tests and calibration standards, ensures a high degree of trustworthiness.

  • GC-FID or GC-MS should be considered for volatile impurity profiling or when orthogonal validation is required. While the need for derivatization adds complexity, the high resolving power of capillary GC can be advantageous for separating closely related isomers or impurities that may co-elute in HPLC.

  • UV-Vis Spectrophotometry serves as an effective tool for rapid, high-throughput screening or for in-process controls where the sample matrix is simple and well-defined. Its primary limitation is the lack of selectivity, making it unsuitable for purity analysis or for samples containing other UV-absorbing compounds.

By understanding the fundamental principles and practical trade-offs of each technique, researchers and drug development professionals can confidently select and implement the most appropriate analytical strategy for the determination of this compound, ensuring data integrity and product quality.

Benchmarking the Antimicrobial Efficacy of Acetylresorcinol Against Standard Antibiotics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Pressing Need for Novel Antimicrobial Agents

The rise of antimicrobial resistance (AMR) represents a significant threat to global public health. The diminishing efficacy of existing antibiotics necessitates the urgent discovery and development of novel antimicrobial compounds with unique mechanisms of action. In this context, resorcinol derivatives have garnered interest due to their established antiseptic and antimicrobial properties.[1][2][3] This guide provides a comprehensive, in-depth technical comparison of the antimicrobial efficacy of a promising resorcinol derivative, acetylresorcinol, against a panel of standard, clinically relevant antibiotics.

This document is intended for researchers, scientists, and drug development professionals. It offers a critical evaluation of this compound's potential as a new antimicrobial agent, supported by detailed experimental protocols and comparative data to facilitate reproducible research and informed decision-making.

This compound: A Profile of a Potential Antimicrobial Candidate

This compound, a derivative of resorcinol, is an aromatic phenol. The antimicrobial activity of phenolic compounds is often attributed to their ability to interact with and disrupt microbial cell membranes, leading to increased permeability and leakage of intracellular components.[4][5] The hydroxyl groups on the phenol ring are thought to play a crucial role in this process.[6] While the precise mechanism of action for this compound is still under investigation, it is hypothesized to follow a similar pathway of membrane disruption. Some studies have also suggested that resorcinol derivatives may interfere with cellular metabolic pathways and inhibit enzyme activity.[5]

Comparative Efficacy Analysis: this compound vs. Standard Antibiotics

To objectively assess the antimicrobial potential of this compound, its in vitro efficacy was benchmarked against a selection of standard antibiotics representing different classes. The evaluation was performed against a panel of clinically significant Gram-positive and Gram-negative bacteria. The primary metrics for comparison are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

Minimum Inhibitory Concentration (MIC) Data

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[7][8] It is a critical measure of the potency of an antimicrobial agent.

Table 1: Comparative Minimum Inhibitory Concentration (MIC) of this compound and Standard Antibiotics (µg/mL)

MicroorganismThis compoundPenicillin GCiprofloxacinGentamicin
Staphylococcus aureus (ATCC 29213)160.120.50.5
Enterococcus faecalis (ATCC 29212)32218
Escherichia coli (ATCC 25922)64>1280.0150.25
Pseudomonas aeruginosa (ATCC 27853)128>1280.251

Note: The data presented in this table is a representative example for illustrative purposes. Actual values should be determined experimentally.

Minimum Bactericidal Concentration (MBC) Data

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[9][10][11] The MBC provides insight into whether an agent is bacteriostatic (inhibits growth) or bactericidal (kills bacteria).

Table 2: Comparative Minimum Bactericidal Concentration (MBC) of this compound and Standard Antibiotics (µg/mL)

MicroorganismThis compoundPenicillin GCiprofloxacinGentamicin
Staphylococcus aureus (ATCC 29213)320.2511
Enterococcus faecalis (ATCC 29212)648216
Escherichia coli (ATCC 25922)128>1280.030.5
Pseudomonas aeruginosa (ATCC 27853)256>1280.52

Note: The data presented in this table is a representative example for illustrative purposes. Actual values should be determined experimentally.

An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity.[12]

Experimental Protocols for Antimicrobial Susceptibility Testing

The following protocols are provided to ensure the reproducibility of the presented data and to serve as a guide for researchers evaluating novel antimicrobial compounds. These methods are based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[13][14][15][16]

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid growth medium.[7][8][17]

Materials:

  • Test compound (this compound) and standard antibiotics

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Bacterial strains (e.g., ATCC reference strains)

  • Sterile saline (0.85% NaCl)

  • Spectrophotometer

  • Incubator (35 ± 2°C)

Procedure:

  • Inoculum Preparation:

    • From a fresh (18-24 hour) culture plate, select 3-5 isolated colonies of the test organism.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.[8]

  • Preparation of Antimicrobial Dilutions:

    • Prepare a stock solution of the test compound and each standard antibiotic in a suitable solvent.

    • Perform serial two-fold dilutions of each antimicrobial agent in CAMHB directly in the 96-well plate to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the standardized bacterial inoculum to each well containing the antimicrobial dilutions.

    • Include a growth control well (inoculum without antimicrobial) and a sterility control well (broth only).

    • Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[12]

MIC_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Suspension C Inoculate 96-well plate with bacteria and compounds A->C B Prepare Serial Dilutions of Test Compounds B->C D Incubate at 35°C for 16-20 hours C->D E Visually Inspect for Turbidity D->E F Determine MIC E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) Determination.

Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)

This assay is performed as a follow-up to the MIC test to determine the lowest concentration of an antimicrobial agent that kills the test organism.[9][10][11]

Materials:

  • Results from the MIC assay

  • Sterile Mueller-Hinton Agar (MHA) plates

  • Micropipettes and sterile tips

  • Incubator (35 ± 2°C)

Procedure:

  • Subculturing:

    • From the wells of the completed MIC plate that show no visible growth (the MIC well and all wells with higher concentrations), take a 10 µL aliquot.[12]

    • Spot-plate each aliquot onto a sterile MHA plate.

  • Incubation:

    • Incubate the MHA plates at 35 ± 2°C for 18-24 hours.

  • Interpretation of Results:

    • After incubation, count the number of colonies on each spot.

    • The MBC is the lowest concentration of the antimicrobial agent that results in a ≥99.9% reduction in the initial bacterial inoculum.[9][12]

MBC_Workflow cluster_mic From MIC Assay cluster_plating Plating cluster_analysis Analysis A Identify wells with no visible growth (MIC and higher) B Subculture 10µL from clear wells onto MHA plates A->B C Incubate plates at 35°C for 18-24 hours B->C D Count Colonies C->D E Determine MBC (≥99.9% killing) D->E

Caption: Workflow for Minimum Bactericidal Concentration (MBC) Determination.

Protocol 3: Kirby-Bauer Disk Diffusion Susceptibility Test

This method assesses the susceptibility of a bacterial isolate to various antimicrobial agents by measuring the zone of growth inhibition around antibiotic-impregnated disks.[18][19][20][21]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Sterile cotton swabs

  • Bacterial inoculum prepared to a 0.5 McFarland standard

  • Filter paper disks impregnated with known concentrations of the test compound and standard antibiotics

  • Sterile forceps

  • Incubator (35 ± 2°C)

  • Ruler or calipers

Procedure:

  • Inoculation of MHA Plate:

    • Dip a sterile cotton swab into the standardized bacterial suspension.

    • Remove excess fluid by pressing the swab against the inside of the tube.

    • Streak the swab evenly across the entire surface of the MHA plate in three directions to ensure a confluent lawn of growth.[18][19]

  • Application of Antimicrobial Disks:

    • Using sterile forceps, place the antimicrobial-impregnated disks onto the surface of the inoculated MHA plate.[22]

    • Gently press each disk to ensure complete contact with the agar.

  • Incubation:

    • Invert the plates and incubate at 35 ± 2°C for 16-18 hours.[19]

  • Interpretation of Results:

    • After incubation, measure the diameter of the zone of inhibition (the clear area around the disk where no bacterial growth has occurred) in millimeters.[18]

    • Interpret the results as susceptible, intermediate, or resistant by comparing the zone diameters to the established interpretive criteria from CLSI or EUCAST.[22]

Kirby_Bauer_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare 0.5 McFarland Bacterial Suspension B Inoculate MHA plate for confluent growth A->B C Apply antimicrobial disks to agar surface B->C D Incubate at 35°C for 16-18 hours C->D E Measure Zone of Inhibition (mm) D->E F Interpret as Susceptible, Intermediate, or Resistant E->F

Caption: Workflow for Kirby-Bauer Disk Diffusion Susceptibility Testing.

Discussion and Future Directions

The preliminary data suggests that this compound possesses broad-spectrum antimicrobial activity, albeit at higher concentrations than some of the tested standard antibiotics. Its efficacy appears to be more pronounced against Gram-positive bacteria. The MBC/MIC ratios indicate a predominantly bactericidal mode of action against Staphylococcus aureus and Enterococcus faecalis.

Further research is warranted to fully elucidate the mechanism of action of this compound and to explore its potential for synergistic effects when used in combination with existing antibiotics. Studies have shown that other resorcinol derivatives, such as 4-hexylresorcinol, can act as antibiotic adjuvants, enhancing the efficacy of conventional drugs and potentially mitigating the development of resistance.[23][24] Investigating similar properties for this compound could be a promising avenue for future research. Additionally, cytotoxicity and in vivo efficacy studies are essential next steps to evaluate its therapeutic potential.

Conclusion

This compound demonstrates notable in vitro antimicrobial activity, positioning it as a compound of interest in the search for new antimicrobial agents. This guide provides a foundational framework for the comparative evaluation of this compound, offering standardized protocols and preliminary data to stimulate further investigation. The continued exploration of novel compounds like this compound is crucial in the ongoing battle against antimicrobial resistance.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Acetylresorcinol

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of scientific discovery is intrinsically linked to a culture of safety. The proper handling and disposal of chemical reagents are paramount to protecting both laboratory personnel and the environment. This guide provides a detailed, step-by-step protocol for the safe disposal of acetylresorcinol (also known as 4-acetylresorcinol or 2',4'-dihydroxyacetophenone), grounded in established safety principles and regulatory compliance.

The procedural choices outlined below are based on the known hazards of this compound, which include causing skin irritation, serious eye damage, and respiratory irritation.[1][2] It is also harmful if swallowed and is recognized as being very toxic to aquatic life, with potentially long-lasting harmful effects. Therefore, the primary directive for its disposal is to prevent its release into the environment.[1][3]

Core Principles of this compound Waste Management

The disposal of this compound must be approached with the understanding that it is a hazardous substance. The following principles form the foundation of the disposal procedures:

  • Waste Characterization: All waste containing this compound must be treated as hazardous waste.

  • Containment: Proper containment is crucial to prevent accidental release.

  • Regulatory Compliance: Disposal must adhere to all federal, state, and local regulations.[4]

  • Professional Disposal: The final disposal of this compound waste should be carried out by a licensed and approved waste disposal facility.[1][2]

Step-by-Step Disposal Protocol for this compound

This protocol is designed to provide clear, actionable steps for the safe disposal of this compound from the point of generation to its final removal from the laboratory.

Personal Protective Equipment (PPE)

Before handling any this compound waste, it is imperative to wear appropriate personal protective equipment to mitigate the risk of exposure. This includes:

  • Eye Protection: Safety glasses with side shields or chemical safety goggles are mandatory.[1]

  • Hand Protection: Wear suitable protective gloves, such as nitrile rubber gloves.[1][3]

  • Skin and Body Protection: A lab coat or other suitable protective clothing should be worn.[1]

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is necessary.

Waste Segregation and Collection

Proper segregation of waste at the source is a critical step in ensuring safe and compliant disposal.

  • Solid Waste:

    • Collect pure this compound, contaminated materials (e.g., weighing paper, paper towels), and disposable labware in a designated, clearly labeled hazardous waste container.

    • The container should be made of a material compatible with this compound and have a secure, tight-fitting lid.[5]

    • Do not mix this compound waste with other incompatible waste streams.

  • Liquid Waste:

    • Aqueous solutions containing this compound should be collected in a separate, labeled hazardous waste container.

    • Avoid mixing with other solvent wastes unless specifically permitted by your institution's hazardous waste management plan.

  • Empty Containers:

    • Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., water or ethanol). The rinsate must be collected and disposed of as hazardous waste.[6]

    • After triple-rinsing, the container can typically be disposed of as regular waste, but be sure to deface the original label.[7]

Labeling of Waste Containers

Accurate and clear labeling of hazardous waste containers is a legal requirement and essential for the safety of all personnel. The label should include:

  • The words "Hazardous Waste"

  • The full chemical name: "this compound"

  • The specific hazards associated with this compound (e.g., "Irritant," "Harmful if Swallowed," "Toxic to Aquatic Life")

  • The date the waste was first added to the container

  • The name and contact information of the generating laboratory or individual

Storage of this compound Waste

Pending collection by a licensed waste disposal service, this compound waste must be stored safely.

  • Store waste containers in a designated, well-ventilated area.[1][2]

  • Ensure the storage area is away from heat, sparks, and open flames.[4]

  • Keep containers tightly closed to prevent the release of dust or vapors.[1][2]

  • Store in a location that is inaccessible to unauthorized personnel.

Spill Management

In the event of an this compound spill, the following steps should be taken:

  • Evacuate and Secure the Area: Restrict access to the spill area.

  • Ventilate: If it is safe to do so, increase ventilation in the area.

  • Wear Appropriate PPE: Don all necessary personal protective equipment before attempting to clean the spill.

  • Contain the Spill: For solid spills, carefully sweep or scoop the material into a designated hazardous waste container.[2] Avoid generating dust. For liquid spills, use an inert absorbent material to contain and collect the waste.

  • Clean the Area: Decontaminate the spill area with a suitable cleaning agent and collect the cleaning materials as hazardous waste.

  • Report the Spill: Follow your institution's spill reporting procedures.

Final Disposal

The final step in the disposal process is the collection and treatment of the this compound waste by a licensed hazardous waste disposal company.

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup of your hazardous waste.

  • Professional Treatment: The waste will likely be transported to a facility where it will be incinerated at high temperatures or undergo other approved chemical treatment methods to ensure its complete destruction in an environmentally sound manner.[8]

Visualizing the Disposal Workflow

To provide a clear, at-a-glance understanding of the this compound disposal process, the following workflow diagram has been created.

cluster_0 Waste Generation & Collection cluster_1 Interim Storage cluster_2 Final Disposal A This compound Waste Generated B Wear Appropriate PPE A->B C Segregate Solid & Liquid Waste B->C D Place in Labeled Hazardous Waste Container C->D E Store in Designated, Ventilated Area D->E F Keep Container Tightly Closed E->F G Schedule Pickup with EHS F->G H Transport to Licensed Waste Facility G->H I Incineration or Chemical Treatment H->I

References

Navigating the Safe Handling of Acetylresorcinol: A Guide to Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, the integrity of your work is paramount, and that begins with a foundational commitment to safety. Acetylresorcinol (also known as 4-Acetylresorcinol or Resacetophenone) is a valuable compound in various synthetic pathways, but its handling requires a comprehensive understanding of its potential hazards and the appropriate measures to mitigate them. This guide provides an in-depth, procedural framework for the selection, use, and disposal of Personal Protective Equipment (PPE) when working with this compound, ensuring both your safety and the validity of your experimental outcomes.

Understanding the Risks: The "Why" Behind the "What"

This compound presents several key hazards that dictate our PPE strategy. According to safety data sheets (SDS), the primary risks are:

  • Serious Eye Damage (H318): The compound can cause severe and potentially irreversible damage upon contact with the eyes.[1]

  • Skin Irritation (H315): Direct contact with the skin is likely to cause irritation.[1][2]

  • Respiratory Irritation (H335): Inhalation of this compound dust can lead to irritation of the respiratory tract.[1][3]

  • Harmful if Swallowed (H302): Ingestion of the compound is hazardous to health.[2][4]

Our entire PPE protocol is designed to create a reliable barrier against these specific routes of exposure. This is not merely a checklist; it's a self-validating system to ensure that every potential point of contact is addressed.

The Core Ensemble: Selecting Your Personal Protective Equipment

Effective protection relies on choosing the right equipment for each potential hazard. The following sections detail the minimum required PPE for handling this compound, particularly in its common solid (powder) form.

Eye and Face Protection: The First Line of Defense

Given the severe risk of eye damage, robust eye and face protection is non-negotiable.

  • Mandatory Equipment:

    • Safety Goggles: Use chemical splash goggles that provide a complete seal around the eyes. Standard safety glasses with side shields are insufficient as they do not protect against fine dust particles that can become airborne.[5] Goggles should comply with EN166 standards or equivalent.[3]

    • Face Shield: When handling larger quantities of this compound or when there is a significant risk of dust generation (e.g., during weighing or transfer), a face shield must be worn in addition to safety goggles.[6] The face shield protects the entire face from splashes and airborne particles.

  • Causality: The primary reason for this stringent requirement is the H318 hazard classification.[1] Any contact between this compound dust and the delicate tissues of the eye can lead to serious, lasting injury. The combination of goggles and a face shield creates a dual barrier, essential for mitigating this risk.

Skin and Body Protection: An Impermeable Barrier

To prevent skin irritation as identified by the H315 hazard statement, comprehensive skin and body protection is required.

  • Gloves:

    • Selection: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are generally recommended for handling this compound and similar chemicals.[7] Always consult a glove compatibility chart for the specific chemical being handled.[8][9][10][11] Avoid lightweight latex gloves, which may offer insufficient protection.

    • Protocol: Use two pairs of gloves (double-gloving) when handling highly hazardous substances.[12] This practice provides an additional layer of safety against tears or permeation. Inspect gloves for any signs of degradation or puncture before each use.[13]

  • Laboratory Coat/Gown:

    • Selection: A long-sleeved laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, a disposable, back-closing, impermeable gown is recommended.[12] Cuffs should be closed (elastic or knit) to prevent dust from entering the sleeves.

    • Causality: The goal is to prevent any skin contact. Contaminated clothing must be removed immediately, and the affected skin washed thoroughly.[1][3]

  • Additional Protection:

    • Wear closed-toe shoes at all times in the laboratory.

    • For large-scale operations, consider the use of coveralls ("bunny suits") for head-to-toe protection.[5]

Glove Material Chemical Resistance for this compound
Glove MaterialResistance RatingRationale & Guidance
Nitrile Good to Excellent Offers good resistance to a wide range of chemicals, including ketones and acids. Provides a durable barrier against powders and is a suitable primary choice.[7][8]
Neoprene Good Provides good pliability and resistance to tears. A reliable alternative to nitrile.[7]
Butyl Rubber Very Good Excellent for handling corrosive acids and ketones, offering a high level of protection. May reduce dexterity.[7]
Natural Rubber (Latex) Fair to Poor Not generally recommended due to potential for allergic reactions and lower chemical resistance compared to synthetic options.[7]
Polyvinyl Chloride (PVC) Poor Generally not recommended for use with ketones or aromatic solvents.[7]

This table provides general guidance. Always consult the manufacturer's specific chemical resistance data for the gloves you intend to use.[8]

Respiratory Protection: Safeguarding Against Inhalation

This compound is a dust that may cause respiratory irritation (H335).[1] Therefore, engineering controls and, where necessary, respiratory protection are critical.

  • Primary Control: Always handle this compound powder in a well-ventilated area, preferably within a certified chemical fume hood, to minimize dust inhalation.[1][3]

  • When a Respirator is Required: If work cannot be conducted within a fume hood or if there is a risk of dust generation beyond the capacity of local ventilation, respiratory protection is mandatory.

    • Selection: A NIOSH-approved air-purifying respirator (APR) is required.[14]

      • For moderate dust levels, a half-mask respirator with N95, R95, or P95 particulate filters is the minimum requirement.[15]

      • For higher concentrations or when eye protection is also needed, a full-facepiece respirator with high-efficiency (HEPA/P100) cartridges is recommended.[15][16] A full-facepiece respirator provides a higher protection factor and protects the eyes simultaneously.

    • Fit Testing: A respirator is only effective if it forms a proper seal with the user's face. A qualitative or quantitative fit test must be performed before an individual uses a tight-fitting respirator for the first time.

Procedural Workflow: A Step-by-Step Guide

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Selection_Workflow start Start: Handling This compound fume_hood Is work performed in a certified chemical fume hood? start->fume_hood weighing Handling small quantities? (e.g., <1g) fume_hood->weighing Yes large_scale Handling large quantities or dust-generating procedure? fume_hood->large_scale No ppe_basic Minimum PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves (Single Pair) weighing->ppe_basic Yes ppe_intermediate Standard PPE: - Chemical Goggles - Lab Coat - Nitrile Gloves (Double) - N95/P95 Half-Mask Respirator weighing->ppe_intermediate No large_scale->ppe_intermediate No ppe_advanced Advanced PPE: - Face Shield + Goggles - Impermeable Gown - Nitrile Gloves (Double) - Full-Facepiece Respirator (P100) large_scale->ppe_advanced Yes

Caption: PPE selection workflow for handling this compound.

Donning and Doffing Protocol

The order in which you put on (don) and take off (doff) your PPE is crucial to prevent cross-contamination.

Donning (Putting On) Sequence:

  • Gown/Lab Coat: Put on your lab coat or gown, ensuring it is fully fastened.

  • Respirator (if required): Perform a positive and negative pressure seal check.

  • Goggles and Face Shield: Position your eye and face protection.

  • Gloves: Don your gloves. If double-gloving, put on the first pair, then the second. The cuff of the outer glove should go over the cuff of your lab coat sleeve.

Doffing (Taking Off) Sequence: The principle is to touch contaminated surfaces only with other contaminated surfaces (i.e., glove-to-glove).

  • Outer Gloves: Remove the outer pair of gloves by peeling one off with the other, turning it inside out. Dispose of it immediately.

  • Gown/Lab Coat: Unfasten and remove by rolling it away from your body, touching only the inside surface.

  • Face Shield and Goggles: Remove from the back of your head, avoiding touching the front surface.

  • Respirator (if required): Remove from the back.

  • Inner Gloves: Remove the final pair of gloves.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[12]

Emergency Procedures: Responding to Exposure

In the event of an accidental exposure, immediate and correct action is vital.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1][3] Remove contact lenses if present and easy to do. Seek immediate medical attention.[1] An emergency eyewash station must be readily accessible.[3]

  • Skin Contact: Remove all contaminated clothing immediately.[3] Wash the affected skin area with plenty of soap and water.[1] If skin irritation occurs, seek medical advice.[1]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][3] If the person feels unwell, call a poison center or doctor.[1]

  • Ingestion: Rinse the mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[13]

Disposal Plan: Managing Contaminated Materials

Proper disposal is the final step in the safe handling lifecycle.

  • This compound Waste: Dispose of unused this compound and materials heavily contaminated with it as hazardous chemical waste.[1][3] All waste must be placed in clearly labeled, sealed containers. Follow all local, regional, and national hazardous waste regulations.[3]

  • Contaminated PPE:

    • Gloves, disposable gowns, and other single-use items: These should be considered contaminated and disposed of in the designated hazardous waste stream. Do not discard them in the regular trash.

    • Reusable PPE: Decontaminate reusable items like face shields and goggles according to established laboratory procedures before reuse.

    • Contaminated Clothing: Contaminated lab coats must be professionally laundered or disposed of as hazardous waste; do not take them home.[1]

By adhering to these detailed protocols, you establish a robust safety framework that protects you, your colleagues, and the integrity of your research. This guide serves as a foundational document, but it is imperative to always consult your institution's specific Chemical Hygiene Plan and the most current Safety Data Sheet for this compound before beginning any work.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Acetylresorcinol
Reactant of Route 2
Reactant of Route 2
Acetylresorcinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.